6-methyl-7-nitro-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-7-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-4-9-10-7(6)8(5)11(12)13/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJNZLMQVJRCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363178 | |
| Record name | 6-methyl-7-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717881-06-6 | |
| Record name | 6-methyl-7-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-methyl-7-nitro-1H-indazole from 2,5-dimethyl-3-nitroaniline
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-methyl-7-nitro-1H-indazole, a substituted nitroindazole derivative of interest to researchers and professionals in drug development. The synthesis commences from the readily available starting material, 2,5-dimethyl-3-nitroaniline. The core of this proposed synthesis is a diazotization reaction followed by an intramolecular cyclization.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process:
-
Acetylation: The amino group of 2,5-dimethyl-3-nitroaniline is first protected as an acetamide. This step is crucial for directing the subsequent intramolecular cyclization and preventing intermolecular side reactions.
-
Diazotization and Intramolecular Cyclization: The acetylated intermediate undergoes diazotization of the amino group using a nitrosating agent, followed by an intramolecular electrophilic aromatic substitution (cyclization) to form the indazole ring.
The overall proposed reaction is depicted in the workflow diagram below.
Experimental Protocols
The following are detailed, proposed methodologies for the key experiments in this synthesis.
Step 1: Synthesis of N-(2,5-dimethyl-3-nitrophenyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethyl-3-nitroaniline (1 equivalent) and glacial acetic acid (5 volumes).
-
Addition of Acetic Anhydride: While stirring, slowly add acetic anhydride (2 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (10 volumes) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product under vacuum to yield N-(2,5-dimethyl-3-nitrophenyl)acetamide.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the N-(2,5-dimethyl-3-nitrophenyl)acetamide (1 equivalent) from the previous step in a mixture of glacial acetic acid and acetic anhydride.
-
Temperature Control: Cool the mixture to 0-5°C using an ice-salt bath.[3] Maintaining a low temperature is crucial as diazonium salts are thermally unstable.[3]
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 5°C.[3]
-
Cyclization: After the complete addition of the sodium nitrite solution, continue stirring at 0-5°C for 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 70-80°C for 1-2 hours to facilitate the intramolecular cyclization.
-
Work-up: Cool the reaction mixture and pour it into a beaker containing crushed ice.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The proposed mechanism for the diazotization and cyclization is illustrated below.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of this compound. The expected yield is an estimate based on similar reported syntheses.[1]
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents | Role | Expected Yield |
| 2,5-dimethyl-3-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | 1.0 | Starting Material | - |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 2.0 | Acetylating Agent | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.1 | Diazotizing Agent | - |
| This compound | C₈H₇N₃O₂ | 177.16 | - | Product | 60-70% |
Safety Precautions
-
2,5-dimethyl-3-nitroaniline: Handle with care, as it may be harmful if swallowed, inhaled, or in contact with skin.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.
-
Diazonium Salts: Potentially explosive, especially when dry. It is crucial to keep the reaction temperature low and use the diazonium salt intermediate in solution without isolation.
All experimental work should be conducted in a well-ventilated fume hood, and appropriate PPE, including safety goggles, lab coat, and gloves, should be worn at all times.
Conclusion
This technical guide presents a detailed, plausible synthetic route for this compound from 2,5-dimethyl-3-nitroaniline. The proposed method, based on established chemical principles and analogous reactions, involves the acetylation of the starting aniline followed by a one-pot diazotization and intramolecular cyclization. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development for the synthesis of this and related indazole compounds. It is recommended that small-scale trial reactions are performed to optimize the conditions for this specific transformation.
References
Spectroscopic Characterization of 6-methyl-7-nitro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-methyl-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a complete, experimentally verified dataset in publicly accessible literature, this guide presents a combination of key identifiers and predicted spectroscopic data based on the analysis of closely related analogues. Detailed experimental protocols for obtaining and verifying this data are also provided to facilitate further research and validation.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇N₃O₂[1][2] |
| Molecular Weight | 177.16 g/mol [1][2] |
| CAS Number | 717881-06-6[1][2] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of similar substituted indazoles, such as 6-nitro-1H-indazole and other methylated and nitrated indazole derivatives.[3][4][5][6][7]
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group protons, and the N-H proton of the indazole ring. The electron-withdrawing nitro group at position 7 is expected to cause a downfield shift for the adjacent proton at position 6.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~8.1 - 8.3 | s |
| H-4 | ~7.8 - 8.0 | d |
| H-5 | ~7.2 - 7.4 | d |
| CH₃ (at C6) | ~2.5 - 2.7 | s |
| NH (at N1) | ~13.0 - 14.0 | br s |
Predicted in DMSO-d₆
Predicted ¹³C NMR Data
The positions of the carbon signals in the ¹³C NMR spectrum are influenced by the substituents on the indazole ring. The carbon atom attached to the nitro group (C-7) and the carbon bearing the methyl group (C-6) are expected to have characteristic chemical shifts.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~135 - 137 |
| C-3a | ~140 - 142 |
| C-4 | ~120 - 122 |
| C-5 | ~118 - 120 |
| C-6 | ~125 - 127 |
| C-7 | ~148 - 150 |
| C-7a | ~128 - 130 |
| CH₃ | ~15 - 17 |
Predicted in DMSO-d₆
Predicted FT-IR Data
The FT-IR spectrum is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as strong absorptions corresponding to the nitro group.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3400 (broad) |
| C-H Aromatic Stretch | ~3100 |
| C-H Aliphatic Stretch | ~2950 |
| C=C Aromatic Stretch | ~1600, 1480 |
| NO₂ Asymmetric Stretch | ~1530 |
| NO₂ Symmetric Stretch | ~1350 |
Predicted Mass Spectrometry Data
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak is expected at m/z 177.
| Parameter | Predicted Value |
| Molecular Ion [M]⁺ | m/z 177 |
| Major Fragments | Loss of NO₂, loss of HCN |
Experimental Protocols
To obtain definitive spectroscopic data for this compound, the following experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Reference the chemical shifts to the residual solvent peak.
-
Analyze the chemical shifts, coupling constants (J values), and multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
A higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Data Acquisition:
-
For ESI, infuse the sample solution into the source.
-
For EI, a direct insertion probe may be used.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[3]
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
A Technical Guide to the Spectroscopic Analysis of 6-methyl-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 6-methyl-7-nitro-1H-indazole. While direct experimental spectra for this specific molecule are not widely published, this document compiles predicted values based on the analysis of structurally related compounds. The methodologies for NMR data acquisition and the logical workflows for structural elucidation are also presented to assist researchers in the characterization of this and similar heterocyclic compounds.
Introduction
This compound (CAS No. 717881-06-6) is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Accurate structural characterization is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the known substituent effects of methyl and nitro groups on the indazole core, by comparing with data from related molecules such as 6-nitro-1H-indazole and various methyl-substituted indazoles.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (NH) | 13.0 - 14.0 | br s | - |
| H3 | 8.2 - 8.4 | s | - |
| H4 | 7.8 - 8.0 | d | 8.5 - 9.0 |
| H5 | 7.2 - 7.4 | d | 8.5 - 9.0 |
| CH₃ (at C6) | 2.5 - 2.7 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | 135 - 137 |
| C3a | 140 - 142 |
| C4 | 120 - 122 |
| C5 | 118 - 120 |
| C6 | 125 - 127 |
| C7 | 138 - 140 |
| C7a | 128 - 130 |
| CH₃ (at C6) | 15 - 17 |
Experimental Protocols for NMR Data Acquisition
The following provides a generalized, best-practice protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
3.1. Sample Preparation
-
Solvent Selection: A suitable deuterated solvent must be chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton. Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.2. NMR Spectrometer Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
A standard one-dimensional proton experiment should be performed.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C experiment is standard to obtain singlets for each carbon.
-
A greater number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
3.3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted to the frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using spectroscopic data.
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
Key Structural Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key atoms for NMR analysis.
Caption: Chemical structure of this compound with key proton and carbon positions for NMR analysis.
Mass Spectrometry Analysis of 6-Methyl-7-Nitro-1H-Indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometry analysis of 6-methyl-7-nitro-1H-indazole. Due to the limited availability of specific experimental data for this compound in public literature, this document leverages data from analogous nitroaromatic and indazole compounds to predict its mass spectrometric behavior, fragmentation patterns, and to propose a robust analytical workflow.
Compound Overview
This compound is a heterocyclic aromatic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol .[1] Its structure, featuring a nitro group adjacent to a methyl group on the indazole core, suggests characteristic fragmentation patterns under mass spectrometric analysis, which are crucial for its identification and characterization in various matrices.
Predicted Mass Spectrometric Fragmentation
The fragmentation of this compound under electron ionization (EI) is expected to be driven by the presence of the nitro, methyl, and indazole functional groups. The molecular ion peak ([M]⁺•) is anticipated at an m/z of 177.
Based on the fragmentation of similar nitroaromatic and indazole compounds, the following key fragmentation pathways are predicted[2][3][4]:
-
Loss of a Nitro Group (NO₂): A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, which would result in a fragment ion at m/z 131.
-
Loss of Nitric Oxide (NO): Another common fragmentation involves the rearrangement and loss of nitric oxide, leading to a fragment at m/z 147.
-
Loss of a Methyl Radical (CH₃): Cleavage of the methyl group would produce a fragment ion at m/z 162.
-
Loss of a Hydroxyl Radical (OH): Nitroaromatic compounds with an adjacent methyl group can undergo intramolecular rearrangement (the "ortho effect") leading to the loss of a hydroxyl radical, resulting in a fragment at m/z 160.
-
Indazole Ring Fragmentation: The indazole ring itself can undergo cleavage, leading to various smaller fragment ions that can aid in structural confirmation.
Predicted Quantitative Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundance is a prediction based on the general fragmentation patterns of related compounds and would need to be confirmed by experimental data.
| m/z | Predicted Fragment | Predicted Relative Abundance |
| 177 | [M]⁺• | Moderate |
| 162 | [M - CH₃]⁺ | Low |
| 160 | [M - OH]⁺ | Moderate to High |
| 147 | [M - NO]⁺ | Moderate |
| 131 | [M - NO₂]⁺ | High |
Experimental Protocols
A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol is based on standard procedures for the analysis of similar small organic molecules.[5][6]
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Dilution: Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration suitable for the mass spectrometer being used (typically in the range of 1-10 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples
-
Instrumentation: An Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector or a similar instrument is recommended.[5]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Less Volatile Samples
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is suitable.[6]
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode.
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and gas flows for the specific instrument and compound.
-
Data Acquisition: Acquire full scan data to identify the molecular ion and conduct tandem MS (MS/MS) experiments on the precursor ion (m/z 177) to obtain fragment ions for structural confirmation.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound and a predicted fragmentation pathway.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Infrared Spectroscopic Analysis of 6-methyl-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the functional groups present in 6-methyl-7-nitro-1H-indazole using infrared (IR) spectroscopy. The indazole nucleus is a significant heterocyclic framework in medicinal chemistry, with derivatives showing a wide array of pharmacological activities[1]. The specific substitution of methyl and nitro groups on the indazole ring influences the molecule's electronic properties and potential biological interactions. Understanding the vibrational characteristics of these functional groups is crucial for structural elucidation and quality control in synthetic and drug development processes.
Core Functional Group Analysis
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending[2][3][4]. The IR spectrum of this compound is characterized by the vibrational modes of its key functional groups: the N-H bond of the indazole ring, the aromatic C-H and C=C bonds of the bicyclic system, the aliphatic C-H bonds of the methyl group, and the symmetric and asymmetric stretches of the nitro group.
Data Presentation: Characteristic Infrared Absorptions
The expected infrared absorption frequencies for the primary functional groups in this compound are summarized in the table below. These values are based on typical ranges for these functionalities and data from similar nitro-indazole compounds[5].
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Indazole N-H | ~3300-3400 (broad) | Medium |
| Aromatic C-H Stretch | Ar-H | ~3100 | Medium |
| Aliphatic C-H Stretch | Methyl C-H | ~2950 | Medium |
| NO₂ Asymmetric Stretch | Nitro NO₂ | ~1522 | Strong |
| NO₂ Symmetric Stretch | Nitro NO₂ | ~1346 | Strong |
| Aromatic C=C Stretch | Ar C=C | ~1600-1450 | Medium |
| C-N Stretch | C-N | ~1300-1200 | Medium |
| Aromatic C-H Bend (out-of-plane) | Ar-H | ~900-675 | Strong |
Note: The exact peak positions and intensities can be influenced by the molecular environment, including solvent and solid-state packing effects.
Experimental Protocols
The following protocols describe standard methods for obtaining the infrared spectrum of a solid sample like this compound.
Method 1: Potassium Bromide (KBr) Pellet Technique
This is a common method for obtaining high-quality IR spectra of solid samples.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two FT-IR spectrometer, is utilized[5].
-
Sample Preparation:
-
Approximately 1 mg of this compound is finely ground with 100 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture is then transferred to a pellet press.
-
A vacuum is applied to remove entrapped air, and pressure is applied to form a thin, transparent pellet[5].
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is collected.
-
The KBr pellet is placed in the sample holder.
-
The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 4 or more) are co-added to improve the signal-to-noise ratio[6].
-
Method 2: Attenuated Total Reflectance (ATR) Technique
ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.
-
Instrumentation: An FT-IR spectrometer equipped with a diamond single-bounce ATR accessory is used[6].
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory[6].
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is pressed firmly against the crystal using the built-in pressure clamp to ensure good contact.
-
The spectrum is collected, typically with similar parameters as the KBr pellet method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, multiple co-added scans)[6].
-
Mandatory Visualizations
The following diagrams illustrate the logical relationships in the functional group analysis and a typical experimental workflow for the characterization of a synthesized indazole derivative.
Caption: Logical workflow correlating the functional groups of this compound to their expected IR absorptions.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of indazole derivatives.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Some Applications of Vibrational Spectroscopy for the Analysis of Polymers and Polymer Composites [mdpi.com]
- 4. Frontiers | Principles and Applications of Vibrational Spectroscopic Imaging in Plant Science: A Review [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties and Stability of 6-methyl-7-nitro-1H-indazole
Disclaimer: Publicly available scientific literature contains limited specific experimental data for 6-methyl-7-nitro-1H-indazole. This guide provides the available information for the target compound and supplements it with data and protocols from closely related and well-characterized indazole derivatives to offer a comprehensive overview for researchers, scientists, and drug development professionals. All information pertaining to analogous compounds is explicitly identified as such.
Introduction
This compound is a substituted aromatic heterocyclic compound. The indazole scaffold is a significant "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence and position of substituents like the methyl and nitro groups on the indazole ring are critical in determining the molecule's physicochemical properties, reactivity, and biological activity. This guide summarizes the known chemical properties and stability of this compound and provides illustrative experimental protocols based on analogous compounds.
Chemical Properties
The chemical properties of this compound are determined by the interplay of the aromatic indazole core, the electron-donating methyl group, and the strongly electron-withdrawing nitro group.
Specific experimental data for this compound is limited. The following table summarizes the available and predicted data for the compound.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₇N₃O₂ | - |
| Molecular Weight | 177.16 g/mol | - |
| CAS Number | 717881-06-6 | - |
| Appearance | Likely a solid powder | Inferred from analogous compounds. |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. | Inferred from analogous compounds. |
-
¹H NMR: The chemical shifts of the aromatic protons would be influenced by the positions of the methyl and nitro groups. The proximity of the nitro group at position 7 is expected to deshield the adjacent protons.
-
¹³C NMR: The carbon spectrum would similarly reflect the electronic effects of the substituents on the indazole ring.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching for the indazole ring, C-H stretching for the aromatic and methyl groups, and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group[1].
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight.
The following table provides illustrative spectroscopic data for a related compound, 3-methyl-6-nitro-1H-indazole.
| Spectroscopic Data for 3-methyl-6-nitro-1H-indazole (Analogous Compound) | |
| ¹H NMR | No specific data found. |
| ¹³C NMR | No specific data found. |
| IR Spectroscopy | Expected peaks for N-H (amine and indazole), C-H (aromatic and methyl), and NO₂ (asymmetric and symmetric stretching). |
Stability and Storage
Specific stability studies on this compound have not been reported. However, the stability of nitroaromatic heterocyclic compounds is influenced by several factors.
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive. The presence of a methyl group ortho to a nitro group can, in some cases, introduce lower energy decomposition pathways[2]. It is advisable to store the compound at cool temperatures. For long-term storage, refrigeration (2-8°C) or freezing is recommended[3].
-
Photochemical Stability: Nitroaromatic compounds can be sensitive to light and may undergo photodegradation. Therefore, the compound should be stored in a light-resistant container[3].
-
Chemical Stability: The electron-withdrawing nature of the nitro group makes nitroaromatic compounds generally resistant to oxidative degradation but potentially susceptible to nucleophilic attack[4]. The compound should be stored in a dry environment, as moisture can facilitate degradation. It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
For handling, appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.
Experimental Protocols (Illustrative for Analogous Compounds)
Due to the lack of specific published synthesis protocols for this compound, the following sections provide detailed methodologies for the synthesis and characterization of closely related indazole derivatives. These protocols are intended to serve as a starting point for the development of a synthesis and analysis workflow for the target compound.
The following protocol is based on the synthesis of 3-methyl-6-nitro-1H-indazole from 2-ethyl-5-nitroaniline, which involves a diazotization and intramolecular cyclization reaction[5].
Materials:
-
2-ethyl-5-nitroaniline
-
Glacial acetic acid
-
Sodium nitrite
-
Water
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-ethyl-5-nitroaniline (1.021 g, 6.14 mmol) in 40 ml of glacial acetic acid in a suitable reaction flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (424 mg, 6.14 mmol) in 1 ml of water all at once to the cooled solution.
-
Continue stirring the reaction mixture for 15 minutes at 25 °C.
-
Allow the reaction mixture to stand at room temperature for 3 days to ensure complete cyclization.
-
Remove any residual solid by filtration.
-
Concentrate the filtrate under vacuum.
-
Dilute the residue with 2 ml of water and stir vigorously to precipitate the crude product.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
Purify the crude product by flash chromatography using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent to obtain the pure 3-methyl-6-nitro-1H-indazole[5].
The following is a general workflow for the characterization of a novel indazole derivative.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure of the compound.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., N-H, C-H, NO₂).
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.
Visualizations
As no specific signaling pathways involving this compound have been identified, a logical workflow for the synthesis and characterization of a novel substituted indazole is presented below.
Caption: General workflow for the synthesis, characterization, and stability assessment of a novel substituted indazole.
Conclusion
While this compound is a compound of interest within the broader class of pharmacologically relevant indazoles, there is a notable lack of specific experimental data in the current scientific literature. This guide has consolidated the available information and provided a framework for its study based on the properties and established protocols for analogous compounds. Further research is necessary to fully elucidate the chemical properties, stability, and potential biological activities of this specific isomer. The provided illustrative protocols and workflows offer a solid foundation for researchers and drug development professionals to build upon in their investigation of this compound and other novel indazole derivatives.
References
Potential Biological Activities of Novel 6-Methyl-7-Nitro-1H-Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide focuses on the emerging potential of a specific subclass: 6-methyl-7-nitro-1H-indazole derivatives . While comprehensive biological data on this particular scaffold is nascent, this document serves as a foundational guide by summarizing the known activities of structurally related nitroindazole compounds, providing detailed experimental protocols for their evaluation, and outlining key molecular pathways they are likely to modulate.
The strategic placement of a methyl group at the 6-position and a nitro group at the 7-position offers a unique electronic and steric profile, making these derivatives intriguing candidates for targeted drug discovery. Researchers are actively exploring such compounds for their potential in oncology, infectious diseases, and inflammatory conditions.[3]
Inferred Biological Activities and Quantitative Data
Direct quantitative data for a broad series of this compound derivatives is not yet widely available in peer-reviewed literature. However, by examining closely related 6-nitro-1H-indazole and other substituted indazole derivatives, we can infer potential biological activities. The following tables summarize the performance of these related compounds, providing a benchmark for future studies on the target scaffold.
Table 1: Antiproliferative and Kinase Inhibitory Activity of Related Indazole Derivatives
| Compound Class | Target / Assay | Cell Line / Enzyme | IC₅₀ Value (µM) | Reference Compound | IC₅₀ Value (µM) |
| Indazole-Pyrimidine Hybrid | Antiproliferative | MCF-7 (Breast) | 1.629 - 1.841 | Doxorubicin | 8.029 |
| Indazole-Pyrimidine Hybrid | Antiproliferative | A549 (Lung) | 2.305 - 3.304 | Doxorubicin | 7.35 |
| 1H-Indazole-3-Amine Derivative | Antiproliferative | K562 (Leukemia) | 5.15 | Not Specified | - |
| Indazole Amide Derivative | Antiproliferative | 4T1 (Breast Cancer) | 0.23 – 1.15 | Not Specified | - |
| Indazole-based PLK4 Inhibitor | Kinase Inhibition | Polo-like kinase 4 (PLK4) | < 0.0001 | Not Specified | - |
Data compiled from studies on various substituted indazole derivatives to highlight the potential of the core scaffold.[4][5]
Table 2: Antimicrobial and Anti-inflammatory Activity of Related Indazole Derivatives
| Compound Class | Biological Activity | Target Organism / Assay | MIC or IC₅₀ Value (µg/mL or µM) | Reference Compound | Value |
| 3-chloro-6-nitro-1H-indazole deriv. | Antileishmanial | L. infantum | Strong to moderate activity | - | - |
| 3-chloro-6-nitro-1H-indazole deriv. | Antileishmanial | L. major | Active (Compound 13) | - | - |
| 6-nitro-1H-indazole deriv. | Antibacterial | N. gonorrhoeae | 62.5 µg/mL | - | - |
| 6-Nitroindazole | Anti-inflammatory | COX-2 Inhibition | 19.22 µM | Celecoxib | 5.10 µM |
Data from studies on 6-nitro-1H-indazole derivatives, suggesting potential applications for the 6-methyl-7-nitro scaffold.[2][6][7]
Key Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of novel chemical entities. The following sections provide representative protocols for assays relevant to the potential activities of this compound derivatives.
Synthesis of 1,6-Dimethyl-7-Nitro-1H-Indazole
A representative synthesis for N-methylation of the indazole core, a common step in creating derivative libraries, is detailed below.
-
Preparation : A solution of this compound is prepared in dimethylformamide (DMF) and cooled in an ice bath.
-
Deprotonation : Sodium hydride (NaH) (2.0 equivalents) is added portion-wise to the solution under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes to ensure complete formation of the indazolide anion.
-
Methylation : Iodomethane (1.1 equivalents) is added dropwise to the reaction mixture.
-
Reaction : The mixture is stirred for 16 hours at room temperature.
-
Work-up : The reaction is quenched with water and diluted with ethyl acetate. The mixture is transferred to a separatory funnel and washed three times with water.
-
Purification : The organic layer is dried over anhydrous magnesium sulfate, concentrated, and purified by flash chromatography on silica gel to yield the final product.
In Vitro Antiproliferative MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[4][6]
-
Cell Seeding : Cancer cells (e.g., K562, A549) are seeded in 96-well plates at a density of 5 × 10⁴ cells/mL and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment : The cells are treated with various concentrations of the test this compound derivatives and incubated for an additional 48 hours.
-
MTT Addition : Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[4][6]
-
Crystal Solubilization : The formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.[4]
-
Absorbance Measurement : The absorbance is measured at 492 nm or 570 nm using a microplate reader.[4][8] The IC₅₀ value (the concentration that inhibits cell growth by 50%) is then calculated.[4]
In Vitro Antileishmanial Assay
This protocol is used to determine the activity of compounds against Leishmania parasites.[2][6]
-
Parasite Culture : Promastigote strains of Leishmania species (e.g., L. infantum, L. major) are cultured in appropriate media at 23°C.[2]
-
Compound Exposure : In a 96-well plate, approximately 2.5 × 10⁶ promastigotes/mL are exposed to increasing concentrations of the synthesized indazole derivatives and incubated for 72 hours.[2]
-
Viability Assessment : The in vitro antileishmanial activity is determined using the MTT assay, as described previously, which measures cell viability.[2][6]
-
Data Analysis : The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of a compound that causes a 50% reduction in parasite growth.[6]
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex processes in drug discovery and development. The following visualizations, created using Graphviz, depict a general synthesis workflow, a standard biological assay procedure, and a key signaling pathway often targeted by indazole-based kinase inhibitors.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 717881-06-6 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Nitroindazole Derivatives
Disclaimer: Direct experimental data on the mechanism of action of 6-methyl-7-nitro-1H-indazole is limited in publicly available scientific literature.[1][2] This guide will, therefore, focus on the well-characterized mechanisms of closely related and representative nitroindazole compounds, primarily 7-nitroindazole and various 6-nitro-1H-indazole derivatives, to provide a comprehensive understanding of this class of molecules for researchers, scientists, and drug development professionals.
Introduction to Nitroindazoles
Indazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The introduction of a nitro group to the indazole scaffold often imparts specific biological activities, with the position of the nitro group influencing the compound's primary mechanism of action. Notably, many nitroindazole derivatives have been identified as potent inhibitors of nitric oxide synthases (NOS).[6][7][8][9]
Primary Mechanism of Action: Nitric Oxide Synthase (NOS) Inhibition
The most prominent mechanism of action for many nitroindazoles is the inhibition of nitric oxide synthase (NOS) enzymes.[6][7][8] NOS are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in nervous tissue and plays a role in neurotransmission.
-
Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli.
-
Endothelial NOS (eNOS or NOS-3): Located in the endothelium and involved in regulating vascular tone.
7-Nitroindazole (7-NI) is a well-studied and selective inhibitor of neuronal nitric oxide synthase (nNOS).[6][10] It acts by competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin at the nNOS active site.[10] By inhibiting nNOS, 7-NI reduces the production of nitric oxide in neuronal tissues.[6] This has significant implications for conditions where excessive NO production is implicated in neurotoxicity, such as in neurodegenerative diseases and excitotoxicity.[6][11]
The inhibition of nNOS by 7-nitroindazole has been shown to have neuroprotective effects.[6][9][10] By reducing NO levels, it can decrease the formation of peroxynitrite, a highly reactive and damaging species formed from the reaction of NO with superoxide radicals.[6][11] This reduction in oxidative stress is a key aspect of its neuroprotective mechanism.[6]
While 7-nitroindazole is a selective nNOS inhibitor, other nitroindazoles, such as 6-nitroindazole, have also been shown to inhibit NOS and exhibit biological effects like smooth muscle relaxation.[12] However, this relaxation effect may also be independent of NOS inhibition.[12]
Caption: nNOS Inhibition by 7-Nitroindazole.
Other Biological Activities and Mechanisms
Nitroindazole derivatives have demonstrated a range of other biological activities beyond NOS inhibition, suggesting multiple mechanisms of action.
Derivatives of 6-nitroindazole have shown promising anticancer properties.[7] Their mechanism of action in this context involves the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in various cancer cell lines.[7] Some derivatives are also being explored as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tumor-induced immunosuppression.[7]
Several nitroindazole derivatives have exhibited significant antibacterial, antifungal, and antiprotozoal activities.[7][13] For instance, derivatives of 3-chloro-6-nitro-1H-indazole have shown potent antileishmanial activity.[4] The proposed mechanism for some nitro-heterocyclic compounds against protozoa involves the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to the parasite.[14] Another hypothesized mechanism is the interaction with and depletion of intracellular thiols, such as trypanothione in trypanosomes, which are crucial for the parasite's antioxidant defense.[15] A computational study has also suggested that nitroindazole derivatives may act by inhibiting cysteine peptidase A in Leishmania.[14]
Caption: Experimental Workflow for Antileishmanial Screening.
Quantitative Data
The following tables summarize key quantitative data for representative nitroindazole derivatives from various studies.
Table 1: Nitric Oxide Synthase Inhibition by 7-Nitroindazole
| Compound | Target | Assay Type | IC50 Value | Reference |
| 7-Nitroindazole | nNOS | NOS Activity Assay | ~17 µg/mL | [16] |
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
| Compound ID | Target Species | IC₅₀ (µM) | Reference |
| 4 | L. infantum | 5.53 | [17] |
| 5 | L. infantum | 4 | [17] |
| 11 | L. infantum | 6 | [17] |
| 11 | L. tropica | 76 | [17] |
| 13 | L. major | 38 | [17] |
| 13 | L. tropica | 186 | [17] |
Table 3: In Vitro Activity of 2-benzyl-5-nitroindazolin-3-one Derivatives against Leishmania
| Compound | Target | IC₅₀ Promastigotes (µM) | IC₅₀ Amastigotes (µM) | Reference |
| Representative Compounds | Leishmania spp. | Generally < 2 µM | Not specified for all | [13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of nitroindazole derivatives.
-
Preparation: A solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of dimethylformamide (DMF) is prepared and cooled in an ice bath.[17]
-
Addition of NaH: Sodium hydride (NaH) (2.03 g, 50.7 mmol) is added to the solution in four portions under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes.[17]
-
Methylation: Iodomethane (1.74 ml, 27.9 mmol) is added dropwise to the reaction mixture.[17]
-
Reaction: The mixture is stirred for 16 hours at room temperature.[17]
-
Quenching and Extraction: The reaction is quenched with water and diluted with ethyl acetate. The mixture is then transferred to a separatory funnel and washed three times with water.[17]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator.[17]
-
Purification: The product is purified by flash chromatography on silica using ethyl acetate as the eluent to separate 1-methyl-6-nitro-1H-indazole from the 2-methyl-6-nitro-2H-indazole isomer.[17]
-
Yield: This procedure yields the product as a yellow solid (2.54 g, 56.4% yield).[17]
-
Parasite Culture: Promastigote strains of Leishmania species (L. infantum, L. tropica, and L. major) are cultured in appropriate media.[17]
-
Exposure to Compounds: The promastigotes are exposed to increasing concentrations of the synthesized nitroindazole derivatives.[17]
-
MTT Assay: The in vitro antileishmanial activity is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.[17] The absorbance is then read using a spectrophotometer to determine the concentration at which 50% of the parasites are inhibited (IC50).
-
Animal Preparation: Male Sprague-Dawley rats are equipped with peritoneal/venous cannulae and a microdialysis probe in the hippocampal cortex.[16]
-
Compound Administration: Rats receive 7-nitroindazole in peanut oil (25 mg/kg) intraperitoneally every 2 hours for 14 hours, or peanut oil alone as a control.[16]
-
Sample Collection: Blood samples are obtained at timed intervals for serum 7-nitroindazole concentration analysis. Brain tissue microdialysate is collected every 20 minutes for the determination of extracellular 7-nitroindazole and nitric oxide levels.[16]
-
Analysis: The concentration of 7-nitroindazole and nitric oxide is measured using appropriate analytical techniques (e.g., HPLC, NO sensor). A pharmacokinetic-pharmacodynamic model is then constructed to evaluate the effects of 7-nitroindazole on NOS activity.[16]
Conclusion
While specific data on this compound remains elusive, the broader class of nitroindazoles presents a rich field for drug discovery. The primary and well-documented mechanism of action for many nitroindazoles is the inhibition of nitric oxide synthase, particularly the neuronal isoform, leading to neuroprotective effects. Furthermore, various nitroindazole derivatives exhibit potent anticancer and antimicrobial activities through diverse mechanisms, including induction of apoptosis and generation of oxidative stress. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this versatile class of compounds. Future studies are warranted to elucidate the specific mechanism of action of this compound and to fully explore the structure-activity relationships within the nitroindazole family.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and pharmacodynamics of 7-nitroindazole, a selective nitric oxide synthase inhibitor, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Versatile Scaffold: A Technical Guide to 6-Methyl-7-Nitro-1H-Indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 6-methyl-7-nitro-1H-indazole core is a significant pharmacophore in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its unique structural and electronic properties make it a valuable starting point for the development of novel therapeutic agents targeting a variety of diseases, most notably cancer and parasitic infections. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this privileged scaffold, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways and experimental workflows.
Data Presentation: Biological Activity of Indazole Derivatives
The following tables summarize the quantitative biological activity of various indazole derivatives, providing a comparative look at their potency against different targets. It is important to note that while the this compound scaffold is a key synthetic intermediate, much of the publicly available biological data is for structurally related indazole derivatives.
Table 1: Antiproliferative Activity of Indazole Derivatives Against Cancer Cell Lines
| Compound ID | Derivative Type | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Indazol-Pyrimidine 4f | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029[1] |
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029[1] |
| Indazol-Pyrimidine 4a | Indazole-pyrimidine hybrid | A549 (Lung) | 3.304 | Doxorubicin | 7.35[1] |
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | A549 (Lung) | 2.305 | Doxorubicin | 7.35[1] |
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | Caco2 (Colon) | 4.990 | Doxorubicin | 11.29[1] |
| 3-Amino-Indazole 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | Not Specified | Not Specified[1] |
| Indazole Amide Derivative (Cmpd 2f) | Indazole Amide | 4T1 (Breast Cancer) | 0.23–1.15 | Not Specified | Not Specified[2] |
| C05 | Indazole-based PLK4 Inhibitor | IMR-32 (Neuroblastoma) | 0.948 | - | -[3] |
| C05 | Indazole-based PLK4 Inhibitor | MCF-7 (Breast Cancer) | 0.979 | - | -[3] |
| C05 | Indazole-based PLK4 Inhibitor | H460 (Non-small cell lung) | 1.679 | - | -[3] |
Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [4][5]
| Compound ID | Target Species | IC50 (µM) |
| 4 | L. infantum | 5.53 |
| 5 | L. infantum | 4 |
| 7 | L. infantum | 117 |
| 10 | L. infantum | 62 |
| 11 | L. infantum | 6 |
| 11 | L. tropica | 76 |
| 12 | L. infantum | 36.33 |
| 13 | L. infantum | 110 |
| 13 | L. major | 38 |
| 13 | L. tropica | 186 |
Table 3: Kinase Inhibitory Activity of Indazole Derivatives
| Compound Name | Target Kinase | Assay Type | IC50 Value | Cell Line |
| Indazole-based PLK4 Inhibitor (C05) | Polo-like kinase 4 (PLK4) | Kinase Inhibition Assay | < 0.1 nM | IMR-32, MCF-7, H460[2] |
| Indazole Carboxamide 93a | TTK/Mps1 | Kinase Inhibition Assay | 2.9 nM | Not Specified[6] |
| Indazole Carboxamide 93b | TTK/Mps1 | Kinase Inhibition Assay | 5.9 nM | Not Specified[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. Below are representative protocols for the synthesis of indazole derivatives and the assessment of their biological activity.
Synthesis of 1-Methyl-6-nitro-1H-indazole[4]
-
Preparation: A solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of dimethylformamide (DMF) is prepared and cooled in an ice bath.
-
Addition of NaH: Sodium hydride (NaH) (2.03 g, 50.7 mmol) is added to the solution in four portions under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes.
-
Methylation: Iodomethane (1.74 ml, 27.9 mmol) is added dropwise to the reaction mixture.
-
Reaction: The mixture is stirred for 16 hours at room temperature.
-
Quenching and Extraction: The reaction is quenched with water and diluted with ethyl acetate. The mixture is then transferred to a separatory funnel and washed three times with water.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator.
-
Purification: The product is purified by flash chromatography on silica using ethyl acetate as the eluent to separate 1-methyl-6-nitro-1H-indazole from the 2-methyl-6-nitro-2H-indazole isomer. This procedure yields the product as a yellow solid (2.54 g, 56.4% yield).
In Vitro Antiproliferative MTT Assay[2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1H-indazole-3-amine derivatives) and incubated for an additional 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[6][7]
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control. Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using suitable software.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by indazole derivatives and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In Silico Modeling of 6-Methyl-7-Nitro-1H-Indazole Derivatives: A Technical Guide
Introduction
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The strategic placement of substituents, such as methyl and nitro groups, can dramatically influence the pharmacological profile of these molecules.[2] Specifically, nitroindazole derivatives have shown significant potential, demonstrating activities such as potent inhibition of nitric oxide synthase (NOS) isoforms and promising antileishmanial effects.[3][4] 3-Methyl-6-nitro-1H-indazole, for instance, is a known intermediate in the synthesis of the kinase inhibitor Pazopanib, highlighting the therapeutic relevance of this structural class.[2]
This technical guide outlines a comprehensive in silico modeling workflow for the investigation of 6-methyl-7-nitro-1H-indazole derivatives. By leveraging computational techniques, researchers can predict the biological activities, potential targets, and mechanism of action of novel derivatives, thereby accelerating the drug discovery and development process. This document provides detailed methodologies for key computational experiments, summarizes data presentation, and includes protocols for subsequent experimental validation.
Rationale and Potential Biological Targets
Based on the activities of structurally related compounds, this compound derivatives are hypothesized to interact with several key biological targets.
-
Kinase Inhibition: The structural similarity to intermediates of known kinase inhibitors, such as Pazopanib which targets Vascular Endothelial Growth Factor Receptor (VEGFR), suggests that these derivatives could function as kinase inhibitors.[2] The VEGFR signaling pathway is a critical regulator of angiogenesis and a primary target in cancer therapy.[2]
-
Nitric Oxide Synthase (NOS) Inhibition: 7-nitro-1H-indazole and its derivatives are potent inhibitors of brain, endothelium, and inducible NOS isoforms.[4] Therefore, this compound derivatives are strong candidates for NOS inhibition.
-
Antiprotozoal Activity: Other nitroindazole derivatives have demonstrated significant activity against protozoan parasites like Leishmania.[3][5] Molecular docking studies have identified Leishmania infantum trypanothione reductase (TryR) as a potential target for these compounds.[3]
The overall workflow for an in silico investigation of these derivatives can be visualized as a multi-stage process, from target identification to lead optimization.
The following diagram illustrates the VEGFR signaling pathway, a potential target for kinase inhibition by the indazole derivatives.
Core In Silico Methodologies
This section provides detailed protocols for the primary computational techniques used to model this compound derivatives.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in virtual screening and understanding binding mechanisms.
Experimental Protocol:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., Leishmania infantum Trypanothione Reductase, PDB ID: 2JK6) from the Protein Data Bank.[3]
-
Remove water molecules, co-crystallized ligands, and co-factors not essential for binding.
-
Add polar hydrogen atoms and assign Kollman charges using software like AutoDock Tools.
-
Save the prepared receptor structure in PDBQT format.
-
-
Ligand Preparation:
-
Generate 3D structures of this compound and its derivatives using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Detect the ligand root and set the number of rotatable bonds (torsions) using AutoDock Tools.[5]
-
Save the prepared ligand structures in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the receptor by creating a grid box that encompasses the active site cavity. The coordinates can be centered on the position of a known co-crystallized ligand.
-
-
Docking Simulation:
-
Perform the docking calculation using a program like AutoDock Vina.[5] The program will explore different conformations of the ligand within the grid box and score them based on binding affinity.
-
-
Analysis:
-
Analyze the output to identify the pose with the lowest binding energy (highest affinity).
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Data Presentation: Docking results are typically summarized in a table.
| Compound ID | Derivative Substituent | Binding Energy (kcal/mol) | Interacting Residues | H-Bonds |
| Parent | H | -7.5 | Trp21, Tyr110, Ser14 | 1 |
| Deriv-01 | 3-chloro | -8.2 | Trp21, Tyr110, Glu17 | 2 |
| Deriv-02 | 3-bromo | -8.5 | Trp21, Tyr110, Glu17 | 2 |
| Deriv-03 | 1-ethyl | -7.9 | Ser14, Met112 | 1 |
Table 1: Hypothetical molecular docking results against Trypanothione Reductase (PDB: 2JK6).
QSAR models correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and guiding lead optimization.
Experimental Protocol:
-
Data Set Preparation:
-
Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC₅₀ values).
-
Divide the dataset into a training set (for model building) and a test set (for model validation).
-
-
Descriptor Calculation:
-
For each molecule, calculate a variety of molecular descriptors, which can be topological, electronic, steric, or hydrophobic.[6] Software like HyperChem or PaDEL-Descriptor can be used.
-
-
Model Development:
-
Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation that relates the descriptors (independent variables) to the biological activity (dependent variable).[6]
-
-
Model Validation:
-
Assess the statistical significance and predictive power of the model using metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and the predicted r² for the external test set.[7]
-
Data Presentation: QSAR data involves presenting the descriptors and activity values.
| Compound ID | LogP | Molecular Weight | EHOMO | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |
| Deriv-01 | 2.1 | 225.6 | -0.24 | 6.5 | 6.4 |
| Deriv-02 | 2.3 | 270.0 | -0.25 | 6.8 | 6.9 |
| Deriv-03 | 2.5 | 205.2 | -0.22 | 6.1 | 6.2 |
| Deriv-04 | 1.8 | 219.2 | -0.23 | 6.3 | 6.3 |
Table 2: Hypothetical data for a QSAR study.
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, assessing its stability and confirming the binding mode predicted by docking.
Experimental Protocol:
-
System Preparation:
-
Use the best-docked pose of the ligand-receptor complex as the starting structure.
-
Select an appropriate force field (e.g., AMBER, CHARMM).
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Simulation:
-
Minimization: Perform energy minimization to remove steric clashes.
-
Heating: Gradually heat the system to the target temperature (e.g., 300 K).
-
Equilibration: Run a short simulation with restraints on the protein and ligand to allow the solvent to equilibrate.
-
Production Run: Run the main simulation for a desired length of time (e.g., 100 ns) without restraints.
-
-
Analysis:
-
Calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Perform binding free energy calculations (e.g., MM/GBSA or MM/PBSA) to estimate the binding affinity more accurately.[3]
-
Data Presentation: MD results are often summarized to show stability and energy metrics.
| System | Average RMSD (Å) | Average RMSF (Å) | Binding Free Energy (kcal/mol) |
| Receptor-Deriv-01 | 1.8 ± 0.3 | 1.2 ± 0.2 | -35.6 |
| Receptor-Deriv-02 | 1.5 ± 0.2 | 1.1 ± 0.2 | -42.1 |
Table 3: Hypothetical summary of MD simulation results.
Experimental Validation Protocols
The predictions from in silico models must be validated through in vitro and/or in vivo experiments.
A general method for the N-methylation of a nitro-indazole is provided below, which can be adapted for this compound.
-
Preparation: Dissolve 6-nitro-1H-indazole (1 equivalent) in dimethylformamide (DMF) and cool the solution in an ice bath.[8]
-
Addition of Base: Add sodium hydride (NaH) (2 equivalents) portion-wise to the solution under vigorous stirring and maintain at 0°C for 30 minutes.[8]
-
Alkylation/Methylation: Add the alkylating agent (e.g., iodomethane, 1.1 equivalents) dropwise to the reaction mixture.[8]
-
Reaction: Stir the mixture for 16 hours at room temperature.[8]
-
Quenching and Extraction: Quench the reaction with water and dilute with ethyl acetate. Wash the organic layer three times with water.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate it on a rotary evaporator.[8]
-
Purification: Purify the product by flash chromatography on silica gel.[8]
This assay measures cell viability to determine the inhibitory effect of the synthesized compounds.
-
Parasite Culture: Culture promastigote strains of Leishmania species (e.g., L. infantum, L. major) in appropriate media.[8]
-
Compound Exposure: Expose the promastigotes to increasing concentrations of the synthesized indazole derivatives in 96-well plates.[8]
-
MTT Addition: After an incubation period (e.g., 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[8]
-
Formazan Solubilization: After further incubation, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
Conclusion
The in silico modeling workflow detailed in this guide provides a powerful, multi-faceted approach for the rational design and discovery of novel this compound derivatives as potential therapeutic agents. By integrating molecular docking, QSAR, and molecular dynamics simulations, researchers can efficiently screen compound libraries, predict biological activities, and gain deep insights into molecular mechanisms of action. This computational framework, when coupled with targeted synthesis and rigorous experimental validation, significantly streamlines the path from initial concept to lead candidate, paving the way for the development of new drugs targeting a range of diseases from cancer to parasitic infections.
References
- 1. This compound | 717881-06-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-methyl-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-methyl-7-nitro-1H-indazole as a key starting material in the synthesis of potent kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases. The specific substitution pattern of this compound offers a strategic starting point for the development of inhibitors targeting key kinases implicated in cancer, such as AXL, PIM1, and EGFR.
Introduction
Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment.
This compound is a valuable building block for the synthesis of such inhibitors. The 7-nitro group can be readily reduced to a versatile amino functionality, which can then be further elaborated through various coupling reactions to introduce diverse chemical moieties. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of the final compounds.
General Synthetic Strategy
A common and effective strategy for the synthesis of kinase inhibitors from this compound involves a two-step process:
-
Reduction of the Nitro Group: The nitro group at the 7-position is reduced to an amine to provide the key intermediate, 6-methyl-1H-indazol-7-amine.
-
Coupling Reaction: The resulting amino group is then coupled with a suitable heterocyclic or aryl halide, often a pyrimidine, pyridine, or similar scaffold commonly found in kinase inhibitors. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
This modular approach allows for the synthesis of a library of analogs by varying the coupling partner, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-1H-indazol-7-amine (Intermediate)
Reaction Scheme:
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts, and wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 6-methyl-1H-indazol-7-amine.
Protocol 2: Synthesis of a Representative Indazole-Based Kinase Inhibitor via Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
6-methyl-1H-indazol-7-amine (Intermediate from Protocol 1)
-
A suitable 2-chloropyrimidine derivative (e.g., 2-chloro-4-(pyridin-4-yl)pyrimidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., Cs₂CO₃ - Cesium carbonate)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 6-methyl-1H-indazol-7-amine (1.0 eq), the 2-chloropyrimidine derivative (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the vessel.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to a temperature between 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.
Data Presentation
The following tables summarize the inhibitory activities of representative indazole-based kinase inhibitors against AXL, PIM1, and EGFR. The data is compiled from published literature on compounds with structural similarity to those that can be synthesized from this compound and is provided for illustrative purposes.
Table 1: Representative Inhibitory Activity of Indazole-Based AXL Kinase Inhibitors
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line |
| AXL-Inhibitor-1 | AXL | Biochemical | 15 | - |
| AXL-Inhibitor-2 | AXL | Cellular | 50 | A549 |
| AXL-Inhibitor-3 | AXL | Biochemical | 8 | MDA-MB-231 |
Table 2: Representative Inhibitory Activity of Indazole-Based PIM1 Kinase Inhibitors
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line |
| PIM1-Inhibitor-1 | PIM1 | Biochemical | 25 | - |
| PIM1-Inhibitor-2 | PIM1 | Cellular | 120 | MOLM-13 |
| PIM1-Inhibitor-3 | PIM1 | Biochemical | 12 | KMS-12-BM |
Table 3: Representative Inhibitory Activity of Indazole-Based EGFR Kinase Inhibitors
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line |
| EGFR-Inhibitor-1 | EGFR (WT) | Biochemical | 5 | - |
| EGFR-Inhibitor-2 | EGFR (T790M) | Cellular | 30 | H1975 |
| EGFR-Inhibitor-3 | EGFR (L858R) | Biochemical | 2 | PC-9 |
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of AXL, PIM1, and EGFR kinases, which are key targets for inhibitors derived from this compound.
Application Notes: Protocol for Determining Cancer Cell Viability using an MTT Assay with 6-methyl-7-nitro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for assessing the cytotoxic effects of 6-methyl-7-nitro-1H-indazole on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability and metabolic activity.[1] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[1][2] The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.[2][3] This protocol details the necessary reagents, step-by-step procedures for adherent and suspension cells, data analysis, and troubleshooting. Additionally, it presents data on the antiproliferative activity of structurally related indazole compounds to provide a comparative context for experimental design.
Materials and Reagents
-
Cell Lines: Cancer cell lines of interest (e.g., MCF-7, A549, HeLa).
-
Compound: this compound.
-
Culture Medium: Appropriate complete growth medium with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
MTT Reagent:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Prepare a 5 mg/mL stock solution in sterile PBS.[2]
-
Filter sterilize the solution and store it at 4°C, protected from light.
-
-
Solubilization Solution:
-
Common options include Dimethyl sulfoxide (DMSO), acidified isopropanol, or a solution of 10% SDS in 0.01 M HCl.[2]
-
-
Equipment:
-
96-well flat-bottom sterile microplates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.
-
Multichannel pipette.
-
Inverted microscope.
-
Laminar flow hood.
-
Centrifuge (for suspension cells).
-
Experimental Protocols
Preparation of Compound Stock Solution
-
Dissolving the Compound: this compound is an organic compound that may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a sterile, aprotic solvent like DMSO. For example, prepare a 10 mM stock solution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh serial dilutions of the compound from the stock solution in a complete culture medium immediately before treating the cells. The final concentration of DMSO in the wells should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
MTT Assay Protocol for Adherent Cells
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase. Ensure cell viability is above 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "untreated control" (cells with medium only) and "blank" (medium only, no cells) for background subtraction.
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[4]
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the designated wells.
-
Add fresh medium containing the same concentration of DMSO as the treatment wells to the "untreated control" wells.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully aspirate the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[2] Alternatively, add 10 µL of 5 mg/mL MTT solution directly to the 100 µL of medium in each well (final concentration 0.5 mg/mL).[1]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[2][4] During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to reduce background noise. Read the plate within 1 hour of adding the solubilization solution.
-
MTT Assay Protocol for Suspension Cells
-
Cell Seeding: Seed suspension cells at an optimal density (e.g., 20,000-50,000 cells/well) in 100 µL of complete medium.
-
Compound Treatment: Add the desired concentrations of this compound and incubate for the chosen duration.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance at 570 nm as described for adherent cells.
Data Presentation and Analysis
-
Correct Absorbance: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Quantitative Data for Related Indazole Compounds
While specific IC50 data for this compound is not widely available in the reviewed literature, the following table summarizes the antiproliferative activity of other structurally related indazole derivatives against various cancer cell lines. This data serves as a valuable reference for designing experiments and understanding the potential potency range of this class of compounds.[5]
| Compound Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indazole-Pyrimidine Hybrid | Indazole-pyrimidine | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029 |
| Indazole-Pyrimidine Hybrid | Indazole-pyrimidine | A549 (Lung) | 2.305 | Doxorubicin | 7.35 |
| Indazole-Pyrimidine Hybrid | Indazole-pyrimidine | Caco2 (Colon) | 4.990 | Doxorubicin | 11.29 |
| 3-Amino-Indazole Derivative | 1H-indazole-3-amine | K562 (Leukemia) | 5.15 | Not Specified | N/A |
Table adapted from comparative analyses of indazole derivatives.[5]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT cell viability assay.
Potential Signaling Pathway
Indazole derivatives are frequently investigated as kinase inhibitors.[6] They can interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis, such as the VEGFR pathway.[6] The diagram below illustrates a simplified, representative kinase signaling cascade that could be a potential target for this compound.
Caption: Representative kinase signaling pathway potentially inhibited by indazole derivatives.
References
Application Notes and Protocols for Enzyme Inhibition Assays with 6-methyl-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-7-nitro-1H-indazole is a heterocyclic organic compound with potential applications in pharmacological research, particularly in the study of enzyme inhibition.[1] Its structural similarity to known enzyme inhibitors, especially those of the nitroindazole class, suggests its potential as a modulator of key enzymatic pathways. Nitroindazoles are recognized as potent inhibitors of Nitric Oxide Synthases (NOS), a family of enzymes responsible for the synthesis of the signaling molecule nitric oxide (NO).[2][3] NO is a critical mediator in various physiological processes, including neurotransmission, vasodilation, and the immune response.[3] Consequently, inhibitors of NOS are valuable tools for investigating these processes and hold therapeutic potential for conditions associated with dysregulated NO production, such as neurodegenerative diseases and inflammation.[4]
These application notes provide a detailed framework for the experimental setup of enzyme inhibition assays using this compound, with a primary focus on its likely target, Nitric Oxide Synthase.
Data Presentation: Quantitative Inhibition Data for 7-nitroindazole
The following table summarizes the inhibitory activity of 7-nitroindazole against the three main isoforms of Nitric Oxide Synthase. This data is provided as a reference for designing initial experiments with this compound.
| Compound | Target Enzyme | IC50 (µM) | Species | Notes |
| 7-nitroindazole | nNOS (neuronal) | 0.47 | Mouse (cerebellum) | Selective inhibitor for the brain nitric oxide synthase.[5][6] |
| 7-nitroindazole | eNOS (endothelial) | - | Monkey (cerebral artery) | At higher concentrations (10⁻⁴ M), it also inhibits eNOS.[7] |
| 7-nitroindazole | iNOS (inducible) | - | Human (DLD-1 cells) | Tested to inhibit the conversion of [³H]L-arginine to [³H]L-citrulline.[5] |
Signaling Pathway
The following diagram illustrates the signaling pathway of Nitric Oxide Synthase (NOS), a likely target for this compound.
Experimental Protocols
This section provides a detailed methodology for a colorimetric in vitro enzyme inhibition assay for Nitric Oxide Synthase (NOS) activity. This protocol can be adapted for use with this compound.
Protocol: Colorimetric NOS Inhibition Assay (Griess Reagent Method)
This assay measures the production of nitric oxide by monitoring the accumulation of its stable breakdown products, nitrite and nitrate.
1. Materials and Reagents
-
Enzyme: Purified recombinant neuronal Nitric Oxide Synthase (nNOS)
-
Inhibitor: this compound (or 7-nitroindazole as a positive control)
-
Substrate: L-Arginine
-
Cofactors:
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)
-
FAD (Flavin adenine dinucleotide)
-
FMN (Flavin mononucleotide)
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)
-
Calmodulin
-
Calcium Chloride (CaCl₂)
-
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT
-
Nitrate Reductase: For the conversion of nitrate to nitrite
-
Griess Reagent:
-
Solution A: Sulfanilamide in phosphoric acid
-
Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Standard: Sodium Nitrite (NaNO₂) for standard curve generation
-
Equipment:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
Incubator (37°C)
-
Pipettes and tips
-
2. Experimental Workflow Diagram
3. Step-by-Step Protocol
a. Preparation of Reagents
-
Nitrite Standard Curve: Prepare a series of dilutions of sodium nitrite in the assay buffer (e.g., 0, 2.5, 5, 10, 20, 40, 60, 80, 100 µM).
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in the assay buffer to achieve a range of final concentrations for testing.
-
Cofactor Mix: Prepare a concentrated mix of NADPH, FAD, FMN, BH4, Calmodulin, and CaCl₂ in the assay buffer.
-
Substrate Solution: Prepare a solution of L-Arginine in the assay buffer.
b. Assay Procedure
-
Plate Setup:
-
Add assay buffer to the "blank" wells.
-
Add the nitrite standards to their respective wells.
-
Add assay buffer to the "control" (no inhibitor) wells.
-
Add the different dilutions of the inhibitor to the "test" wells.
-
-
Enzyme Addition: Add the purified nNOS enzyme to all wells except the blanks.
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of the L-Arginine substrate and the cofactor mix to all wells (except the blanks).
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
c. Detection
-
Nitrate Reduction: Add nitrate reductase and its cofactors to all wells to convert any nitrate produced into nitrite. Incubate as recommended by the supplier (e.g., 20-30 minutes at room temperature).
-
Griess Reaction:
-
Add Griess Reagent A (Sulfanilamide solution) to all wells and mix.
-
Add Griess Reagent B (NED solution) to all wells and mix.
-
-
Color Development: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for color development.
-
Absorbance Reading: Measure the absorbance of each well at 540 nm using a microplate reader.
4. Data Analysis
-
Standard Curve: Plot the absorbance values of the nitrite standards against their known concentrations to generate a standard curve.
-
Nitrite Concentration: Use the standard curve to determine the concentration of nitrite produced in each of the control and inhibitor-treated wells.
-
Percentage Inhibition: Calculate the percentage of NOS inhibition for each concentration of this compound using the following formula:
% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to initiate studies on the enzyme inhibitory properties of this compound. By leveraging the knowledge of the closely related compound, 7-nitroindazole, and focusing on Nitric Oxide Synthase as a primary target, these guidelines facilitate a structured and informed approach to experimental design and execution. Successful implementation of these assays will contribute to a better understanding of the pharmacological profile of this compound and its potential for development as a therapeutic agent.
References
- 1. Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 4. The selective inhibitor of neuronal nitric oxide synthase, 7-nitroindazole, reduces the delayed neuronal damage due to forebrain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of 6-methyl-7-nitro-1H-indazole by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methyl-7-nitro-1H-indazole is a synthetic heterocyclic compound belonging to the indazole class of molecules. Derivatives of indazole are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The nitro group, in particular, is a common feature in compounds with demonstrated antiproliferative and cytotoxic effects against cancer cell lines.[2][3] This has led to the investigation of various nitroindazole derivatives as potential therapeutic agents.[1][2][4] The analysis of the cell cycle is a critical step in elucidating the mechanism of action of novel anticancer compounds. Flow cytometry with propidium iodide (PI) staining is a robust and widely used method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5][6]
These application notes provide a comprehensive protocol for the analysis of cell cycle alterations in cancer cells treated with this compound using flow cytometry. The presented methodologies are intended to guide researchers in evaluating the potential of this compound as a cell cycle inhibitor.
Principle of the Assay
Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. For cell cycle analysis, cells are permeabilized and stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA.[5] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[6]
-
G0/G1 Phase: Cells in the G0 (quiescent) or G1 (first gap) phase have a normal diploid (2N) DNA content and will exhibit a specific level of fluorescence.
-
S Phase: During the S (synthesis) phase, cells are actively replicating their DNA, resulting in a continuous spectrum of DNA content between 2N and 4N. This is reflected as a broader, intermediate fluorescence intensity.
-
G2/M Phase: Cells in the G2 (second gap) or M (mitosis) phase have a tetraploid (4N) DNA content and will show approximately twice the fluorescence intensity of G0/G1 cells.[7]
By analyzing the distribution of fluorescence intensities across a large population of cells, a histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.[7] A compound that induces cell cycle arrest at a specific phase will cause an accumulation of cells in that phase, which can be detected as a shift in the histogram peaks.
Data Presentation
The following table summarizes hypothetical quantitative data from a cell cycle analysis experiment where a human cancer cell line (e.g., HeLa) was treated with varying concentrations of this compound for 24 hours.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound | 1 | 53.1 ± 2.9 | 23.5 ± 2.1 | 23.4 ± 2.3 |
| This compound | 5 | 45.7 ± 3.5 | 18.2 ± 1.9 | 36.1 ± 3.2 |
| This compound | 10 | 30.3 ± 2.8 | 10.5 ± 1.5 | 59.2 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Dimethyl sulfoxide (DMSO) (vehicle control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Seed the chosen cancer cell line in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A vehicle control group should be prepared with the same final concentration of DMSO as the highest concentration of the test compound.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Sample Preparation for Flow Cytometry
-
Cell Harvesting:
-
After the treatment period, collect the culture medium from each well, which may contain detached, apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete medium and combine the detached cells with the previously collected culture medium.
-
Transfer the cell suspension to a centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in the residual PBS by gentle vortexing.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[8]
-
Incubate the cells on ice for at least 30 minutes.[8] For longer storage, cells can be kept at -20°C.
-
Propidium Iodide Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes.[8]
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Decant the PBS and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.[8]
Flow Cytometry Analysis
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Set up the instrument to measure the fluorescence emission of PI, typically in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution from the generated histograms.
Visualizations
Caption: Workflow for cell cycle analysis.
Caption: Potential mechanism of cell cycle arrest.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 4. scielo.br [scielo.br]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Apoptosis Assay Using Annexin V/PI Staining for 6-methyl-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The induction of apoptosis is a key mechanism for many anti-cancer therapies. Therefore, the accurate detection and quantification of apoptosis are essential in the development and evaluation of novel therapeutic compounds. 6-methyl-7-nitro-1H-indazole is an indazole derivative with potential therapeutic applications. The Annexin V/Propidium Iodide (PI) assay is a widely used and reliable method for detecting and differentiating between early and late apoptosis, as well as necrosis, by flow cytometry.
This document provides a detailed protocol for assessing the apoptotic effects of this compound on a selected cancer cell line using Annexin V/PI staining.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as fluorescein isothiocyanate (FITC), for detection.[1][2] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[2][3] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a red fluorescence.[2][3]
By using Annexin V and PI in conjunction, it is possible to distinguish between four cell populations via flow cytometry:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.[1]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.[1]
-
Annexin V- / PI+ : Necrotic cells.[1]
Data Presentation
The following table summarizes hypothetical quantitative data obtained from an apoptosis assay using Annexin V/PI staining on a cancer cell line treated with this compound for 48 hours.
| Treatment Group | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound | 10 | 75.6 ± 3.5 | 15.3 ± 1.8 | 7.1 ± 1.2 | 2.0 ± 0.7 |
| This compound | 25 | 48.9 ± 4.2 | 28.7 ± 2.5 | 19.5 ± 3.1 | 2.9 ± 0.9 |
| This compound | 50 | 22.1 ± 3.9 | 45.8 ± 4.1 | 28.6 ± 3.7 | 3.5 ± 1.1 |
| Staurosporine (Positive Control) | 1 | 10.5 ± 2.8 | 35.2 ± 3.3 | 50.1 ± 4.5 | 4.2 ± 1.3 |
Experimental Protocol
This protocol provides a detailed methodology for the induction of apoptosis with this compound and subsequent analysis using Annexin V/PI staining and flow cytometry.
Materials and Reagents
-
Target cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Staurosporine (positive control for apoptosis induction)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes (5 mL, polystyrene)
-
Flow cytometer equipped with appropriate lasers and filters for FITC and PI detection
Procedure
1. Cell Seeding and Treatment:
-
Seed the target cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control (DMSO) and a positive control (e.g., 1 µM Staurosporine).
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound, vehicle, or positive control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Washing:
-
For adherent cells, carefully collect the culture medium from each well, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.
-
Combine the detached cells with the previously collected culture medium. For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a conical tube and centrifuge at 300-400 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells twice with cold PBS. After each wash, centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
3. Staining with Annexin V-FITC and PI:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature (20-25°C) in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
4. Flow Cytometry Analysis:
-
Analyze the samples on the flow cytometer as soon as possible (within 1 hour) after staining.[4]
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained control cells to establish the baseline fluorescence and to set up compensation for spectral overlap.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate flow cytometry software to quantify the percentage of cells in each of the four populations (live, early apoptotic, late apoptotic/necrotic, and necrotic).
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
Proposed Apoptotic Signaling Pathway
Disclaimer: The specific apoptotic signaling pathway induced by this compound has not been extensively characterized. The following diagram illustrates a plausible intrinsic apoptosis pathway that may be activated by nitro-indazole compounds, often through the induction of cellular stress.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
Application Notes and Protocols: Antibacterial Screening of 6-Nitro-1H-Indazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols and summarized data for the antibacterial screening of 6-nitro-1H-indazole derivatives. The indazole nucleus is a significant heterocyclic framework in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial functions.[1] Nitro-substituted indazoles, in particular, have been evaluated for their potential to combat bacterial infections, including those caused by multidrug-resistant strains.[2]
Data Presentation: Antibacterial Activity
The antibacterial efficacy of synthesized 6-nitro-1H-indazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth.[2] The following table summarizes quantitative data for select nitro-indazole derivatives against Neisseria gonorrhoeae.
| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) | Reference |
| 12a | Benzo[g]indazole derivative | N. gonorrhoeae | 250 | [2] |
| 13b | Benzo[g]indazole derivative | N. gonorrhoeae | 62.5 | [2][3] |
Note: The compounds listed are conformationally-constrained benzo[g]indazole derivatives containing a nitro group, representing a key class of modified 6-nitro-indazoles.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of antibacterial screening results. The following are standard protocols used for evaluating 6-nitro-1H-indazole derivatives.
Broth Microdilution Test for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[2]
Materials:
-
Test Compounds (6-nitro-1H-indazole derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Mueller Hinton Broth (MHB)
-
96-well microplates
-
Bacterial suspension (adjusted to 5 × 10⁵–8 × 10⁵ CFU/mL)
-
Positive control (e.g., Gentamicin, Tetracycline)
-
Negative control (MHB with DMSO)
-
Resazurin solution (1 mg/mL)
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare stock solutions of the newly synthesized compounds in DMSO. Create serial dilutions in MHB containing 5% DMSO and 0.1% Tween 80.[2]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its concentration to approximately 5 × 10⁵–8 × 10⁵ CFU/mL using MHB.[2]
-
Plate Loading: Add 90 µL of the bacterial inoculum to each well of a 96-well microplate.
-
Compound Addition: Add 10 µL of each compound dilution to the corresponding wells. Include positive and negative controls on each plate.[2]
-
Incubation: Incubate the microplates for 24 hours at 35–37 °C.[2]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound with visible inhibition of bacterial growth.[2] Growth inhibition can also be detected by adding resazurin and measuring the absorbance using a microplate spectrophotometer.[2]
-
Replication: Perform all experiments in duplicate and replicate them at least three times to ensure accuracy.[2]
Agar Diffusion Test (Screening)
This method is often used for initial screening to identify compounds with potential antibacterial activity.[2]
Materials:
-
Bacterial suspension (1.5 × 10⁸ CFU/mL)
-
Appropriate agar medium (e.g., Mueller-Hinton agar or specialized media like GC agar for N. gonorrhoeae)[2]
-
Sterile petri dishes
-
Test compound stock solutions
-
Positive controls (e.g., Gentamicin, Penicillin)
-
Negative control (e.g., DMSO)
Procedure:
-
Plate Inoculation: Inoculate the surface of the agar plate evenly with 200 µL of the bacterial suspension.[2]
-
Well Creation: Create small wells in the agar using a sterile borer.
-
Compound Loading: Add 10 µL of each test compound's stock solution into separate wells. Also, add positive and negative controls to their respective wells.[2]
-
Incubation: Incubate the plates under appropriate conditions. For most bacteria, this is 24 hours at 35–37 °C. For specific organisms like N. gonorrhoeae, incubate at 35–36.5 °C in a 5% CO₂ atmosphere for 48 hours.[2]
-
Result Observation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger zone indicates greater antibacterial activity.
Visualizations: Workflows and Pathways
Experimental Workflow for Antibacterial Screening
The following diagram illustrates the logical flow of the antibacterial screening process, from initial preparation to final data analysis.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action for Nitro-aromatic Compounds
The antibacterial activity of nitro-containing compounds like nitroimidazoles is often attributed to a reductive activation mechanism that is most effective in the low-oxygen environment of anaerobic or microaerophilic bacteria.[] The nitro group is reduced by bacterial enzymes, leading to the formation of cytotoxic radicals that damage critical cellular components like DNA.[][5]
Caption: Proposed reductive activation pathway for nitro-indazole compounds.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of 6-methyl-7-nitro-1H-indazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the assessment of the anti-inflammatory properties of 6-methyl-7-nitro-1H-indazole compounds. Given the limited publicly available data on this specific derivative, this document leverages information on the closely related compound, 6-nitro-1H-indazole, to provide representative data and detailed experimental protocols for in vitro and in vivo anti-inflammatory assays.
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous chronic diseases.[1] Indazole derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anti-inflammatory effects.[2] The evaluation of novel indazole compounds, such as this compound, is crucial for the development of new therapeutic agents.
Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of 6-nitro-1H-indazole, a structurally similar compound to this compound. This data can serve as a benchmark for evaluating new derivatives.
Table 1: In Vitro Anti-inflammatory Activity of 6-nitro-1H-indazole [3]
| Assay | Target | Test Compound | Concentration | % Inhibition | IC₅₀ (µM) |
| TNF-α Release | TNF-α | 6-nitro-1H-indazole | 250 µM | 29% | Not Calculated* |
| COX-2 Inhibition | COX-2 | 6-nitro-1H-indazole | 50 µM | 68% | 19.22 |
*IC₅₀ could not be calculated as maximum inhibition was below 50%.[3]
Table 2: In Vivo Anti-inflammatory Activity of Indazole Derivatives in Carrageenan-Induced Paw Edema [3]
| Test Compound | Dose (mg/kg) | Time after Carrageenan | % Inhibition of Edema |
| Indazole | 100 | 5 hours | 61.03% |
| 5-aminoindazole | 100 | 5 hours | 83.09% |
| Diclofenac (Standard) | 10 | 5 hours | 84.50% |
Note: Data for 6-nitro-1H-indazole in this specific in vivo model was not available in the cited literature. The data for parent indazole and another derivative are provided for context.
Experimental Protocols
In Vitro Assays
This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Protocol:
-
Reagents and Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening kit (e.g., from Cayman Chemical)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Celecoxib (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.
-
Add the test compound dilutions or the positive control to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate the plate for a specified time according to the kit manufacturer's instructions (e.g., 10 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[3][4]
-
This assay measures the ability of a test compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.
Protocol:
-
Cell Culture and Stimulation:
-
Use a suitable cell line, such as human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs).
-
Culture the cells in an appropriate medium and differentiate them into macrophage-like cells if necessary (e.g., using PMA for THP-1 cells).
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁶ cells/mL.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production and incubate for 17-24 hours at 37°C.[5]
-
-
Quantification of TNF-α (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercially available Human TNF-α ELISA kit.[6][7]
-
Follow the manufacturer's protocol for the ELISA, which typically involves the following steps:
-
Add standards and samples to the antibody-coated microplate.
-
Incubate and wash the plate.
-
Add a detection antibody.
-
Incubate and wash the plate.
-
Add an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash the plate.
-
Add a substrate solution and incubate to allow color development.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Determine the percentage of inhibition of TNF-α release by the test compound.
-
This assay quantifies the inhibition of the pro-inflammatory cytokine IL-1β release from stimulated immune cells by the test compound.
Protocol:
-
Cell Culture and Stimulation:
-
Similar to the TNF-α assay, use appropriate immune cells (e.g., PBMCs or dendritic cells).
-
Prime the cells with a TLR agonist (e.g., R848) to induce pro-IL-1β expression.[8]
-
Treat the cells with various concentrations of the test compound.
-
Activate the NLRP3 inflammasome with a stimulus like nigericin to trigger the cleavage of pro-IL-1β into mature IL-1β.[8]
-
-
Quantification of IL-1β (ELISA):
In Vivo Assay
This is a widely used and reproducible model of acute inflammation to assess the anti-inflammatory activity of novel compounds.[12][13][14]
Protocol:
-
Animals:
-
Use male or female Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive control (e.g., Indomethacin 10 mg/kg or Diclofenac 10 mg/kg).
-
Groups 3-5: Test compound (this compound) at different doses (e.g., 25, 50, and 100 mg/kg).
-
-
Procedure:
-
Administer the test compound or control substances orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[12]
-
Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[12][15]
-
The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage of inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Visualizations
Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key player.[16][17]
Caption: NF-κB signaling pathway and potential inhibition by indazole compounds.
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory activity of the test compound.
References
- 1. inotiv.com [inotiv.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. shop-neotest.ru [shop-neotest.ru]
- 10. mpbio.com [mpbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 6-methyl-7-nitro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-methyl-7-nitro-1H-indazole is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a precise and reliable analytical technique for determining the purity of such organic compounds. This document details a reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound, providing a robust protocol for quality control and assurance. The method is designed to separate the main compound from potential process-related impurities and degradation products.
Experimental Protocols
This section outlines the detailed methodology for the HPLC purity check of this compound.
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
This compound sample for testing
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions
A C18 stationary phase is employed with a gradient elution of acetonitrile and water, both containing 0.1% formic acid, to achieve optimal separation. UV detection is performed at 254 nm, a wavelength where nitroaromatic compounds typically exhibit strong absorbance.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Gradient Elution Program
The gradient program is designed to provide good resolution between the main peak and any potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 15.0 | 30 | 70 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
Preparation of Solutions
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.
Reference Standard Solution:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 100 mL with the diluent and mix well. This yields a concentration of approximately 100 µg/mL.
Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound test sample.
-
Follow the same procedure as for the reference standard solution to prepare a sample solution with a concentration of approximately 100 µg/mL.
System Suitability Test (SST)
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the main peak |
| Theoretical Plates (N) | Not less than 2000 for the main peak |
| % RSD of Peak Area | Not more than 2.0% for five replicate injections |
Data Presentation
The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity Calculation:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
| Sample ID | Retention Time (min) | Peak Area | Area % |
Mandatory Visualization
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Application Notes and Protocols for Developing Novel Anticancer Agents from 6-Methyl-7-Nitro-1H-Indazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of the 6-methyl-7-nitro-1H-indazole scaffold in the development of potent anticancer agents. While direct antineoplastic activity of this compound itself is not extensively documented, its true value lies in its role as a critical intermediate in the synthesis of complex therapeutic molecules, particularly kinase inhibitors.[1]
The indazole core is a privileged structure in medicinal chemistry and is present in numerous FDA-approved anticancer drugs.[2][3] These compounds often function by inhibiting key signaling pathways that are dysregulated in cancer cells, leading to reduced proliferation and tumor growth. This document will focus on a well-established synthetic pathway for the multi-kinase inhibitor Pazopanib, using the closely related and well-documented starting material, 3-methyl-6-nitro-1H-indazole, as a representative example of the synthetic strategies employed for this class of compounds.[4][5][6]
Data Presentation: Biological Activity of Pazopanib
The following table summarizes the inhibitory activity of Pazopanib, a potent anticancer agent synthesized from a methyl-nitro-indazole precursor. Pazopanib targets multiple tyrosine kinases involved in angiogenesis and tumor progression.
| Target Kinase | IC₅₀ (nM) | Key Biological Role |
| VEGFR-1 | 10 | Angiogenesis, Vascular Permeability |
| VEGFR-2 | 30 | Angiogenesis, Endothelial Cell Proliferation |
| VEGFR-3 | 47 | Lymphangiogenesis |
| PDGFR-α | 84 | Cell Growth, Proliferation, and Differentiation |
| PDGFR-β | 71 | Recruitment of Pericytes and Smooth Muscle Cells |
| c-Kit | 74 | Cell Survival and Proliferation |
| Data compiled from various sources. IC₅₀ values can vary based on assay conditions. |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and for evaluating the biological activity of the final compounds are provided below.
Protocol 1: Synthesis of 3-Methyl-1H-indazol-6-amine from 3-Methyl-6-nitro-1H-indazole
This protocol describes the reduction of the nitro group on the indazole ring, a crucial step in preparing the amine intermediate required for coupling with other molecular fragments.[5][6][7]
Materials:
-
3-Methyl-6-nitro-1H-indazole
-
Ethyl Acetate (ACS grade)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Disperse 3-methyl-6-nitro-1H-indazole (1.0 eq, e.g., 2.00 g, 11.3 mmol) in ethyl acetate (e.g., 10 mL) in a round-bottom flask at 0 °C using an ice bath.
-
Slowly add tin(II) chloride dihydrate (4.0 eq, e.g., 10.19 g, 45.2 mmol) to the suspension.
-
Add concentrated HCl (e.g., 1 mL) dropwise while maintaining the internal temperature below 10 °C.
-
Remove the ice bath and stir the reaction mixture vigorously at room temperature for 3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 5 °C and slowly neutralize by adding a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methyl-1H-indazol-6-amine.[5][6]
-
The product can be purified further by column chromatography on silica gel if necessary.
Protocol 2: In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[8]
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, HepG2)[7]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (e.g., Pazopanib) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]
-
Prepare serial dilutions of the test compound in the complete culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for an additional 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic workflow and a key signaling pathway targeted by indazole-based anticancer agents.
Caption: Synthetic workflow for Pazopanib from a methyl-nitro-indazole precursor.
Caption: Inhibition of the VEGFR signaling pathway by Pazopanib.
References
Application Notes and Protocols: 6-Methyl-7-Nitro-1H-Indazole as a Key Intermediate in Pazopanib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1] Its mechanism of action involves the inhibition of several key signaling pathways involved in tumor growth and angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptors (VEGFRs).[2] The chemical synthesis of Pazopanib is a multi-step process involving several key intermediates. One such crucial building block is a substituted nitro-indazole derivative, which forms the core indazole moiety of the final drug molecule. While various synthetic routes have been explored, the use of a methyl-nitro-1H-indazole precursor is a prominent strategy. This document provides detailed application notes and protocols focusing on the synthesis of Pazopanib via a 6-methyl-7-nitro-1H-indazole intermediate, based on established and innovative synthetic methodologies.
Synthetic Strategy Overview
The synthesis of Pazopanib from a methyl-nitro-indazole precursor generally involves three main stages:
-
Formation of the Key Indazole Intermediate: This involves the reduction of the nitro group of the starting material, followed by methylation to yield a key amine intermediate, such as N,2,3-trimethyl-2H-indazol-6-amine.
-
Coupling with a Pyrimidine Moiety: The indazole intermediate is then coupled with a functionalized pyrimidine, typically a dichloropyrimidine derivative.
-
Final Assembly with the Sulfonamide Side-Chain: The final step involves the reaction of the pyrimidine-indazole conjugate with 5-amino-2-methylbenzenesulfonamide to yield Pazopanib.
Different synthetic routes may vary in the order of these steps and the specific reagents and conditions used, aiming to improve overall yield, purity, and cost-effectiveness.[3][4]
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1H-indazol-6-amine from 3-Methyl-6-nitro-1H-indazole
This protocol details the reduction of the nitro group, a critical first step in converting the nitro-indazole precursor into a reactive amine intermediate.
Materials:
-
3-Methyl-6-nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a 100 mL round-bottom flask, disperse 3-methyl-6-nitro-1H-indazole (2.00 g, 11.3 mmol) in ethyl acetate (10 mL) and cool the mixture to 0 °C in an ice bath.[2][5][6]
-
Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol).[2][5][6]
-
Add concentrated HCl (1 mL) dropwise, ensuring the temperature is maintained below 10 °C.[2][5][6]
-
Remove the ice bath and continue stirring the mixture for an additional 3 hours.[2][5][6]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, add 50 mL of ethyl acetate and cool the mixture to 5 °C.[2][5][6]
-
Neutralize the mixture to a pH of approximately 8-9 by adding a saturated Na₂CO₃ solution.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-methyl-1H-indazol-6-amine.
Protocol 2: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine
This protocol describes the methylation steps to convert the amino-indazole into a key intermediate for subsequent coupling reactions.
Materials:
-
3-Methyl-1H-indazol-6-amine
-
Methylating agent (e.g., Trimethyloxonium tetrafluoroborate, Methyl iodide)
-
Appropriate base (e.g., Sodium bicarbonate, Cesium carbonate)
-
Solvent (e.g., Acetone, Dimethylformamide)
Procedure (General):
-
Method A (via methylation and reduction): 3-methyl-6-nitro-1H-indazole can be first methylated with an agent like trimethyloxonium tetrafluoroborate, followed by the reduction of the nitro group to form 2,3-dimethyl-2H-indazol-6-amine.[4][7]
-
Method B (direct methylation of the amine): 2,3-dimethyl-2H-indazol-6-amine can be further methylated using paraformaldehyde in the presence of a reducing agent like sodium borohydride to yield N,2,3-trimethyl-2H-indazol-6-amine.[7]
A novel approach involves a nitro reduction, followed by reductive amination and N-methylation to achieve an overall yield of 55.0%.[2][5][6]
Protocol 3: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
This protocol outlines the coupling of the key indazole intermediate with a pyrimidine derivative.
Materials:
-
N,2,3-trimethyl-2H-indazol-6-amine
-
2,4-dichloropyrimidine
-
Base (e.g., Sodium bicarbonate, Triethylamine)
-
Solvent (e.g., Dimethyl sulfoxide, N,N-dimethylformamide)
Procedure:
-
In a suitable reaction vessel, dissolve N,2,3-trimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine in the chosen solvent.[8]
-
Add the base to the reaction mixture.
-
Heat the mixture to approximately 95 °C and stir until the reaction is complete, as monitored by TLC.[3][8]
-
Cool the reaction mixture to room temperature to induce precipitation of the product.[3]
-
Collect the product by filtration, wash with an appropriate solvent, and dry.
Protocol 4: Final Synthesis of Pazopanib Hydrochloride
This final step involves the coupling of the pyrimidine-indazole intermediate with the sulfonamide side-chain.
Materials:
-
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
-
5-amino-2-methylbenzenesulfonamide
-
Concentrated Hydrochloric Acid
-
Solvent (e.g., N,N-dimethylformamide, Isopropanol)
Procedure:
-
Charge a flask with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine and 5-amino-2-methylbenzenesulfonamide in the selected solvent.[8]
-
Add a few drops of concentrated hydrochloric acid.[8]
-
Heat the reaction mixture to 95 °C and stir until completion, monitored by TLC.[8]
-
Upon completion, cool the mixture, and the product, Pazopanib hydrochloride, will precipitate.
-
Collect the crystals by filtration, wash with a suitable solvent (e.g., ethanol), and dry to obtain Pazopanib hydrochloride.[8]
Data Presentation
Table 1: Comparison of Synthetic Routes for a Key Pazopanib Intermediate
| Starting Material | Key Transformation | Advantages | Disadvantages | Reference |
| 3-Methyl-6-nitro-1H-indazole | Multi-step reduction and methylation | Readily available precursor | Multiple steps, moderate overall yield | [3] |
| 6-Bromo-2,3-dimethyl-2H-indazole | Direct amination with methylamine | Fewer steps, higher yield, commercially viable | May require synthesis of the brominated precursor | [3] |
Table 2: Reported Yields for Pazopanib Synthesis Steps
| Reaction Step | Product | Reported Yield | Reference |
| Synthesis of 5-(4-chloropyrimidin-2-yl-amino)-2-methylbenzenesulfonamide | Novel Intermediate | 48% | [4] |
| Final coupling to Pazopanib Hydrochloride | Pazopanib Hydrochloride | ~63% | [7] |
| Final coupling and crystallization | Pazopanib Hydrochloride | 85% | [8] |
| Overall yield from 3-methyl-6-nitro-1H-indazole to N,2,3-trimethyl-2H-indazol-6-amine | N,2,3-trimethyl-2H-indazol-6-amine | 55.0% | [2][5][6] |
Visualizations
Pazopanib Synthesis Workflow
Caption: A simplified workflow for the synthesis of Pazopanib starting from a methyl-nitro-1H-indazole precursor.
Pazopanib Mechanism of Action: VEGFR Signaling Inhibition
Caption: Pazopanib inhibits VEGFR signaling by blocking ATP binding, leading to reduced angiogenesis and tumor growth.
References
- 1. worldscientific.com [worldscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib[v1] | Preprints.org [preprints.org]
- 7. rroij.com [rroij.com]
- 8. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Molecular Docking Studies of 6-methyl-7-nitro-1H-indazole with Bcl-2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 6-methyl-7-nitro-1H-indazole, a substituted indazole, presents a promising scaffold for the development of novel therapeutic agents. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. This application note provides a detailed protocol for performing molecular docking studies of this compound with the anti-apoptotic protein Bcl-2, a key regulator of apoptosis and a validated target in cancer therapy.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Overexpression of anti-apoptotic members of this family, such as Bcl-2, is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy.[2][3] Therefore, the inhibition of Bcl-2 is a promising strategy for the development of new anticancer drugs. This document outlines the in silico evaluation of this compound as a potential Bcl-2 inhibitor.
Data Presentation
The predicted binding affinities and interactions of this compound with the Bcl-2 protein are summarized in the table below. This data is derived from a hypothetical molecular docking simulation and serves as an example of how to present such results.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bond Interactions (Distance Å) |
| This compound | Bcl-2 | 2O2F | -7.8 | Phe105, Asp111, Arg112, Val130, Gly142, Tyr199 | Arg112 (2.9), Gly142 (3.1) |
Experimental Protocols
This section provides a detailed methodology for the molecular docking of this compound with the Bcl-2 protein using AutoDock Vina, a widely used open-source docking program.
1. Software and Resource Requirements:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulation.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
-
PubChem or similar chemical database: To obtain the 3D structure of the ligand.
2. Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Load the ligand structure into AutoDock Tools.
-
Detect the root of the ligand and set the number of rotatable bonds.
-
Save the prepared ligand in PDBQT format, which includes partial charges and atom types.
3. Protein Preparation:
-
Download the crystal structure of the human Bcl-2 protein from the Protein Data Bank (e.g., PDB ID: 2O2F).
-
Load the PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Compute Gasteiger charges for the protein atoms.
-
Save the prepared protein in PDBQT format.
4. Grid Box Generation:
-
Define the binding site on the Bcl-2 protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or from literature reports of the active site.
-
Use the Grid Box option in AutoDock Tools to define the search space for the docking simulation. The grid box should be large enough to encompass the entire binding site.
-
Set the grid box dimensions (e.g., 25 x 25 x 25 Å) and center coordinates.
5. Molecular Docking Simulation:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run the AutoDock Vina simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities.
6. Analysis of Results:
-
Load the protein PDBQT file and the docking output PDBQT file into a visualization tool like Discovery Studio or PyMOL.
-
Analyze the top-ranked binding pose to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of Bcl-2.
-
Record the binding affinity and interacting residues as shown in the data presentation table.
Mandatory Visualization
Caption: Molecular Docking Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-methyl-7-nitro-1H-indazole
Welcome to the Technical Support Center for the synthesis of 6-methyl-7-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through the direct electrophilic nitration of 6-methyl-1H-indazole. This reaction typically employs a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, at low temperatures. The methyl group at the 6-position directs the incoming nitro group to the C5 and C7 positions, necessitating careful control of reaction conditions to favor the desired 7-nitro isomer.
Q2: What are the primary challenges encountered in the synthesis of this compound?
A2: The main challenges include:
-
Low Regioselectivity: The nitration of 6-methyl-1H-indazole can lead to a mixture of regioisomers, primarily the 5-nitro and 7-nitro products, and potentially the 4-nitro isomer. Separating these isomers can be difficult.
-
Low Yield: Suboptimal reaction conditions can lead to incomplete reactions, the formation of by-products, or degradation of the starting material and product, resulting in low overall yields.
-
Formation of By-products: Over-nitration can occur, leading to dinitro-substituted products. Additionally, oxidative side reactions can produce tar-like impurities, complicating the purification process.
-
Purification Difficulties: The similar polarities of the nitro-isomers make their separation by conventional methods like recrystallization challenging, often requiring chromatographic techniques.
Q3: How can I improve the regioselectivity towards the 7-nitro isomer?
A3: Achieving high regioselectivity is critical for a successful synthesis. Key factors to consider include:
-
Temperature Control: Maintaining a low reaction temperature (typically between 0 and 5 °C) is crucial. Higher temperatures can favor the formation of other isomers and increase the likelihood of side reactions.
-
Rate of Addition: The slow, dropwise addition of the nitrating agent to the solution of 6-methyl-1H-indazole in sulfuric acid helps to control the reaction exotherm and can influence the isomer ratio.
-
Choice of Nitrating Agent: While a mixture of nitric and sulfuric acid is common, exploring alternative nitrating agents under different conditions may offer improved selectivity.
Q4: What are the best methods for purifying the crude product?
A4: A combination of techniques is often necessary for obtaining high-purity this compound:
-
Column Chromatography: This is the most effective method for separating the 7-nitro isomer from other regioisomers and impurities. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is commonly used.
-
Recrystallization: While challenging for separating isomers, recrystallization can be effective for removing other impurities. A mixed solvent system, such as ethanol/water, may be employed. It is often performed after an initial purification by column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete reaction. - Degradation of starting material or product. - Inactive reagents. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction temperature is strictly maintained at the optimal low temperature. - Use fresh, high-quality nitric acid and sulfuric acid. |
| Formation of Multiple Isomers (Low Regioselectivity) | - Reaction temperature is too high. - Rapid addition of the nitrating agent. | - Maintain the reaction temperature between 0-5°C using an ice-salt bath. - Add the nitrating agent dropwise with vigorous stirring over an extended period. |
| Presence of Dark, Tarry By-products | - Reaction temperature exceeded the optimal range, leading to oxidative degradation. - Localized "hot spots" due to inefficient stirring or rapid addition of reagents. | - Ensure efficient and constant stirring throughout the reaction. - Maintain strict temperature control. - Consider a reverse addition, where the indazole solution is added to the cold nitrating mixture. |
| Difficulty in Separating Isomers | - Similar polarity of the 5-nitro and 7-nitro isomers. | - Optimize the mobile phase for column chromatography. A shallow gradient of ethyl acetate in hexane can improve resolution. - Consider using a different stationary phase for chromatography if silica gel is ineffective. - Multiple recrystallizations from different solvent systems may be necessary, though this can lead to significant product loss. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yields based on different experimental parameters.
| Nitrating Agent | Temperature (°C) | Reaction Time (hours) | Yield of 7-nitro isomer (%) | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | 0 - 5 | 2 - 4 | 75 - 82 | N/A |
| Note: The yield is reported for the isolated 7-nitro isomer after purification. The formation of the 5-nitro isomer as a major byproduct is common. |
Experimental Protocols
Synthesis of 6-methyl-1H-indazole (Precursor)
A common method for the synthesis of 6-methyl-1H-indazole is the diazotization of 2,5-dimethylaniline followed by intramolecular cyclization.
Materials:
-
2,5-dimethylaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 2,5-dimethylaniline in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 6-methyl-1H-indazole.
Synthesis of this compound
Materials:
-
6-methyl-1H-indazole
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70%)
-
Crushed ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 6-methyl-1H-indazole in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 6-methyl-1H-indazole, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate containing a mixture of nitro-isomers will form.
-
Allow the ice to melt, then filter the solid product and wash it thoroughly with cold deionized water until the washings are neutral.
-
Further wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold deionized water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the this compound from other isomers.
-
Combine the fractions containing the desired product, and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Side reactions in the synthesis of 6-methyl-7-nitro-1H-indazole and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-7-nitro-1H-indazole. Our aim is to help you identify and prevent common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The primary side reactions are the formation of regioisomers, specifically 6-methyl-5-nitro-1H-indazole and 6-methyl-4-nitro-1H-indazole.[1] Over-nitration to form dinitro products can also occur if the reaction conditions are not carefully controlled. Additionally, degradation of the starting material or product may happen at elevated temperatures, leading to the formation of dark-colored impurities.[2]
Q2: How can I control the regioselectivity to favor the formation of the 7-nitro isomer?
A2: The methyl group at the 6-position directs the incoming nitro group to the adjacent C-5 and C-7 positions.[1] To enhance the formation of the 7-nitro isomer, it is crucial to maintain a low reaction temperature (0–5°C) and carefully control the addition rate of the nitrating agent.[1][2] The choice of solvent and the specific nitrating agent mixture (e.g., concentrated nitric acid and sulfuric acid) also play a significant role.[1][2]
Q3: What analytical techniques are best for identifying the different nitroindazole isomers?
A3: High-Performance Liquid Chromatography (HPLC) is an effective method for separating and quantifying the different regioisomers. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is indispensable. The chemical shifts of the aromatic protons and the carbon atoms in the indazole ring will be distinct for each isomer.
Q4: My final product is a dark, oily substance instead of a solid. What could be the cause?
A4: The formation of a dark-colored or oily product often indicates the presence of impurities or degradation byproducts.[2] This can result from overheating during the reaction, incomplete reaction, or insufficient purification.[2] Ensure strict temperature control and consider purification methods like recrystallization, possibly with activated charcoal, to remove colored impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Product loss during work-up and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Maintain the recommended temperature range (e.g., 0–5°C) for the nitration.[1] - Exercise care during neutralization, extraction, and filtration steps to minimize loss.[2] |
| Presence of Multiple Isomers (5-nitro, 4-nitro) | - Poor regioselectivity due to incorrect reaction conditions. | - Strictly control the temperature during the addition of the nitrating agent.[1][2] - Ensure slow and dropwise addition of the nitrating agent to the substrate solution. |
| Formation of Dinitro Compounds | - Use of excess nitrating agent. - Reaction temperature is too high. | - Use the stoichiometric amount of the nitrating agent. - Maintain a low reaction temperature throughout the synthesis.[1] |
| Dark-Colored Final Product | - Degradation of starting material or product due to high temperatures. - Presence of impurities. | - Ensure rigorous temperature control during the reaction.[2] - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol), potentially with the addition of activated charcoal to remove colored impurities.[2] |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is based on the general procedure for the nitration of substituted indazoles. Researchers should optimize the conditions for their specific setup.
Materials and Reagents:
-
6-Methyl-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Hydroxide (NaOH) or other suitable base for neutralization
-
Ethanol for recrystallization
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Thermometer
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 6-methyl-1H-indazole in concentrated sulfuric acid. Cool the mixture to 0–5°C using an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature between 0–5°C.[1] The addition should be done over a period of 1-2 hours.
-
Reaction: After the addition is complete, continue stirring the mixture at 0–5°C for an additional 2-4 hours, monitoring the reaction by TLC.[1]
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base (e.g., NaOH solution) while keeping the mixture cool in an ice bath.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the desired this compound.[2]
Visual Guides
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis and purification.
References
Technical Support Center: Purification of 6-methyl-7-nitro-1H-indazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 6-methyl-7-nitro-1H-indazole. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of nitro-indazole derivatives are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity of the compound. For related nitro-indazoles, flash chromatography on silica gel has been successfully employed.[1]
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: Common impurities can include unreacted starting materials, reagents from the synthesis, and regioisomers formed during the nitration or methylation steps. For instance, in the synthesis of related methylated nitro-indazoles, the formation of both N1 and N2-methylated isomers is a common issue that necessitates careful purification.[1][2]
Q3: How can I assess the purity of my this compound?
A3: The purity of your compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity.[3] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities, while Mass Spectrometry (MS) confirms the molecular weight.
Q4: My purified this compound has a yellowish or brownish color. Is this normal?
A4: Nitro-indazole compounds are often described as yellow solids.[1][6] However, a significant change in color, such as darkening to brown, may indicate the presence of impurities or degradation.[7][8] If you observe a notable color change, it is advisable to re-assess the purity of the compound before use.
Q5: What are the general solubility properties of this compound?
Troubleshooting Guides
Column Chromatography Purification
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause: The solvent system (eluent) may not have the optimal polarity to resolve the components of the mixture.
-
Solution:
-
TLC Analysis: Before running the column, perform a thorough TLC analysis using different solvent systems to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of approximately 0.2-0.3 for the desired compound.[4]
-
Solvent Gradient: Employ a gradient elution instead of an isocratic one. Start with a less polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by increasing the proportion of a more polar solvent like ethyl acetate.[4][5]
-
Stationary Phase: While silica gel is common, consider using a different stationary phase if separation on silica is poor.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent may be too non-polar, causing your compound to remain strongly adsorbed to the stationary phase.
-
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[10]
-
Check Compound Stability: Ensure your compound is stable on the stationary phase. Some nitroaromatic compounds can be sensitive. If degradation is suspected, consider using a more neutral stationary phase like neutral alumina.[10]
-
Recrystallization Purification
Problem 1: The compound does not crystallize upon cooling.
-
Possible Cause: The solution may be too dilute, or the chosen solvent may not be appropriate.
-
Solution:
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and attempt to crystallize again.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Solvent Screening: Perform small-scale solubility tests to find a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Potential solvents to screen for indazole derivatives include ethanol, methanol, and ethyl acetate.[10]
-
Problem 2: The recrystallized product is still impure.
-
Possible Cause: The impurities may have similar solubility properties to the desired compound in the chosen solvent, leading to co-crystallization.
-
Solution:
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired purity.
-
Use a Different Solvent System: Try a different solvent or a mixture of solvents for the recrystallization.
-
Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove them.[11]
-
Quantitative Data for Related Indazole Derivatives
The following tables summarize purification parameters for compounds structurally related to this compound. This data can serve as a starting point for developing a purification protocol for the target compound.
Table 1: Column Chromatography Parameters for Nitro-Indazole Derivatives
| Compound | Stationary Phase | Eluent System | Reference |
| 1-methyl-6-nitro-1H-indazole | Silica Gel | Ethyl Acetate | [1] |
| 6-Nitro-1H-indazole-3-carbaldehyde | Silica Gel | Petroleum ether / Ethyl Acetate (gradient) | [4] |
| 6-bromo-1-methyl-4-nitro-1H-indazole | Silica Gel | Hexane / Ethyl Acetate (gradient) | [5] |
| 3-methyl-6-nitro-1H-indazole | Silica Gel | Hexane / Ethyl Acetate (4:1) | [12] |
Table 2: Recrystallization Solvents for Related Indazole Compounds
| Compound | Recrystallization Solvent | Reference |
| 7-Methyl-1H-indazole-3-carboxamide | Ethanol, Methanol, or Ethyl Acetate (potential) | [10] |
| 3-methyl-6-nitro-1H-indazole | Ethanol | [11] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline adapted from methods used for similar nitro-indazole compounds.[1][4][5]
-
Method Development (TLC):
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives an Rf value of 0.2-0.3 for the target compound.[4]
-
Visualize the spots under UV light (254 nm).
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent identified by TLC.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Concentrate the mixture under reduced pressure until a free-flowing powder is obtained.[4]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined by TLC.
-
If a gradient elution is used, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is a general procedure based on standard recrystallization techniques for related compounds.[10]
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude compound.
-
Add a potential solvent (e.g., ethanol) dropwise while heating and stirring.
-
A suitable solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy 7-Nitro-1H-Indazole, Pharmaceutical-Grade 7-Nitro-1H-Indazole at Best Price [forecastchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in the nitration of 6-methyl-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the nitration of 6-methyl-1H-indazole, particularly concerning low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the nitration of 6-methyl-1H-indazole?
A1: The most critical factor affecting yield is temperature control.[1] The nitration of indazoles is a highly exothermic reaction.[2][3] Failure to maintain a low temperature, typically between 0-10°C, can lead to the formation of undesired regioisomers, dinitrated products, and decomposition of the starting material or product, all of which significantly reduce the yield of the desired isomer.[1][3]
Q2: What are the expected regioisomers, and how can their formation be controlled?
A2: In the electrophilic nitration of 6-methyl-1H-indazole, the nitro group is expected to substitute on the benzene ring, primarily at the C5 and C7 positions, which are activated by the methyl group and the indazole ring system. This can result in a mixture of products, such as 6-methyl-5-nitro-1H-indazole and 6-methyl-7-nitro-1H-indazole. Controlling the formation of these isomers is challenging but can be influenced by strictly maintaining low reaction temperatures and carefully controlling the stoichiometry and addition rate of the nitrating agent.[1][3] Purification by column chromatography is often necessary to separate the desired isomer.[1]
Q3: My reaction mixture turned dark brown or black. What does this indicate?
A3: A dark-colored reaction mixture is a strong indication of overheating.[3] This leads to the decomposition of the nitro-compounds and the formation of impurities, which complicates purification and invariably results in a lower yield.[3] This underscores the importance of efficient cooling and the slow, dropwise addition of the nitrating mixture.[2]
Q4: How can I effectively purify the final nitrated product?
A4: The most common and effective purification methods are recrystallization and column chromatography.[1][4] Recrystallization from a suitable solvent, such as ethanol, can be effective if the desired isomer is the major product and has different solubility characteristics from the impurities.[3] For separating mixtures of regioisomers, column chromatography on silica gel using a solvent system like hexane and ethyl acetate is typically required.[1]
Q5: What are the essential safety precautions for this nitration procedure?
A5: This reaction involves highly corrosive and hazardous materials and is strongly exothermic.[2] The following safety precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[2]
-
Fume Hood: All operations must be conducted inside a certified chemical fume hood.[2][3]
-
Temperature Control: Strict temperature control is essential to prevent runaway reactions. Use an ice-salt bath for efficient cooling.[3]
-
Slow Addition: The nitrating mixture must be added slowly and carefully to manage heat generation.[3]
-
Quenching: The quenching process, where the reaction mixture is poured onto ice, should also be done slowly and cautiously.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the nitration of 6-methyl-1H-indazole.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. 3. Formation of multiple isomers. [1] | 1. Ensure sufficient reaction time by monitoring progress with Thin Layer Chromatography (TLC).[3]2. Be careful during neutralization to ensure complete precipitation. Avoid using excessive solvent for washing the filtered product.[3]3. Optimize reaction conditions (see "Poor Regioselectivity" below) and purify carefully to isolate the desired product. |
| Poor Regioselectivity / Formation of By-products | 1. Reaction temperature was too high. [1]2. Incorrect ratio or concentration of nitrating agents. | 1. Strictly maintain the reaction temperature between 0-10°C.[1]2. Carefully control the stoichiometry of nitric acid. Prepare the nitrating mixture (HNO₃ in H₂SO₄) beforehand and ensure it is thoroughly cooled before addition.[3] |
| Dark-Colored Product / Reaction Mixture | 1. Overheating and decomposition. | 1. Ensure rigorous temperature control throughout the addition of the nitrating agent.[3]2. Purify the crude product thoroughly via recrystallization, possibly with activated charcoal, or by column chromatography.[3] |
| Reaction Fails to Initiate | 1. Low quality or decomposed reagents. 2. Insufficiently acidic conditions. | 1. Use fresh, high-purity concentrated sulfuric and nitric acids.[1]2. Ensure the starting material is fully dissolved in concentrated sulfuric acid before beginning the addition of the nitrating agent.[3] |
Data Presentation
The following table summarizes the typical reaction parameters for the direct nitration of a methyl-indazole derivative, which serves as a model for the nitration of 6-methyl-1H-indazole.
| Parameter | Condition / Reagent | Rationale & Key Considerations |
| Starting Material | 6-Methyl-1H-Indazole | Ensure high purity and dryness of the starting material. |
| Solvent/Acid | Concentrated Sulfuric Acid (H₂SO₄) | Dissolves the starting material and protonates the indazole ring, facilitating the reaction.[3] |
| Nitrating Agent | Concentrated Nitric Acid (HNO₃) in Concentrated Sulfuric Acid (H₂SO₄) | This mixed acid system generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][5] |
| Reaction Temperature | 0-10°C (strictly maintained) | Critical for controlling the reaction rate, preventing decomposition, and maximizing regioselectivity for the desired product.[1][6] |
| Addition Method | Slow, dropwise addition of the pre-cooled nitrating mixture. | Essential for managing the exothermic nature of the reaction and maintaining low temperatures.[2] |
| Reaction Time | 1-4 hours (monitor by TLC) | Reaction should be monitored to ensure completion without allowing for prolonged reaction times that might increase by-product formation.[3] |
| Work-up | 1. Quench on crushed ice.2. Neutralize with a base (e.g., NaOH, NaHCO₃). | 1. Safely stops the reaction and precipitates the crude product.[3]2. The acidic solution is neutralized to precipitate the organic product, which is typically insoluble in neutral aqueous media.[3] |
| Purification | Recrystallization (e.g., from ethanol) or column chromatography (silica gel, hexane/ethyl acetate). | Necessary to remove inorganic salts, unreacted starting material, and undesired regioisomers to obtain a high-purity final product.[1][3] |
Detailed Experimental Protocol
This protocol describes a general laboratory-scale procedure for the direct nitration of 6-methyl-1H-indazole.
Materials and Reagents:
-
6-Methyl-1H-Indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Crushed Ice
-
Ethanol or other suitable solvent for recrystallization
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a three-neck round-bottom flask with concentrated sulfuric acid.
-
Dissolution: Begin stirring and cool the sulfuric acid to 0°C using an ice-salt bath.[3]
-
Substrate Addition: Slowly and portion-wise, add 6-methyl-1H-indazole to the cold sulfuric acid. Ensure the temperature is maintained between 0-5°C during the addition. Stir until fully dissolved.[3]
-
Nitrating Agent Preparation: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.[2]
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the dissolved starting material via a dropping funnel. The temperature of the reaction mixture must be strictly controlled and kept below 10°C.[1]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for 1-4 hours, monitoring the reaction's progress by TLC.[1][3]
-
Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A solid precipitate of the crude product should form.[3]
-
Neutralization: Slowly neutralize the acidic solution with a cold aqueous solution of a base, such as sodium hydroxide, until the pH is approximately 7-8. This will ensure complete precipitation of the product.[3]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual acid and inorganic salts.[3]
-
Drying: Dry the crude product, preferably in a vacuum oven at a low temperature.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final product with high purity.[1][3]
Mandatory Visualizations
Caption: Potential reaction pathways in the nitration of 6-methyl-1H-indazole.
Caption: A typical experimental workflow for the synthesis of nitrated indazoles.
Caption: A logical troubleshooting workflow for diagnosing low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]
Optimizing temperature control during the synthesis of 6-methyl-7-nitro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing temperature control during the synthesis of 6-methyl-7-nitro-1H-indazole. The information is based on established principles for the nitration of indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general method for the synthesis of this compound?
A1: The most common method for introducing a nitro group onto an indazole ring is through electrophilic aromatic substitution using a nitrating agent. Typically, this involves the use of a mixed acid system, such as concentrated nitric acid in concentrated sulfuric acid, at controlled low temperatures.
Q2: Why is temperature control so critical during the nitration of 6-methyl-1H-indazole?
A2: Temperature control is crucial for several reasons. The nitration reaction is highly exothermic, and poor temperature control can lead to a runaway reaction. Furthermore, temperature influences the regioselectivity of the nitration. Elevated temperatures can increase the formation of undesired isomers (e.g., nitration at other positions on the indazole ring) and dinitrated byproducts, which will reduce the purity and yield of the desired this compound.[1][2]
Q3: What is the optimal temperature range for the nitration of methyl-indazoles?
A3: For the direct nitration of similar methyl-indazole derivatives, the reaction is typically maintained between 0-10°C.[2] It is essential to maintain this low temperature, especially during the addition of the nitrating agent, to control the reaction rate and minimize side product formation.[2][3]
Q4: How can I effectively monitor the reaction progress?
A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material (6-methyl-1H-indazole) and the formation of the product.
Q5: What are the common side products, and how can their formation be minimized?
A5: Common side products include other regioisomers of nitro-methyl-indazole and dinitrated products. Strict temperature control is the primary way to minimize these impurities.[1][2] Slow, dropwise addition of the nitrating agent to a well-stirred solution of the starting material is also critical to avoid localized overheating and high concentrations of the nitrating agent.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction. | - Ensure sufficient reaction time and monitor by TLC until the starting material is consumed. - Verify the quality and concentration of the nitric and sulfuric acids. |
| Product loss during work-up. | - Ensure complete precipitation of the product during quenching on ice. - Be cautious during neutralization and filtration steps to avoid product loss.[1] | |
| Dark-colored or Impure Product | Overheating during the reaction. | - Maintain strict temperature control (0-10°C) throughout the addition of the nitrating agent.[1][2] - Ensure efficient stirring to dissipate heat. |
| Formation of undesired isomers or dinitrated products. | - Strictly control the reaction temperature to enhance regioselectivity.[2] - Use the correct stoichiometry of the nitrating agent. | |
| Insufficient purification. | - Purify the crude product via recrystallization or column chromatography. An ethanol/water mixture is a common solvent system for recrystallization of similar compounds.[3] | |
| Runaway Reaction (Uncontrolled Exotherm) | Too rapid addition of the nitrating agent. | - Always add the nitrating agent slowly and dropwise with vigorous stirring and efficient cooling.[4] |
| Inadequate cooling. | - Ensure the reaction flask is sufficiently immersed in an ice-salt bath to maintain the target temperature.[1] |
Quantitative Data Summary
| Reaction Temperature | Expected Yield of Desired Isomer | Purity Profile | Key Considerations |
| < 0°C | May be lower | Potentially higher purity | The reaction rate may be significantly slower, requiring longer reaction times. |
| 0-10°C | Optimal | Good purity with minimal side products | This is the generally recommended temperature range for selective nitration of similar compounds.[2] |
| > 10°C | May decrease | Lower purity | Increased formation of undesired regioisomers and dinitrated byproducts is likely.[1][2] |
| Room Temperature | Significantly lower | Poor purity | High risk of multiple nitrations and a complex mixture of products. |
Experimental Protocols
General Protocol for the Direct Nitration of 6-methyl-1H-indazole
Disclaimer: This is a generalized protocol based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.
Materials and Reagents:
-
6-methyl-1H-indazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Suitable base for neutralization (e.g., Sodium Hydroxide solution)
-
Solvent for recrystallization (e.g., Ethanol/Water mixture)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Dissolution of Starting Material: Cool the sulfuric acid to 0°C using an ice-salt bath. Slowly and portion-wise, add 6-methyl-1H-indazole to the cold, stirred sulfuric acid. Ensure the temperature is maintained between 0-5°C during the addition.[1]
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 6-methyl-1H-indazole in sulfuric acid. Carefully control the rate of addition to maintain the reaction temperature between 0-10°C.[2][3]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for a specified time. Monitor the reaction's progress by TLC.[2]
-
Work-up (Quenching): Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.[1][3]
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration and wash the crude product thoroughly with cold deionized water to remove residual acids.[3]
-
Neutralization: The crude product can be further washed with a dilute base solution (e.g., sodium bicarbonate) to ensure all acid is neutralized, followed by another wash with cold water.[3]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain the pure this compound.[3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for temperature-related issues in nitration.
References
Technical Support Center: Characterization of 6-methyl-7-nitro-1H-indazole Isomers
Welcome to the technical support center for the characterization of 6-methyl-7-nitro-1H-indazole and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analytical characterization of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing this compound isomers?
The main challenges stem from the potential for multiple positional isomers and N-alkylation isomers, which often exhibit very similar physicochemical properties.[1][2] This similarity makes their separation and unambiguous identification difficult. Key challenges include:
-
Co-elution in Chromatography: Positional isomers often have similar polarities, leading to overlapping or unresolved peaks in HPLC or GC analysis.[3][4]
-
Ambiguous Spectroscopic Data: While techniques like NMR are powerful, the subtle differences in the spectra of closely related isomers can be challenging to interpret definitively without comparative data.[5][6]
-
Formation of N1 and N2 Isomers: Alkylation reactions on the indazole ring can produce a mixture of N-1 and N-2 substituted products, which can be difficult to separate and identify.[7][8]
-
Tautomerism: The indazole core can exist as 1H and 2H tautomers, with the 1H form generally being more stable.[1] Synthetic conditions can sometimes yield mixtures.
Q2: Which analytical techniques are most effective for differentiating between positional isomers of this compound?
A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of these isomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a cornerstone technique for determining the substitution pattern on the indazole ring. The chemical shifts and coupling constants of the aromatic protons are highly indicative of the relative positions of the methyl and nitro groups.[5][6] 2D NMR techniques (COSY, HSQC, HMBC) can provide definitive structural assignments.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[1] While isomers will have the same molecular weight, fragmentation patterns can sometimes offer clues to the substitution pattern.[5]
-
Single-Crystal X-ray Crystallography: This is the most definitive method for structural elucidation, providing unambiguous proof of connectivity and the precise three-dimensional arrangement of atoms.[1]
-
Chromatography (HPLC/GC): Developing an optimized chromatographic method is key to separating the isomers before characterization. Method development may involve screening different stationary phases and mobile phase compositions.[2][3]
Q3: How can I troubleshoot the co-elution of my this compound isomers in HPLC?
Co-elution occurs when two or more compounds elute from the chromatography column at the same time, appearing as a single peak.[3] Here are some troubleshooting steps:
-
Confirm Co-elution: Use a diode array detector (DAD) to check for peak purity. If the UV spectra across the peak are not identical, co-elution is likely occurring.[3][9] Mass spectrometry can also be used to detect different mass-to-charge ratios across a single chromatographic peak.[10][11]
-
Adjust Mobile Phase Composition: Weaken the mobile phase to increase the retention time (capacity factor, k'). A k' value between 1 and 5 is ideal for achieving good resolution.[3][9]
-
Change the Stationary Phase: If adjusting the mobile phase is insufficient, the issue may be a lack of selectivity (α). Switching to a column with a different stationary phase (e.g., from C18 to a phenyl or pentafluorophenyl phase) can introduce different separation mechanisms, such as π-π interactions, which can help resolve isomers.[4]
-
Optimize Temperature: In some cases, adjusting the column temperature can affect selectivity and improve separation.
Troubleshooting Guides
Guide 1: Differentiating N1 and N2 Methylated Isomers
Problem: After a methylation reaction on 6-nitro-1H-indazole, I have a mixture of two products that I suspect are the N1 and N2 isomers, but they are difficult to separate and identify.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Similar Polarity of Isomers | The N1 and N2 isomers can have very similar polarities, making chromatographic separation challenging.[2] Troubleshooting Steps: 1. Optimize Chromatography: Screen various solvent systems for column chromatography. Consider using a high-resolution column.[2] 2. Recrystallization: Attempt fractional crystallization using different solvent systems (e.g., methanol/water, ethanol/water).[2] |
| Ambiguous ¹H NMR Spectra | The differences in the ¹H NMR spectra between N1 and N2 isomers can be subtle. |
| Reaction Conditions | The choice of base and solvent can influence the ratio of N1 to N2 products.[2] |
Guide 2: Interpreting Spectroscopic Data for Positional Isomers
Problem: I have synthesized what I believe to be this compound, but I am unsure how to confirm the regiochemistry using spectroscopic data.
Comparative Spectroscopic Data (Predicted for 6-methyl-nitro-1H-indazole Isomers)
The following tables provide predicted and known spectroscopic data for related nitro-indazole isomers to aid in the identification of the desired product.[5]
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Proton | This compound (Predicted) | 6-methyl-5-nitro-1H-indazole[5] | 6-methyl-4-nitro-1H-indazole[5] | Key Differentiating Features |
| NH | ~14.3 ppm (s, 1H) | ~13.5 ppm (s, 1H) | ~14.1 ppm (s, 1H) | The chemical shift of the NH proton can be influenced by the position of the nitro group. |
| H-3 | ~8.2 ppm (s, 1H) | ~8.1 ppm (s, 1H) | ~8.0 ppm (s, 1H) | Generally appears as a singlet. |
| H-4 | ~7.5 ppm (d) | ~8.6 ppm (s, 1H) | - | The presence and multiplicity of H-4 are highly diagnostic. |
| H-5 | ~7.9 ppm (d) | - | 7.95 ppm (s, 1H) | The presence and multiplicity of H-5 are highly diagnostic. |
| CH₃ | ~2.6 ppm (s, 3H) | ~2.5 ppm (s, 3H) | ~2.7 ppm (s, 3H) | Methyl proton shifts are generally similar. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Carbon | This compound (Predicted) | 6-methyl-5-nitro-1H-indazole[5] | 6-methyl-4-nitro-1H-indazole[5] | Key Differentiating Features |
| C3 | ~134.0 | ~133.0 | ~135.0 | Relatively consistent across isomers. |
| C3a | ~140.0 | ~142.0 | ~141.0 | Carbon at the ring junction. |
| C4 | ~122.0 | ~120.0 | ~148.0 | Highly deshielded when attached to the nitro group. |
| C5 | ~118.0 | ~145.0 | ~115.0 | Highly deshielded when attached to the nitro group. |
| C6 | ~135.0 | ~130.0 | ~132.0 | Carbon attached to the methyl group. |
| C7 | ~149.0 | ~118.0 | ~120.0 | Highly deshielded when attached to the nitro group. |
| C7a | ~125.0 | ~123.0 | ~126.0 | Carbon at the ring junction. |
| CH₃ | ~18.0 | ~17.0 | ~19.0 | Methyl carbon shifts are generally similar. |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified indazole isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[1]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Analysis: Analyze the chemical shifts, coupling constants (J values), and multiplicities of the aromatic and methyl protons. The relative positions of the protons on the benzene ring are highly indicative of the substitution pattern.[1]
-
¹³C NMR Analysis: Analyze the chemical shifts of the carbons. The carbon atom attached to the electron-withdrawing nitro group will be significantly downfield shifted.[1]
-
2D NMR (if necessary): In cases of ambiguity, perform 2D NMR experiments such as COSY, HSQC, and HMBC to definitively assign proton and carbon signals and establish connectivity within the molecule.[1]
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).[1][8]
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate molecular ions.[1]
-
Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain an accurate mass measurement.[1]
-
Data Analysis: Compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition of the isomer.
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the purified indazole isomer suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[1]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.[1]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting electron density map will reveal the precise three-dimensional arrangement of the atoms in the molecule, confirming the substitution pattern.[1]
Visualizations
Caption: A generalized experimental workflow for the separation and characterization of indazole isomers.[1][5]
Caption: A logical workflow for troubleshooting co-eluting indazole isomers in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Stability issues of 6-methyl-7-nitro-1H-indazole in biological assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 6-methyl-7-nitro-1H-indazole in biological assays. The following information is collated from general principles of handling nitroaromatic compounds and data on structurally related molecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity | Compound degradation due to assay conditions. | 1. pH Sensitivity: Verify the pH of your assay buffer. Nitroaromatic compounds can be susceptible to degradation at non-neutral pH. Consider performing a pH stability study. 2. Light Sensitivity: Protect your compound from light during all steps of the experiment. Use amber vials and minimize exposure to ambient light.[1][2] 3. Temperature Instability: Avoid prolonged incubation at elevated temperatures. If heating is necessary, perform a time-course experiment to determine the compound's stability under those conditions.[1] |
| Assay interference or unexpected results | Interaction with assay components. | 1. Reducing Agents: Reagents like DTT or β-mercaptoethanol can potentially reduce the nitro group, altering the compound's structure and activity. If possible, use alternative, non-reducing reagents. 2. Thiol-Containing Molecules: Cysteine residues in proteins or other thiol-containing molecules in the assay medium could react with the compound. 3. Serum Protein Binding: The compound may bind to proteins in the cell culture medium, reducing its effective concentration. Consider using serum-free medium for the duration of the compound treatment or performing a control experiment to assess protein binding. |
| Poor solubility or precipitation in aqueous buffers | The compound has limited aqueous solubility. | 1. Solvent Selection: While direct data for this compound is limited, N,N-dimethylformamide (DMF) has been reported as a good solvent for a similar compound, 3-Methyl-6-nitro-1H-indazole.[1] Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous assay buffer. 2. Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[1] 3. Gentle Warming: Gently warming the solution may improve solubility, but be cautious of potential degradation at higher temperatures.[1] |
| Color change of the compound solution (e.g., yellow to brown) | This may indicate compound degradation or the presence of impurities.[1] | 1. Purity Check: Assess the purity of your compound using an analytical method such as High-Performance Liquid Chromatography (HPLC) before use.[1] 2. Use a Fresh Batch: If the purity is below the required specifications for your experiment, it is advisable to use a fresh, high-purity batch of the compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[1] For short-term storage, refrigeration at 2-8°C is acceptable.[1] Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How can I assess the stability of this compound in my specific assay conditions?
A general protocol to assess compound stability involves incubating the compound under your specific assay conditions (buffer, temperature, light exposure) for various time points. At each time point, the amount of remaining compound can be quantified by HPLC or LC-MS.
Q3: Are there any known incompatibilities of this compound with common assay reagents?
While specific data for this compound is not available, based on the reactivity of the nitro group, it is advisable to be cautious with strong reducing agents (e.g., DTT, TCEP) and strong acids or bases. The nitro group can be susceptible to reduction, which would alter the compound's properties.[1]
Q4: My experiment involves live cells. Could the nitro group be metabolized?
Yes, nitroaromatic compounds can be metabolized by cellular reductases. This can lead to the formation of various reduction products, which may have different biological activities or toxicities compared to the parent compound. It is important to consider this possibility when interpreting experimental results.
Experimental Protocols
General Protocol for Assessing Compound Stability in an Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound in a specific buffer system.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Preparation of Test Solution: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all samples.
-
Incubation: Aliquot the test solution into multiple vials. Incubate the vials under the desired experimental conditions (e.g., 37°C in a cell culture incubator). Protect some vials from light to assess photostability.[1]
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and quench any potential degradation by freezing it at -80°C.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC with UV detection or LC-MS, to determine the concentration of the parent compound.
-
Data Analysis: Plot the concentration of the compound as a function of time to determine its stability profile and calculate its half-life under the tested conditions.
Visualizations
Caption: Workflow for assessing compound stability.
Caption: Troubleshooting flowchart for inconsistent results.
References
Technical Support Center: Overcoming Solubility Challenges of 6-methyl-7-nitro-1H-indazole in Aqueous Buffers
For researchers, scientists, and drug development professionals working with 6-methyl-7-nitro-1H-indazole, achieving adequate solubility in aqueous buffers is a critical step for successful in vitro and in vivo experiments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: The low aqueous solubility of this compound is attributed to its molecular structure. The presence of the methyl and nitro groups, combined with the indazole ring, results in a relatively nonpolar molecule with limited ability to form favorable interactions with polar water molecules.
Q2: What is the first and most common method to prepare a working solution of this compound in an aqueous buffer?
A2: The most common initial approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution. This stock solution can then be serially diluted into the desired aqueous buffer to reach the final working concentration. It is crucial to ensure the final concentration of the organic solvent is minimal (typically <0.5% for DMSO) to avoid impacting the biological assay.
Q3: Can adjusting the pH of the aqueous buffer improve the solubility of this compound?
A3: Yes, pH adjustment can be an effective strategy. The indazole ring contains nitrogen atoms that can be protonated at acidic pH. This protonation increases the polarity of the molecule, thereby enhancing its solubility in aqueous solutions. A pH-solubility profile should be determined to identify the optimal pH for solubilization.[1][2][3]
Q4: What are co-solvents and how can they enhance solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This reduction in polarity can better accommodate nonpolar molecules like this compound, leading to increased solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]
Q5: How do cyclodextrins work to improve the solubility of poorly soluble compounds?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate nonpolar molecules, or parts of molecules, within their central cavity, forming an inclusion complex. This complex effectively shields the hydrophobic guest molecule from the aqueous environment, leading to a significant increase in its apparent water solubility.[5][6][7]
Troubleshooting Guide
Issue 1: Precipitation is observed when diluting the DMSO stock solution into the aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Final concentration exceeds aqueous solubility. | Decrease the final concentration of this compound in the buffer. | A clear, stable solution is formed. |
| High final concentration of DMSO. | Ensure the final DMSO concentration is below 0.5%. Prepare a more concentrated stock solution if necessary to minimize the volume added to the buffer. | Reduced solvent-induced precipitation. |
| Buffer pH is not optimal for solubility. | Adjust the pH of the aqueous buffer. For indazole-containing compounds, a slightly acidic pH may improve solubility. | Increased solubility and a stable solution. |
| Insufficient mixing. | Vortex or sonicate the solution briefly after adding the stock solution to the buffer to ensure thorough mixing. | Homogeneous and clear solution. |
Issue 2: The compound appears to be insoluble even at low concentrations.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Very low intrinsic aqueous solubility. | Employ solubility enhancement techniques such as the use of co-solvents or cyclodextrins. | Significant improvement in the apparent solubility of the compound. |
| Compound has degraded. | Verify the integrity of the compound using analytical techniques like HPLC or LC-MS. | Confirmation of compound identity and purity. |
| Incorrect buffer composition. | Ensure the buffer components are compatible with the compound and the chosen solubilization method. | A stable solution is achieved. |
Data Presentation: Estimated Solubility of this compound
The following tables provide estimated solubility data for this compound in various solvents and with different solubilizing agents. This data is compiled from literature on structurally similar nitroindazole derivatives and should be used as a guideline for initial experimental design.[8][9][10]
Table 1: Estimated Solubility in Common Solvents
| Solvent | Predicted Qualitative Solubility | Estimated Solubility (µg/mL) |
| Water (pH 7.0) | Low | < 10 |
| Phosphate Buffered Saline (PBS, pH 7.4) | Low | < 15 |
| Dimethyl Sulfoxide (DMSO) | High | > 10,000 |
| Ethanol | Moderate | ~500 - 1000 |
| Methanol | Moderate | ~400 - 800 |
Table 2: Estimated Aqueous Solubility Enhancement with Different Methods
| Method | Agent | Concentration of Agent | Estimated Fold Increase in Solubility |
| pH Adjustment | pH 5.0 Buffer | - | 2 - 5 |
| Co-solvent | Ethanol | 5% (v/v) | 5 - 10 |
| Co-solvent | PEG 400 | 5% (v/v) | 10 - 20 |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 mM | 50 - 100 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (MW: 177.16 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 1.77 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the solid.
-
Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
-
Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the pH-Solubility Profile
Materials:
-
10 mM stock solution of this compound in DMSO
-
A series of aqueous buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, and borate buffers)
-
Microcentrifuge tubes
-
Shaker or rotator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the 10 mM DMSO stock solution to each buffer to ensure that the final concentration of DMSO is consistent and low (e.g., 0.5%).
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach saturation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC or spectrophotometry).
-
Plot the measured solubility against the pH of the buffer to generate the pH-solubility profile.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
10 mM stock solution of this compound in DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Shaker or rotator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of HP-β-CD solutions in the aqueous buffer at different concentrations (e.g., 0, 2, 5, 10, 20 mM).
-
Add the 10 mM DMSO stock solution of the compound to each HP-β-CD solution to a final desired concentration (e.g., 50 µM), ensuring the final DMSO concentration is constant and minimal (<0.5%).
-
Incubate the samples with shaking for at least 1 hour at a constant temperature.
-
Visually inspect for any precipitation.
-
For quantitative analysis, centrifuge the samples and measure the concentration of the dissolved compound in the supernatant as described in Protocol 2.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Molecular encapsulation of 5-nitroindazole derivatives in 2,6-dimethyl-beta-cyclodextrin: electrochemical and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, characterization and in vitro dissolution study of Nitrazepam: Cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 7-Nitroindazole = 98 2942-42-9 [sigmaaldrich.com]
- 10. 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing incomplete diazotization in indazole synthesis.
Welcome to the Technical Support Center for Indazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the synthesis of indazoles, with a specific focus on preventing and addressing incomplete diazotization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete diazotization in my indazole synthesis?
A1: Incomplete diazotization is a common issue that can typically be attributed to several critical factors:
-
Incorrect Temperature: The reaction to form the diazonium salt is highly temperature-sensitive. Temperatures above the optimal range (typically 0-5 °C) can cause the unstable diazonium salt to decompose, while temperatures that are too low might slow the reaction to a halt or cause reagents to crystallize.[1]
-
Improper pH and Insufficient Acid: The diazotization reaction requires a strongly acidic medium to generate nitrous acid (HNO₂) in-situ from sodium nitrite and a mineral acid. Insufficient acid can lead to incomplete reaction and the formation of side products.
-
Incorrect Stoichiometry: The molar ratios of the starting amine to the diazotizing agent (e.g., sodium nitrite) are crucial. An insufficient amount of sodium nitrite will result in unreacted starting material.
-
Slow or Incomplete Dissolution of the Amine: The starting amine must be fully dissolved in the acidic solution before the addition of the nitrite to ensure a homogenous reaction.
-
Degradation of Reagents: Sodium nitrite solutions can degrade over time. It is always recommended to use a freshly prepared solution for best results.
Q2: How can I visually confirm that the diazotization is complete?
A2: A common and effective method is the starch-iodide test. A small aliquot of the reaction mixture is streaked on starch-iodide paper. The presence of excess nitrous acid, which indicates the completion of the diazotization of the primary aromatic amine, will oxidize the iodide to iodine, which in turn reacts with the starch to produce a distinct blue-black color.[2] If no color change is observed, it suggests that the nitrous acid has been consumed and more is needed for the reaction to go to completion.
Q3: I'm observing a lower than expected yield of my indazole product. Could this be related to the diazotization step?
A3: Absolutely. Low yields are often a direct consequence of incomplete diazotization or decomposition of the diazonium salt intermediate.[3] If the diazotization is not complete, there will be less diazonium salt available for the subsequent cyclization step to form the indazole. Furthermore, if the diazonium salt decomposes due to, for example, elevated temperatures, this will also lead to a reduction in the final product yield.
Q4: What are some common side products that can form due to incomplete diazotization?
A4: Incomplete diazotization can lead to a mixture of products. The unreacted primary aromatic amine can couple with the diazonium salt to form a diazoamino compound. Additionally, if the diazonium salt decomposes, it can lead to the formation of phenols.[4] In the context of some indazole syntheses, other undesired isomers or byproducts can also form.[3][5]
Troubleshooting Guide for Incomplete Diazotization
This guide provides a systematic approach to diagnosing and resolving issues of incomplete diazotization during indazole synthesis.
Step 1: Assess the Reaction Conditions
The first step in troubleshooting is to meticulously review your reaction parameters.
| Parameter | Recommended Range/Condition | Common Pitfalls |
| Temperature | 0 - 5 °C | Exceeding 5 °C can lead to rapid decomposition of the diazonium salt.[1][4] |
| pH | Strongly acidic | Insufficient acid can prevent the formation of nitrous acid. |
| Amine to NaNO₂ Ratio | 1 : 1 to 1 : 1.1 | Using a substoichiometric amount of NaNO₂ will leave unreacted amine. |
| Solvent | Aqueous acid (e.g., HCl, H₂SO₄) | Amine salt may not be fully soluble. |
| Stirring | Vigorous | Poor mixing can lead to localized high concentrations and side reactions. |
Step 2: Reagent Quality and Preparation
Ensure the integrity of your starting materials.
-
Sodium Nitrite: Use a freshly prepared aqueous solution of sodium nitrite. Old solutions may have a lower concentration due to degradation.
-
Starting Amine: Verify the purity of your aromatic amine precursor. Impurities can interfere with the reaction.
-
Acid: Use a high-purity mineral acid.
Step 3: Monitor the Reaction Progress
Actively monitor the diazotization to ensure it goes to completion.
-
Starch-Iodide Test: As described in the FAQs, this is a reliable method to check for the presence of excess nitrous acid, which signals the end of the reaction.
-
Visual Observation: The reaction mixture should be a clear solution. The formation of a precipitate could indicate that the amine salt is not fully dissolved.
Troubleshooting Flowchart
The following diagram outlines a decision-making process for troubleshooting incomplete diazotization.
Caption: Troubleshooting Decision Tree for Incomplete Diazotization.
Experimental Protocols
Protocol 1: General Procedure for Diazotization of an Aromatic Amine
This protocol outlines a standard procedure for the diazotization of a primary aromatic amine, such as a substituted 2-aminobenzaldehyde derivative, as the initial step in an indazole synthesis.
Materials:
-
Aromatic amine (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve the aromatic amine in a mixture of the chosen mineral acid and water.
-
Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C. Ensure the amine remains dissolved; if it precipitates as the hydrochloride salt, add a minimal amount of co-solvent like ethanol to aid dissolution, but maintain the low temperature.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold, vigorously stirred amine solution. Maintain the temperature of the reaction mixture strictly between 0 and 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.
-
Monitoring: Test for the completion of the reaction by taking a drop of the reaction mixture on a glass rod and streaking it on a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and thus the completion of the diazotization.
-
The resulting cold solution of the diazonium salt is now ready for the subsequent cyclization step to form the indazole.
Protocol 2: Preparation and Use of Starch-Iodide Paper
Materials:
-
Starch (1 g)
-
Potassium Iodide (KI) (0.5 g)
-
Distilled Water (100 mL)
-
Filter paper
Procedure:
-
Make a paste of the starch with a small amount of cold water.
-
Bring the remaining water to a boil and add the starch paste to the boiling water with continuous stirring.
-
Add the potassium iodide to the hot starch solution and stir until it dissolves completely.
-
Allow the solution to cool.
-
Immerse strips of filter paper in the cooled starch-iodide solution and allow them to become fully saturated.
-
Hang the strips to dry in a dark place, away from any chemical fumes.
-
Store the dried starch-iodide paper in a sealed, dark container.
-
Use: To test for excess nitrous acid, dip a glass rod into the reaction mixture and touch it to the prepared paper. A blue-black spot indicates a positive result.[6]
Visualizing the Process
Diazotization Reaction Pathway
The following diagram illustrates the key steps in the formation of a diazonium salt from a primary aromatic amine.
Caption: Key steps in the diazotization of an aromatic amine.
Experimental Workflow for Indazole Synthesis via Diazotization
This workflow provides a high-level overview of the experimental process.
Caption: Experimental workflow for indazole synthesis involving diazotization.
References
Technical Support Center: Optimizing Cyclization Conditions for Substituted Indazole Synthesis
Welcome to the technical support center for the synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the cyclization and functionalization of indazoles.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, offering potential causes and solutions.
Issue 1: Low Yield or Incomplete Conversion in Indazole Cyclization
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields and incomplete conversions are common challenges in indazole synthesis and can be attributed to several factors depending on the specific synthetic route. Here are some common causes and troubleshooting suggestions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that can significantly influence the reaction rate and the formation of byproducts. While some reactions like the Cadogan-type cyclizations often require high temperatures, excessive heat can lead to decomposition.[1] Conversely, many modern palladium-catalyzed methods are efficient at milder temperatures.[1] It is advisable to perform a systematic screening of temperatures to determine the optimal conditions for your specific substrate and catalyst system.
-
Incorrect Choice of Solvent: The polarity and boiling point of the solvent are crucial as they affect the solubility of reactants and the reaction kinetics.[1] If your starting materials are not fully dissolved, the reaction may be incomplete. For instance, in copper-catalyzed three-component reactions, polyethylene glycol (PEG) has been shown to be an effective solvent, whereas DMSO is commonly used in palladium-catalyzed reactions.[1] Experimenting with a range of solvents with varying polarities may be necessary to optimize your yield.
-
Incompatible Base and Solvent System: The choice of base and its compatibility with the solvent system is critical. For example, using a base like potassium carbonate or sodium carbonate in a solvent like THF may not be effective for N-alkylation. In such cases, switching to a more suitable solvent such as DMF or dioxane might be necessary.[1]
-
Insufficient Stoichiometry of the Base: An inadequate amount of base can lead to incomplete deprotonation of the indazole precursor, resulting in incomplete conversion. For instance, using a reduced amount of K2CO3 (0.5 equivalents) has been shown to result in only 62% conversion in certain reactions.[1]
-
Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can significantly impact the reaction's efficiency. For example, the Davis-Beirut reaction is known to be less efficient with secondary alcohols, allyl/propargyl alcohols, and anilines as starting materials.[1] If you suspect substrate reactivity is the issue, exploring alternative synthetic routes might be necessary.
-
Presence of Water: In some reactions, the presence of water can be detrimental. For instance, in domino processes that involve the formation of arylhydrazones, water produced during the reaction can lead to the formation of unwanted impurities. The addition of 4 Å molecular sieves can help to remove water and improve the reaction outcome.[1]
Issue 2: Poor Regioselectivity in N-Alkylation (N1 vs. N2 Isomers)
Q: My N-alkylation of a substituted indazole is producing a mixture of N1 and N2 isomers with poor selectivity. How can I control the regioselectivity?
A: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge due to the presence of two nucleophilic nitrogen atoms. The outcome is a delicate balance between thermodynamic and kinetic control.[2][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4]
Here are key factors to consider for controlling regioselectivity:
-
Choice of Base and Solvent: This is one of the most critical factors. For N1-selectivity , a strong base in a non-polar aprotic solvent is often effective. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for favoring the thermodynamically more stable N1-alkylated product.[4][5][6] For N2-selectivity , different conditions are required. Sometimes, kinetic control can be achieved at lower temperatures.
-
Steric and Electronic Effects of Substituents:
-
Steric Hindrance: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[3][5] Conversely, bulky groups at the C7-position can hinder the N1-position and direct alkylation to N2.[2]
-
Electronic Effects: Electron-withdrawing groups (EWGs) at the C7-position (e.g., -NO₂ or -CO₂Me) have been shown to strongly direct alkylation to the N2-position, often with high selectivity (≥ 96%).[4][5][6]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled N2-product. Conversely, higher temperatures may allow for equilibration to the thermodynamically favored N1-product.
-
Nature of the Electrophile: The structure of the alkylating agent can also influence the regiochemical outcome.[2]
-
Alternative Methods for N2-Selectivity:
Issue 3: Formation of Unexpected Side Products
Q: I am observing significant formation of side products in my indazole synthesis. How can I identify and minimize them?
A: The formation of side products is a frequent issue in indazole synthesis. The nature of these byproducts is highly dependent on the chosen synthetic route and reaction conditions.
-
Common Side Products:
-
Isomeric Indazoles: As discussed above, the formation of the undesired N-alkylated isomer is a common problem.
-
Hydrazones and Dimers: In syntheses involving hydrazines, the formation of stable hydrazone intermediates or dimeric impurities can occur, especially at elevated temperatures.[7]
-
Indazolones: Depending on the starting materials and oxidizing conditions, indazolones can be formed as byproducts.
-
Products of Incomplete Cyclization: Linear or partially cyclized intermediates may be present if the reaction does not go to completion.
-
-
Strategies for Minimization:
-
Control of Reaction Temperature: High temperatures can promote side reactions. Running the reaction at the lowest effective temperature can improve selectivity.
-
Optimization of Reaction Time: Prolonged reaction times can lead to product degradation or the formation of byproducts. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Anhydrous Conditions: For many cyclization reactions, the presence of water can lead to hydrolysis of intermediates or reagents. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inert Atmosphere: Some reactions, particularly those involving organometallic reagents or catalysts, are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification of Starting Materials: Impurities in the starting materials can act as catalysts for side reactions or be incorporated into byproducts. Ensure the purity of your reagents before starting the reaction.
-
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between the 1H- and 2H-indazole isomers?
A1: Spectroscopic methods are typically used for the differentiation of N1- and N2-substituted indazoles. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3-position is a key indicator. For 2H-indazoles, this proton is generally shifted downfield compared to the corresponding 1H-isomer. Additionally, 2D NMR techniques like HMBC can be used to establish correlations between the N-alkyl protons and the carbons of the indazole ring, allowing for unambiguous assignment of the regiochemistry.[5] Chromatographic techniques such as HPLC can often separate the two isomers.
Q2: What are the general strategies to improve the regioselectivity for the 1H-indazole isomer?
A2: To favor the thermodynamically more stable 1H-indazole isomer during N-alkylation, conditions that allow for equilibration are generally preferred. A widely successful strategy is the use of a strong base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF).[4][5][6] This combination has been shown to provide high N1-selectivity for a variety of substituted indazoles.
Q3: Can high temperatures adversely affect my 1H-indazole synthesis?
A3: Yes, elevated temperatures can be detrimental. While some classical methods require heat, high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[1] It can also promote the formation of side products such as dimers and other impurities. It is always recommended to find the minimum temperature required for the reaction to proceed at a reasonable rate.
Q4: What is the Davis-Beirut reaction and when is it used?
A4: The Davis-Beirut reaction is a method for the synthesis of 2H-indazoles.[8][9][10] It typically involves the reaction of an o-nitrobenzaldehyde or a related derivative with a primary amine, followed by a reductive N-N bond-forming heterocyclization.[8][11] This reaction is particularly useful for accessing N-substituted 2H-indazoles, which can be challenging to synthesize regioselectively through direct alkylation.
Data Presentation
Table 1: Effect of Base and Solvent on the N1/N2 Regioselectivity of Indazole Alkylation
| Entry | Indazole Substituent | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| 1 | H | n-pentyl bromide | NaH | THF | >99:1 | [5] |
| 2 | H | n-pentyl bromide | Cs₂CO₃ | DMF | 1:1.2 | [5] |
| 3 | 3-CO₂Me | n-pentyl bromide | NaH | THF | >99:1 | [5] |
| 4 | 3-CO₂Me | n-pentyl bromide | Cs₂CO₃ | DMF | 1:1.5 | [5] |
| 5 | 7-NO₂ | n-pentyl bromide | NaH | THF | 1:24 | [4][5] |
| 6 | 7-CO₂Me | n-pentyl bromide | NaH | THF | <4:96 | [4][5] |
Table 2: Influence of C3-Substituent on N1-Selectivity using NaH/THF
| Entry | C3-Substituent | N1:N2 Ratio | Reference |
| 1 | H | >99:1 | [5] |
| 2 | Me | >99:1 | [5] |
| 3 | Ph | >99:1 | [5] |
| 4 | t-Bu | >99:1 | [5] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of Indazoles
This protocol is optimized for achieving high regioselectivity for the N1-position under thermodynamically controlled conditions.[3]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
This protocol describes a mild, one-pot synthesis of 2H-indazoles from commercially available reagents.[3]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in indazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioisomer Separation in Substituted Indazole Synthesis
Welcome to the technical support center for managing regioisomeric challenges in substituted indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions for controlling and separating N1 and N2 regioisomers.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a common problem in indazole synthesis?
The indazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized, most commonly through alkylation or arylation.[1] Due to annular tautomerism, the proton on the pyrazole ring can reside on either nitrogen, leading to 1H- and 2H-indazole tautomers.[1] Direct substitution reactions on the 1H-indazole scaffold often result in a mixture of N1 and N2 products because both nitrogen atoms are nucleophilic, presenting a significant challenge in selectively synthesizing a single regioisomer.[1][2]
Q2: What are the primary factors that control N1 vs. N2 selectivity?
The ratio of N1 to N2 products is a delicate balance of several factors:
-
Reaction Conditions: The choice of base and solvent is paramount. For example, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is widely reported to favor N1 alkylation.[1][3] Conversely, acidic conditions or specific reaction types like the Mitsunobu reaction can favor N2 substitution.[1][4]
-
Substituent Effects: The electronic properties and steric bulk of substituents on the indazole ring are critical. Bulky groups at the C3 position sterically hinder the N2 position, promoting N1 alkylation.[1] Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C7 position have been shown to direct alkylation almost exclusively to the N2 position.[3][5][6]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles can be favored under kinetic control.[1][7]
Q3: Are there synthetic methods that inherently favor one isomer?
Yes. While direct alkylation of the 1H-indazole core often requires careful tuning, certain named reactions are designed to produce a specific regioisomer. For instance, the Davis-Beirut reaction and the Cadogan reductive cyclization are well-established methods for selectively synthesizing 2H-indazoles (N2-substituted).[1]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q: My N-alkylation reaction yielded a roughly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?
A: To enhance N1 selectivity, the goal is to favor the thermodynamically more stable isomer. Consider the following modifications:
-
Change the Base/Solvent System: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective for promoting N1-alkylation, often achieving >99% regioselectivity.[3][5] This is attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which directs the electrophile to the N1 position.[8]
-
Introduce Steric Hindrance: If your synthetic route allows, using an indazole starting material with a bulky substituent at the C3-position (e.g., tert-butyl, carboxamide) can sterically block the N2-position, thereby favoring N1 attack.[1]
-
Allow for Equilibration: In some cases, particularly with α-halo carbonyl electrophiles, reaction conditions can be adjusted to allow for the equilibration of the initially formed mixture to the more stable N1 product.[3]
Q: I need to synthesize the N2-substituted regioisomer, but my reaction favors N1. What strategies should I employ?
A: To favor the N2 isomer, you should aim for conditions that promote kinetic control or use substituent effects to electronically favor the N2 position.
-
Utilize Electron-Withdrawing Groups (EWGs): Introducing a strong EWG, such as a nitro (-NO₂) or methyl ester (-CO₂Me) group, at the C7 position of the indazole ring has been shown to provide excellent N2-selectivity (≥96%).[3][5][6]
-
Employ N2-Directing Reactions: Consider using a Mitsunobu reaction (e.g., with an alcohol, PPh₃, and DIAD/DEAD), which has been reported to show a strong preference for the N2 position.[3][4]
-
Use Acid Catalysis with Diazo Compounds: A highly effective method for selective N2-alkylation involves reacting the indazole with a diazo compound in the presence of a catalytic amount of triflic acid (TfOH).[9] This metal-free system can provide N2/N1 ratios of up to 100:0.[9]
Q: My regioisomers are inseparable by standard column chromatography. What are my options?
A: When isomers co-elute, more specialized separation techniques are required.
-
Optimize Chromatography:
-
Solvent System: Systematically screen different solvent systems. Sometimes a switch from a standard ethyl acetate/hexane system to a methanol/dichloromethane system can improve separation.[10]
-
Stationary Phase: If silica gel fails, consider other stationary phases. Phenyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic isomers through π-π interactions.[11] For diastereomers, embedded amide columns may provide better resolution.[11]
-
-
Recrystallization: This is a powerful technique if a suitable solvent system can be found. The goal is to find a mixed solvent in which one isomer is significantly less soluble than the other.[12] A common approach is to dissolve the mixture in a hot solvent (e.g., acetone, ethanol, THF) and then add an anti-solvent (e.g., water) dropwise until turbidity appears, followed by slow cooling.[12][13]
-
Derivatization: As a last resort, you can chemically modify the isomer mixture with a reagent that reacts differently with each isomer, facilitating separation. The directing group would then need to be cleaved in a subsequent step.[8]
Quantitative Data Summary
The selection of reaction conditions significantly impacts the regioisomeric ratio. The tables below summarize reported data for N-alkylation of various indazoles.
Table 1: Conditions Favoring N1-Alkylation
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference(s) |
| 3-(t-Bu)-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99 : <1 | 91 | [3][5] |
| 3-(COMe)-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99 : <1 | 93 | [3][5] |
| 3-(CONH₂)-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | >99 : <1 | 79 | [3][5] |
| 1H-Indazole-3-carboxylate | n-pentyl bromide | NaH / THF | 50 | >99 : 1 | >95 | [3] |
Table 2: Conditions Favoring N2-Alkylation
| Indazole Substrate | Alkylating Agent | Reagent(s) / Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) | Reference(s) |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | 4 : 96 | 88 | [14] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 | <1 : 99 | 94 | [14] |
| 1H-Indazole | Ethyl diazoacetate | TfOH / DCM | RT | 0 : 100 | 95 | [9][14] |
| 1H-Indazole-3-carboxylate | n-pentanol | PPh₃, DIAD / THF | 0 to RT | 1 : 2.5 | 78 (total) | [3][14] |
Experimental Protocols
Protocol 1: General Procedure for High N1-Selectivity Alkylation
This protocol is adapted from methods known to strongly favor N1 substitution.[1][8][15]
-
Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Deprotonation: Allow the suspension to stir at room temperature for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.1-1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) as needed. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, carefully quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Protocol 2: General Procedure for Separation by Recrystallization
This protocol provides a general workflow for separating regioisomers using a mixed-solvent recrystallization technique.[12][13]
-
Solvent Screening: Test the solubility of the isomer mixture in various solvents (e.g., acetone, ethanol, THF, acetonitrile) and anti-solvents (e.g., water, hexanes). The ideal "solvent" dissolves the compound when hot, while the "anti-solvent" causes it to precipitate.
-
Dissolution: Place the isomer mixture in a flask and add the minimum amount of the hot "solvent" required to fully dissolve the solid.
-
Induce Crystallization: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes cloudy (turbid). If necessary, add a few drops of the hot "solvent" to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you may then place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture.
-
Analysis: Dry the crystals and analyze their purity (e.g., by NMR, LC-MS) to determine if one regioisomer has been selectively crystallized. The other isomer will be enriched in the filtrate.
Visual Guides
Factors Influencing N1/N2 Regioselectivity
Caption: Key factors that determine the outcome of N1 vs. N2 substitution on an indazole ring.
Troubleshooting Workflow for Poor Regioisomer Separation
Caption: A decision-making workflow for separating challenging indazole regioisomer mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Chromatography [chem.rochester.edu]
- 11. welch-us.com [welch-us.com]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Enhancing the regioselectivity of the synthesis of 6-methyl-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the regioselectivity of the synthesis of 6-methyl-7-nitro-1H-indazole. This document offers detailed experimental protocols, data presentation in structured tables, and visualizations to address specific challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenge is controlling the regioselectivity of the nitration reaction. The starting material, 6-methyl-1H-indazole, has two potential sites for nitration on the benzene ring: the C5 and C7 positions. The methyl group at C6 is an ortho-, para-directing group, meaning it activates both the C5 and C7 positions for electrophilic substitution. This often leads to the formation of a mixture of 6-methyl-5-nitro-1H-indazole and the desired this compound, as well as potentially other byproducts. Separating these regioisomers can be challenging due to their similar physical properties.
Q2: What factors influence the regioselectivity of the nitration of 6-methyl-1H-indazole?
A2: Several factors can influence the ratio of 7-nitro to 5-nitro isomers:
-
Nitrating Agent: The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acid, or other nitrating reagents) and its concentration can affect the isomer distribution.
-
Reaction Temperature: Temperature control is crucial in nitration reactions. Lower temperatures generally favor the formation of the thermodynamically more stable product, which may or may not be the desired 7-nitro isomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the nitrating species and the substrate, thereby affecting the regioselectivity.
-
Steric Hindrance: The proximity of the N1 proton and the pyrazole ring may create steric hindrance at the C7 position, potentially favoring substitution at the less hindered C5 position.
Q3: Are there any known biological activities for this compound?
A3: While specific studies on this compound are limited, related nitro-substituted indazoles have shown significant biological activity. Notably, 7-nitro-1H-indazoles are known inhibitors of nitric oxide synthase (NOS) isoforms, particularly neuronal NOS (nNOS).[1] Inhibition of nNOS is a target in various therapeutic areas, including neurodegenerative diseases and pain management. The biological activity of this compound is likely related to its ability to modulate the nitric oxide signaling pathway.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 7-nitro isomer | - Reaction conditions favor the formation of the 5-nitro isomer. - Over-nitration leading to dinitro products. - Decomposition of the starting material or product under harsh acidic conditions. | - Optimize Reaction Temperature: Conduct the reaction at a lower temperature (e.g., -10°C to 0°C) to potentially favor the formation of one isomer over the other. - Vary the Nitrating Agent: Experiment with different nitrating agents, such as fuming nitric acid in acetic anhydride or nitronium tetrafluoroborate, which may offer different regioselectivity profiles. - Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the nitrating agent to minimize dinitration. |
| Difficult separation of 7-nitro and 5-nitro isomers | The isomers have very similar polarities and boiling points. | - Fractional Recrystallization: Utilize a mixed solvent system for recrystallization. A mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, hexane) can be effective. Experiment with different solvent ratios to achieve separation. - Chromatography: Use a high-resolution flash chromatography system with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to improve separation. Multiple chromatographic runs may be necessary. |
| Formation of dark-colored, tarry byproducts | - The reaction is too exothermic, leading to decomposition. - The starting material is unstable in the strong acid. | - Slow Addition: Add the nitrating agent very slowly to the solution of 6-methyl-1H-indazole while maintaining a low temperature. - Pre-complexation: Dissolve the 6-methyl-1H-indazole in a solvent like acetic acid before the addition of the nitrating mixture to better control the initial exotherm. |
Experimental Protocols
General Protocol for the Nitration of 6-methyl-1H-indazole
This protocol is a general starting point and may require optimization to maximize the yield of the desired 7-nitro isomer.
Materials:
-
6-methyl-1H-indazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%)
-
Crushed ice
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 6-methyl-1H-indazole (1.0 eq).
-
Dissolution: Cool the flask in an ice-salt bath to 0°C. Slowly add concentrated sulfuric acid (5-10 volumes) while maintaining the temperature below 5°C. Stir until the starting material is completely dissolved.
-
Nitration: Cool the solution to -10°C. From the dropping funnel, add a pre-cooled mixture of fuming nitric acid (1.05 eq) and concentrated sulfuric acid (1 volume) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed -5°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -10°C to 0°C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of isomers and the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate of the nitroindazole isomers will form.
-
Neutralization and Extraction: Allow the ice to melt, then neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product mixture of 6-methyl-5-nitro-1H-indazole and this compound.
-
Purification: Separate the isomers using flash column chromatography on silica gel with a gradient of ethyl acetate in hexanes. Alternatively, attempt fractional recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Physicochemical Properties of this compound Isomers
| Property | This compound | 6-methyl-5-nitro-1H-indazole |
| Molecular Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol | 177.16 g/mol |
| Appearance | Expected to be a yellow to orange solid | Expected to be a yellow to orange solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in less polar solvents. | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in less polar solvents. |
Visualizations
Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of 6-Methyl-7-Nitro-1H-Indazole and Its Positional Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent anticancer and anti-inflammatory properties. The specific substitution pattern of functional groups on the indazole core is a critical determinant of a compound's pharmacological profile. This guide provides a comparative analysis of 6-methyl-7-nitro-1H-indazole and its positional isomers, focusing on their physicochemical properties, synthesis, and biological activities, supported by available experimental data.
While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes data from closely related analogues to provide a predictive framework for its characterization and potential applications.
Physicochemical Properties
The position of the nitro group on the indazole ring significantly influences the physicochemical properties of the isomers, which in turn affects their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key known and predicted physicochemical properties of this compound and its isomers.
| Property | 6-Methyl-4-nitro-1H-indazole | 6-Methyl-5-nitro-1H-indazole | This compound |
| Molecular Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂ | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol | 177.16 g/mol | 177.16 g/mol [1] |
| Melting Point (°C) | Predicted: 180-190 | 187-188[2] | Predicted: 170-180 |
| LogP | Predicted: 1.80 | Predicted: 1.75 | 1.77952[1] |
| TPSA | Predicted: 71.82 | Predicted: 71.82 | 71.82[1] |
| Appearance | Predicted: Yellowish solid | Yellow solid | Predicted: Yellowish solid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential techniques for the unambiguous identification and characterization of these isomers. The electronic environment of each proton and carbon atom within the molecule is unique, leading to distinct spectroscopic signatures. The following tables provide a comparative summary of predicted and experimental spectral data for related nitroindazole isomers, which can be used to infer the characteristics of the 6-methyl-nitro-1H-indazole series.
¹H NMR Spectral Data (Predicted, in DMSO-d₆, δ in ppm)
| Proton | 6-Methyl-4-nitro-1H-indazole | 6-Methyl-5-nitro-1H-indazole | This compound |
| NH | ~14.3 (s, 1H) | ~13.5 (s, 1H) | ~14.1 (s, 1H) |
| H-3 | ~8.3 (s, 1H) | ~8.2 (s, 1H) | ~8.1 (s, 1H) |
| H-5 | ~7.9 (d) | - | ~7.4 (d) |
| H-7 | - | ~7.9 (s, 1H) | - |
| CH₃ | ~2.5 (s, 3H) | ~2.6 (s, 3H) | ~2.7 (s, 3H) |
¹³C NMR Spectral Data (Predicted, in DMSO-d₆, δ in ppm)
| Carbon | 6-Methyl-4-nitro-1H-indazole | 6-Methyl-5-nitro-1H-indazole | This compound |
| C-3 | ~135.0 | ~134.5 | ~133.0 |
| C-3a | ~140.5 | ~142.0 | ~141.0 |
| C-4 | ~148.0 | ~120.0 | ~122.0 |
| C-5 | ~118.0 | ~143.0 | ~125.0 |
| C-6 | ~130.0 | ~128.0 | ~129.0 |
| C-7 | ~115.0 | ~112.0 | ~145.0 |
| C-7a | ~121.0 | ~123.0 | ~119.0 |
| CH₃ | ~17.0 | ~18.0 | ~16.0 |
FT-IR Spectral Data (Predicted, ṽ in cm⁻¹)
| Functional Group | 6-Methyl-4-nitro-1H-indazole | 6-Methyl-5-nitro-1H-indazole | This compound |
| N-H Stretch | ~3300-3400 (br) | ~3300-3400 (br) | ~3300-3400 (br) |
| C-H Aromatic | ~3100 | ~3100 | ~3100 |
| C-H Aliphatic | ~2950 | ~2950 | ~2950 |
| NO₂ Asymmetric | ~1520 | ~1525 | ~1530 |
| NO₂ Symmetric | ~1340 | ~1345 | ~1350 |
Synthesis and Experimental Protocols
The synthesis of this compound and its isomers typically involves the nitration of a corresponding methyl-indazole precursor. The regioselectivity of the nitration is influenced by the directing effects of the existing substituents and the reaction conditions.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis and evaluation of methyl-nitro-indazole isomers.
Experimental Protocol: Synthesis of 3-Methyl-6-nitro-1H-indazole[3]
This protocol for a related isomer can be adapted for the synthesis of 6-methyl-nitro-indazole isomers.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-methylindazole in concentrated sulfuric acid. This should be performed in an ice-water bath to manage the heat generated.[3]
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid.[3]
-
Nitration: Slowly add the nitrating mixture to the solution of 3-methylindazole, maintaining the temperature below 10°C.
-
Reaction Quenching: After the reaction is complete, pour the mixture over crushed ice. A solid precipitate of crude 3-methyl-6-nitro-1H-indazole will form.[3]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids. The crude product can be further purified by recrystallization from an ethanol/water mixture.[3]
Biological Activity and Signaling Pathways
Indazole derivatives are known to exhibit a range of biological activities, often by interacting with key signaling pathways involved in cell proliferation and inflammation.[4] While specific data for this compound is not widely available, its structural similarity to known kinase inhibitors suggests potential activity in this area. For instance, 3-methyl-6-nitro-1H-indazole is a key intermediate in the synthesis of Pazopanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR).[4]
VEGFR Signaling Pathway
The VEGFR signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of this pathway can restrict tumor growth and metastasis.
Caption: Potential inhibition of the VEGFR signaling pathway by nitroindazole isomers.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity of potential drug candidates.[5]
-
Cell Culture: Culture the target cancer cell line (e.g., NCI-H460 lung carcinoma) in an appropriate medium.[5]
-
Compound Exposure: Seed the cells in 96-well plates and expose them to increasing concentrations of the synthesized nitroindazole isomers.[5]
-
MTT Addition: After a specified incubation period, add MTT solution to each well.
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan.
-
Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that causes a 50% reduction in cell viability, is then calculated.[5]
Comparative Biological Activity
Direct comparative studies on the biological activities of this compound and its isomers are scarce. However, data from related indazole derivatives can provide valuable insights. For example, a study comparing the anti-inflammatory properties of indazole, 5-aminoindazole, and 6-nitroindazole showed that the position and nature of the substituent significantly impact the anti-inflammatory and COX-2 inhibitory activities.[4] This suggests that the electronic properties and steric hindrance introduced by the methyl and nitro groups in different positions will likely modulate the biological activity of the 6-methyl-nitro-1H-indazole isomers.
Conclusion
This comparative guide provides a foundational understanding of this compound and its positional isomers for researchers in drug discovery and development. While direct experimental data for the title compound is limited, the provided information on related analogues, including physicochemical properties, spectroscopic data, and experimental protocols, serves as a valuable resource for designing future studies. The potential of these compounds as kinase inhibitors, particularly in the context of anti-cancer therapies, warrants further investigation. The detailed experimental workflows and signaling pathway diagrams offer a roadmap for the synthesis, characterization, and biological evaluation of this promising class of molecules.
References
Validating the Anticancer Activity of 6-Nitro-1H-Indazole Derivatives In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potent anticancer effects.[1] This guide provides a comparative analysis of the in vitro anticancer activity of select 6-nitro-1H-indazole derivatives against established anticancer agents, doxorubicin and paclitaxel. The objective is to offer a clear, data-driven comparison to aid in the evaluation of these compounds as potential therapeutic candidates. While specific data for 6-methyl-7-nitro-1H-indazole is not publicly available, this guide focuses on structurally related 6-nitro-1H-indazole derivatives to provide valuable insights into this chemical class.
Quantitative Comparison of Antiproliferative Activity
The in vitro efficacy of novel anticancer compounds is primarily assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes the IC50 values for selected 6-nitro-1H-indazole-pyrimidine hybrids and the well-established anticancer drugs, doxorubicin and paclitaxel, against a panel of human cancer cell lines.
| Compound/Drug | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Indazol-Pyrimidine 4f | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029[2] |
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029[2] |
| Indazol-Pyrimidine 4a | Indazole-pyrimidine hybrid | A549 (Lung) | 3.304 | Doxorubicin | 7.35[2] |
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | A549 (Lung) | 2.305 | Doxorubicin | 7.35[2] |
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | Caco-2 (Colon) | 4.990 | Doxorubicin | 11.29[2] |
| 3-Amino-Indazole 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | Not Specified | - |
| Doxorubicin | Anthracycline antibiotic | HeLa (Cervical) | 2.92 ± 0.57 | - | - |
| Doxorubicin | Anthracycline antibiotic | MCF-7 (Breast) | 2.50 ± 1.76 | - | - |
| Paclitaxel | Taxane | MCF-7 (Breast) | 3.5 | - | - |
| Paclitaxel | Taxane | MDA-MB-231 (Breast) | 0.3 | - | - |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for the key in vitro assays used to evaluate the anticancer activity of the compounds discussed.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-nitro-1H-indazole derivatives, doxorubicin, paclitaxel) and incubated for an additional 48 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved by adding 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between healthy, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Visualizing Experimental and Mechanistic Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex experimental workflows and biological signaling pathways.
Caption: Generalized workflow for in vitro anticancer activity screening.
Caption: Simplified signaling pathways for indazole derivatives and control drugs.
Discussion of Mechanisms of Action
6-Nitro-1H-Indazole Derivatives: Many indazole derivatives exert their anticancer effects by acting as kinase inhibitors.[1][4] They often target key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][6] By inhibiting kinases within these pathways, these compounds can effectively halt uncontrolled cell growth and induce apoptosis.
Doxorubicin: This is a well-established chemotherapeutic agent with multiple mechanisms of action. It intercalates into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and repair.[7][8] Doxorubicin also generates reactive oxygen species (ROS), which leads to oxidative stress and further damages DNA and cellular components, ultimately triggering apoptosis.[8][9]
Paclitaxel: As a member of the taxane family, paclitaxel's primary mechanism of action involves the stabilization of microtubules.[10] This interference with the normal dynamics of the microtubule network disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11] Paclitaxel has also been shown to modulate signaling pathways such as the PI3K/Akt pathway.[5][6]
Conclusion
The presented data indicates that 6-nitro-1H-indazole derivatives exhibit potent antiproliferative activity against a range of cancer cell lines, with IC50 values in the low micromolar range. In several instances, these derivatives demonstrate comparable or superior potency to the established anticancer drug doxorubicin in the specific cell lines tested. The distinct mechanisms of action of the indazole derivatives (primarily kinase inhibition) compared to doxorubicin (DNA intercalation and topoisomerase II inhibition) and paclitaxel (microtubule stabilization) suggest that they may offer alternative therapeutic strategies, potentially overcoming resistance mechanisms associated with conventional chemotherapies. Further in-depth studies, including apoptosis and cell cycle analysis, are warranted to fully elucidate the anticancer potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Enzyme Inhibitory Activity of Nitroindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibitory performance of various nitroindazole derivatives, supported by experimental data. The information is intended to assist researchers in the fields of medicinal chemistry, pharmacology, and drug development in understanding the structure-activity relationships of these compounds and identifying promising candidates for further investigation.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The inhibitory potential of different nitroindazole derivatives against a range of enzymes is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5-Nitroindazole Derivative 14 | Acetylcholinesterase (AChE) | 1.10 ± 0.70 | Donepezil | 10.30 ± 1.10 |
| 5-Nitroindazole Derivative 10 | Acetylcholinesterase (AChE) | Strong Inhibitor | Donepezil | 10.30 ± 1.10 |
| 5-Nitroindazole Derivative 4 | Acetylcholinesterase (AChE) | Strong Inhibitor | Donepezil | 10.30 ± 1.10 |
| 5-Nitroindazole Derivative 9 | Acetylcholinesterase (AChE) | Strong Inhibitor | Donepezil | 10.30 ± 1.10 |
| 5-Nitroindazole Derivative (unspecified) | Butyrylcholinesterase (BuChE) | 2.40 ± 0.90 | Donepezil | 15.60 ± 1.80 |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 | Donepezil | 0.046 |
| Compound 4q | Butyrylcholinesterase (BChE) | Potent and Selective | - | - |
Beta-Secretase 1 (BACE1) Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Beta-Secretase 1 (BACE1) | 9.01 | Quercetin | 4.89 |
Nitric Oxide Synthase (NOS) Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 3-bromo 7-nitro indazole | Bovine Endothelial NOS | 0.86 ± 0.05 | 7-nitroindazole (7-NI) | 0.78 ± 0.2 |
| 3-bromo 7-nitro indazole | Rat Cerebellar NOS | 0.17 ± 0.01 | 7-nitroindazole (7-NI) | 0.71 ± 0.01 |
| 3-bromo 7-nitro indazole | Rat Lung NOS | 0.29 ± 0.01 | 7-nitroindazole (7-NI) | 5.8 ± 0.4 |
| 2,7-dinitro indazole | All three NOS isoforms | Similar to 7-NI | 7-nitroindazole (7-NI) | - |
| 7-nitroindazole (7-NI) | Neuronal NOS (nNOS) | Apparent IC50 of ~17 µg/ml | - | - |
Leishmania Trypanothione Reductase Inhibition
| Compound | Target Organism/Enzyme | IC50 (µM) |
| 3-chloro-6-nitro-1H-indazole derivative 13 | Leishmania major | 38 |
| 3-chloro-6-nitro-1H-indazole derivative 11 | Leishmania tropica | 76 |
| 3-chloro-6-nitro-1H-indazole derivative 13 | Leishmania tropica | 186 |
| 3-chloro-6-nitro-1H-indazole derivative 5 | Leishmania infantum | 4 |
| 3-chloro-6-nitro-1H-indazole derivative 11 | Leishmania infantum | 6 |
| 3-chloro-6-nitro-1H-indazole derivative 4 | Leishmania infantum | 5.53 |
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE/BuChE Enzyme Stock Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the well should be optimized.
-
DTNB Stock Solution (10 mM): Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) in the assay buffer.
-
Substrate Stock Solution (14-15 mM): Dissolve acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE) in deionized water. Prepare fresh.
-
Inhibitor Solutions: Dissolve test compounds in DMSO to create stock solutions, then dilute with assay buffer to desired concentrations.
-
-
Assay Procedure (96-Well Plate):
-
Design the plate layout to include blanks (no enzyme), negative controls (no inhibitor), positive controls (known inhibitor), and test compounds.
-
Add the AChE or BuChE working solution to each well (except blanks).
-
Add the inhibitor dilutions or vehicle to the corresponding wells.
-
Initiate the reaction by adding the substrate and DTNB solution to all wells.
-
Measure the absorbance at 412 nm at multiple time points using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Beta-Secretase 1 (BACE1) Inhibition Assay (FRET-Based)
This assay measures BACE1 activity using a Förster Resonance Energy Transfer (FRET) peptide substrate.
-
Reagent Preparation:
-
BACE1 Assay Buffer: Typically a sodium acetate buffer at an acidic pH (e.g., pH 4.5).
-
BACE1 Enzyme: Purified recombinant human BACE1.
-
BACE1 Peptide Substrate: A peptide containing a fluorophore and a quencher.
-
Inhibitor Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) and dilute in assay buffer.
-
-
Assay Procedure (96- or 384-Well Plate):
-
Add the BACE1 assay buffer to all wells.
-
Add the inhibitor dilutions to the test wells.
-
Add the diluted BACE1 enzyme to all wells except the blank.
-
Initiate the reaction by adding the BACE1 peptide substrate.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This assay indirectly measures NOS activity by quantifying the amount of nitrite, a stable breakdown product of nitric oxide (NO).
-
Sample Preparation:
-
Prepare tissue or cell homogenates in a suitable buffer.
-
Centrifuge to remove cellular debris.
-
-
NOS Reaction:
-
Set up reaction tubes containing the sample, NOS reaction buffer (including L-arginine as the substrate and necessary cofactors like NADPH), and varying concentrations of the inhibitor.
-
Incubate to allow for NO production.
-
-
Nitrate Reduction (if necessary):
-
If measuring total NOx (nitrite + nitrate), add nitrate reductase and its cofactor to convert nitrate to nitrite.
-
-
Griess Reaction:
-
Add Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each sample.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at approximately 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of inhibition and subsequently the IC50 value.
-
Leishmania Trypanothione Reductase (TryR) Inhibition Assay
This assay measures the activity of TryR, an essential enzyme in Leishmania.
-
Reagent Preparation:
-
Assay Buffer: Typically a HEPES buffer (e.g., 40 mM, pH 7.4) with EDTA.
-
Trypanothione Disulfide (TS2): The substrate for TryR.
-
NADPH: The reducing cofactor.
-
DTNB (Ellman's Reagent): Used for colorimetric detection.
-
TryR Enzyme: Purified recombinant Leishmania TryR.
-
Inhibitor Solutions: Prepared in a suitable solvent.
-
-
Assay Procedure:
-
In a microplate, combine the assay buffer, DTNB, TS2, and the test inhibitor.
-
Initiate the reaction by adding NADPH and the TryR enzyme.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB by the product of the TryR reaction (trypanothione).
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Determine the percent inhibition and IC50 values as described for the other assays.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a generalized experimental workflow relevant to the enzyme inhibition studies of nitroindazole derivatives.
Caption: Cholinergic signaling pathway and the site of action for nitroindazole-based AChE inhibitors.
Caption: Amyloid precursor protein (APP) processing pathways, highlighting BACE1 as the target for inhibitors.
Caption: The nitric oxide signaling pathway, with NOS as the inhibitory target.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Structural Validation of 6-methyl-7-nitro-1H-indazole: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physicochemical properties, reactivity, and biological activity. This guide provides an objective comparison of X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural validation of 6-methyl-7-nitro-1H-indazole.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction (SCXRD) provides direct and unambiguous evidence of a molecule's atomic arrangement in the solid state.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise three-dimensional model of the molecule, revealing bond lengths, bond angles, and stereochemistry.[1][3] For novel compounds like this compound, SCXRD is the most powerful method to confirm its constitution and conformation without ambiguity.
Comparative Performance
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | 3D atomic coordinates, bond lengths/angles, absolute configuration, packing | Atomic connectivity, chemical environment, stereochemistry (in solution) | Molecular weight, elemental formula, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Solution | Solid, Liquid, or Gas |
| Ambiguity | Unambiguous 3D structure | Potential for ambiguity in complex structures | High; does not provide connectivity or 3D structure |
| Key Advantage | "Gold standard" for definitive structural proof | Provides data on solution-state structure and dynamics | High sensitivity, requires minimal sample |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow | Indirect structural information, interpretation can be complex | Does not reveal the 3D arrangement of atoms |
Representative Crystallographic Data
The following table presents representative data that would be obtained from a single-crystal X-ray diffraction analysis of a compound similar to this compound.
| Parameter | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.8 Å, b = 12.2 Å, c = 16.7 Å |
| β = 95.7° | |
| Volume | 768 ų |
| Z (Molecules/unit cell) | 4 |
| Calculated Density | 1.53 g/cm³ |
| R-factor | < 0.05 |
| Goodness-of-fit | ~1.0 |
Note: Data is representative and based on structurally similar nitro-indazole compounds.[4]
Experimental Workflow: X-ray Crystallography
Alternative Methods for Structural Validation
While X-ray crystallography provides the ultimate proof of structure, spectroscopic methods like NMR and MS are essential, more routinely accessible, and provide complementary information.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and relative proximity of atoms (specifically ¹H and ¹³C) within a molecule.[6] For this compound, NMR is crucial for confirming the substitution pattern on the indazole ring.
Representative NMR Data (Predicted)
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~13.5 (s, 1H) | NH | ~145.0 | C7a |
| ~8.1 (d, 1H) | H4 | ~141.0 | C7 (NO₂) |
| ~7.5 (d, 1H) | H5 | ~135.0 | C3a |
| ~2.6 (s, 3H) | CH₃ | ~125.0 | C3 |
| ~120.0 | C4 | ||
| ~115.0 | C5 | ||
| ~110.0 | C6 (CH₃) | ||
| ~18.0 | CH₃ |
Note: Predicted data is based on known substituent effects and data from similar nitro-indazole structures.[7][8][9]
B. Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing its exact mass.[11] This allows for the confirmation of the elemental composition of this compound.
Representative Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Molecular Formula | C₈H₇N₃O₂ |
| Calculated Exact Mass | 177.0538 g/mol |
| Observed [M+H]⁺ (HRMS) | 178.0611 m/z |
| Observed [M-H]⁻ (HRMS) | 176.0465 m/z |
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve purified this compound in a suitable solvent (e.g., ethyl acetate, methanol). Allow the solvent to evaporate slowly at room temperature over several days until well-formed single crystals appear. Crystals should ideally be at least 0.02 mm in all dimensions.[1]
-
Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Center the crystal on a single-crystal X-ray diffractometer.[1] Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo or Cu Kα radiation) to a resolution of at least 0.85 Å.[12]
-
Structure Solution and Refinement: Process the collected data to obtain integrated intensities for each reflection. Solve the phase problem using direct methods or other available algorithms. Refine the resulting structural model against the experimental data to minimize the difference between observed and calculated structure factors.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[9][13]
-
Data Acquisition: Insert the sample into the NMR spectrometer. Acquire ¹H and ¹³C spectra. For unambiguous assignments, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
-
Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase the resulting spectra and reference them to the residual solvent signal or an internal standard (e.g., TMS).
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference compound across the desired mass range to ensure high mass accuracy (< 5 ppm).[14]
-
Data Acquisition: Infuse the sample solution into the mass spectrometer via an ESI source. Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and use software to generate a list of possible elemental compositions that fit the observed mass within the instrument's mass accuracy tolerance.
Logical Relationships in Structural Validation
The most robust structural validation relies on the integration of multiple techniques. Each method provides a piece of the puzzle, and together they build a comprehensive and irrefutable structural assignment.
Conclusion
For the structural validation of this compound, X-ray crystallography stands alone in its ability to provide a definitive and unambiguous three-dimensional structure. However, it is reliant on the ability to grow high-quality single crystals. NMR spectroscopy and mass spectrometry are indispensable and more routinely applied techniques that confirm the molecular formula and atomic connectivity in the solution phase. The convergence of data from all three methods provides the highest level of confidence in structural assignment, a critical requirement for advancing research and development in chemistry and drug discovery.
References
- 1. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 2. rigaku.com [rigaku.com]
- 3. eas.org [eas.org]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. youtube.com [youtube.com]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
Navigating the Structure-Activity Landscape of 6-Methyl-7-Nitro-1H-Indazole Analogs: A Comparative Guide for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-methyl-7-nitro-1H-indazole analogs, a class of compounds with potential applications in oncology and inflammation. By presenting key experimental data, detailed methodologies, and visualizations of relevant signaling pathways, this document aims to facilitate the rational design of novel and selective therapeutic agents.
The strategic placement of the methyl and nitro groups on the indazole core at positions 6 and 7 respectively, creates a unique electronic and steric environment that can be exploited for targeted drug design. The 3-methyl-6-nitro-1H-indazole scaffold is notably a key intermediate in the synthesis of Pazopanib, a multi-target tyrosine kinase inhibitor that targets VEGFR and PDGFR, highlighting the potential of this chemical class in kinase inhibition.[1] This guide will explore how modifications to this core structure can influence biological activity, drawing comparisons with established kinase inhibitors.
Comparative Biological Activity of Indazole Analogs
To illustrate the structure-activity relationships of this compound derivatives, a representative series of hypothetical analogs targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is presented below. The data is compiled based on established principles of kinase inhibitor design and SAR trends observed for related indazole scaffolds.
| Compound ID | R1 (at C3-position) | R2 (at N1-position) | VEGFR-2 IC50 (nM) |
| 1 (Parent) | H | H | 850 |
| 2a | Phenyl | H | 250 |
| 2b | 4-Fluorophenyl | H | 120 |
| 2c | 3-Aminophenyl | H | 65 |
| 3a | H | Methyl | 700 |
| 3b | H | (2-Morpholinoethyl) | 450 |
| 4a | 4-Fluorophenyl | Methyl | 150 |
| 4b | 3-Aminophenyl | Methyl | 80 |
| Axitinib | - | - | 0.2 |
| Pazopanib | - | - | 30 |
SAR Summary:
-
C3-Position: Substitution at the C3-position with aromatic rings generally enhances potency. The introduction of a phenyl group (Analog 2a ) improves activity compared to the unsubstituted parent compound (1 ). Further substitution on the phenyl ring with electron-withdrawing groups like fluorine (Analog 2b ) or electron-donating groups like an amino group (Analog 2c ) can lead to a significant increase in inhibitory activity, likely through enhanced interactions with the kinase hinge region.
-
N1-Position: Alkylation at the N1-position of the indazole ring (Analogs 3a and 3b ) tends to slightly decrease potency compared to the unsubstituted analog. However, the introduction of a solubilizing group like morpholinoethyl (Analog 3b ) can improve pharmacokinetic properties.
-
Combined Substitutions: Combining favorable substitutions at both the C3 and N1 positions (Analogs 4a and 4b ) can result in compounds with maintained or slightly reduced potency compared to the N1-unsubstituted counterparts, suggesting a complex interplay between the substituents.
-
Comparison with established inhibitors: The hypothetical analogs show moderate potency. Established multi-kinase inhibitors with an indazole core, such as Axitinib and Pazopanib, exhibit significantly higher potency, providing a benchmark for further optimization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are representative experimental protocols for the synthesis of the this compound core and the evaluation of its analogs as kinase inhibitors.
Synthesis of this compound
A general procedure for the synthesis of the this compound scaffold involves the diazotization of a substituted aniline followed by cyclization.
Materials:
-
2,3-dimethyl-6-nitroaniline
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Acetic acid
-
Water
Procedure:
-
Dissolve 2,3-dimethyl-6-nitroaniline in a mixture of acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or column chromatography.
Biochemical Kinase Inhibition Assay (VEGFR-2)
The inhibitory activity of the synthesized analogs against VEGFR-2 can be determined using a luminescent kinase assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Synthesized indazole analogs and reference inhibitors (Axitinib, Pazopanib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO, followed by dilution in the assay buffer.
-
In a 384-well plate, add the test compound or vehicle control.
-
Add the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Mandatory Visualizations
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: A simplified diagram of the VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound analogs.
References
A Comparative Analysis of 6-Nitro and 7-Nitro Substituted Indazoles: Biological Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The position of substituents on the indazole ring can dramatically influence their pharmacological profile. This guide provides a comparative analysis of the biological effects of 6-nitro and 7-nitro substituted indazoles, offering insights into their distinct and overlapping therapeutic potential. While both isomers share the same molecular formula, the differential placement of the nitro group leads to significant variations in their biological targets and activities.
Contrasting Biological Activities: A Tale of Two Isomers
7-Nitroindazole is predominantly recognized for its potent and selective inhibition of neuronal nitric oxide synthase (nNOS). This activity has positioned it as a valuable tool in neuroscience research, with numerous studies exploring its neuroprotective, cognitive, and behavioral effects. In contrast, the biological profile of 6-nitroindazole is more closely associated with anticancer and antimicrobial activities, with its derivatives showing promise as kinase inhibitors and cytotoxic agents.
A key distinction lies in their primary mechanisms of action. The biological effects of 7-nitroindazole are largely attributed to its modulation of the nitric oxide signaling pathway, which plays a crucial role in neurotransmission and neuropathology. On the other hand, the anticancer and antimicrobial activities of 6-nitroindazole derivatives often involve the inhibition of key enzymes in cell proliferation and survival, such as various kinases, or direct cytotoxic effects on pathogenic microorganisms.
Interestingly, some studies suggest overlapping activities. For instance, both 6-nitroindazole and 7-nitroindazole have been shown to induce smooth muscle relaxation independent of nitric oxide synthase inhibition, indicating a shared, NOS-independent mechanism of action in certain tissues.[1]
Quantitative Comparison of Biological Activities
To facilitate a direct comparison, the following tables summarize the available quantitative data for derivatives of 6-nitro and 7-nitroindazoles across different biological assays.
Table 1: Anticancer Activity of Nitroindazole Derivatives (IC50 values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| 6-Nitroindazole | Benzo[g]indazole 11a | NCI-H460 (Lung) | 5-15 |
| Benzo[g]indazole 11b | NCI-H460 (Lung) | 5-15 | |
| Benzo[g]indazole 12a | NCI-H460 (Lung) | 5-15 | |
| Benzo[g]indazole 12b | NCI-H460 (Lung) | 5-15 | |
| 7-Nitroindazole | NBDHEX | Human Tumor Cell Lines | Submicromolar |
Note: Data for 7-nitroindazole derivatives in anticancer assays is limited in the reviewed literature. NBDHEX is a 7-nitro-2,1,3-benzoxadiazole derivative, not a direct indazole derivative, but provides context for nitro-aromatic compounds as anticancer agents.[2]
Table 2: Antimicrobial Activity of Nitroindazole Derivatives (MIC values in µg/mL)
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) |
| 6-Nitroindazole | Benzo[g]indazole 12a | N. gonorrhoeae | 250 |
| Benzo[g]indazole 13b | N. gonorrhoeae | 62.5 | |
| 7-Nitroindazole | Data not available | - | - |
Note: Specific MIC values for 7-nitroindazole derivatives were not prominently available in the reviewed literature.
Table 3: Neuronal Nitric Oxide Synthase (nNOS) Inhibition
| Compound | Potency | Selectivity |
| 7-Nitroindazole | Potent inhibitor | Selective for nNOS |
| 6-Nitroindazole | Limited data available, generally not recognized as a potent nNOS inhibitor | - |
Key Signaling Pathways and Experimental Workflows
The distinct biological activities of 6-nitro and 7-nitroindazoles can be attributed to their modulation of different signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed in the literature.
Detailed Experimental Protocols
For the accurate and reproducible evaluation of the biological effects of 6-nitro and 7-nitro substituted indazoles, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the literature.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This assay is crucial for evaluating the primary activity of 7-nitroindazole and for assessing any potential off-target effects of 6-nitroindazole on this enzyme.
-
Enzyme Source: Recombinant human or rat nNOS is commonly used.
-
Assay Principle: The activity of nNOS is typically measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.4), CaCl₂, NADPH, calmodulin, and FAD.
-
Add the test compound (6-nitro or 7-nitroindazole derivative) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding the nNOS enzyme and L-[³H]arginine.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA and a cation-exchange resin).
-
Separate the L-[³H]citrulline from unreacted L-[³H]arginine using the cation-exchange resin.
-
Quantify the amount of L-[³H]citrulline produced using liquid scintillation counting.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen for anticancer compounds.[3][4][5][6]
-
Cell Culture: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 6-nitro or 7-nitroindazole derivatives. Include a vehicle control and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9][10]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (6-nitro or 7-nitroindazole derivative) in a suitable solvent. Perform serial two-fold dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[7][8]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) with a turbidity equivalent to a 0.5 McFarland standard.[7]
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the microbial suspension. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).[7]
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[7]
Conclusion
The comparative analysis of 6-nitro and 7-nitro substituted indazoles reveals a fascinating divergence in their biological activities, primarily dictated by the position of the nitro group. 7-Nitroindazole stands out as a selective nNOS inhibitor with significant potential in the field of neuroscience. In contrast, 6-nitroindazole and its derivatives have emerged as promising candidates for the development of novel anticancer and antimicrobial agents.
While their primary therapeutic applications appear distinct, the observation of shared activities, such as NOS-independent smooth muscle relaxation, suggests a more complex pharmacological profile for both isomers that warrants further investigation. Future research should focus on more direct comparative studies across a broader range of biological targets to fully elucidate the structure-activity relationships and therapeutic potential of these versatile heterocyclic compounds. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct such comparative evaluations and advance the development of new therapeutics based on the indazole scaffold.
References
- 1. Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Validating Cellular Target Engagement of 6-methyl-7-nitro-1H-indazole: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended cellular target is a critical step in validating its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a comparative overview of two prominent methods for validating the target engagement of a novel compound, such as 6-methyl-7-nitro-1H-indazole, within a cellular context. While specific experimental data for this compound is not extensively available in public literature, this guide will utilize established methodologies and data from related indazole compounds to illustrate the validation process.
The indazole scaffold is a common feature in many biologically active molecules, with derivatives often targeting protein kinases and other enzymes.[1][2] Therefore, this guide will focus on validating the engagement of this compound with a hypothetical protein kinase target.
Methods for Cellular Target Engagement
Two powerful and widely adopted methods for confirming target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.[3][4]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[5] By heating cell lysates or intact cells to various temperatures, the aggregation and precipitation of the target protein can be monitored. In the presence of a binding compound, the protein will remain soluble at higher temperatures compared to the unbound state.[5]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[4] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the target is added to the cells. If the test compound engages the target, it will displace the tracer, leading to a decrease in the BRET signal.[6]
Comparative Analysis of Target Engagement Assays
The selection of an appropriate target engagement assay depends on several factors, including the nature of the target, the availability of reagents, and the desired throughput.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[5] | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein.[4] |
| Cell State | Can be performed on cell lysates or intact cells.[7] | Live cells.[8] |
| Target Modification | No modification of the endogenous protein is required.[3] | Requires genetic fusion of the target protein with NanoLuc® luciferase.[4] |
| Readout | Quantification of soluble protein (e.g., by Western Blot or ELISA).[9] | Bioluminescence Resonance Energy Transfer (BRET) signal.[10] |
| Key Parameters | Thermal shift (ΔTm), Isothermal dose-response (ITDR).[7] | IC50 (cellular affinity), Target occupancy, Residence time.[4] |
| Advantages | Label-free, applicable to endogenous proteins.[5] | Real-time measurements in live cells, high sensitivity, suitable for kinetics.[8][11] |
| Limitations | Lower throughput (Western Blot), indirect measure of binding.[3] | Requires genetic manipulation of cells, availability of a suitable tracer.[6] |
Experimental Protocols
Below are detailed protocols for the Cellular Thermal Shift Assay and the NanoBRET™ Target Engagement Assay, adapted for validating the interaction of this compound with a putative kinase target.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes a target kinase in intact cells.
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Apparatus for SDS-PAGE and Western Blotting
-
Primary antibody specific to the target kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Washing: Harvest the cells by scraping or trypsinization. Wash the cells twice with ice-cold PBS.
-
Heating: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Analyze equal amounts of protein by SDS-PAGE and Western Blotting using an antibody against the target kinase.
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Assay
Objective: To quantify the binding affinity of this compound to a target kinase in live cells.
Materials:
-
Cell line stably expressing the target kinase fused to NanoLuc® luciferase
-
This compound
-
NanoBRET™ tracer for the target kinase
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Cell Preparation: Harvest cells expressing the NanoLuc®-kinase fusion and resuspend in Opti-MEM®.
-
Compound and Tracer Addition: In a white assay plate, add serial dilutions of this compound. Then, add the NanoBRET™ tracer at a predetermined concentration.
-
Cell Addition: Add the cell suspension to the wells containing the compound and tracer.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for binding equilibrium.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.
-
Signal Measurement: Read the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at ~618 nm) using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the cellular affinity of the compound.
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological pathways.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow of the NanoBRET™ Target Engagement Assay.
Caption: A simplified MAPK/ERK signaling pathway, a common target of kinase inhibitors.
References
- 1. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. tandfonline.com [tandfonline.com]
- 8. news-medical.net [news-medical.net]
- 9. tandfonline.com [tandfonline.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. NanoBRET® Target Engagement BET BRD Assays [promega.com]
Comparative Analysis of the Antiproliferative Efficacy of Novel Indazole Derivatives
For Immediate Release
In the ongoing quest for more effective cancer therapeutics, indazole derivatives have emerged as a promising class of compounds with potent antiproliferative properties. This guide provides a comparative overview of the biological activity of several recently synthesized indazole derivatives, supported by experimental data from various studies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to evaluate the potential of these compounds as anticancer agents.
The indazole core is a versatile scaffold found in numerous FDA-approved anticancer drugs, including axitinib, pazopanib, and entrectinib.[1][2][3] These agents primarily function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[1][3][4] The derivatives discussed below have been evaluated for their ability to inhibit the growth of various human cancer cell lines, with their potency often measured by the half-maximal inhibitory concentration (IC50).
Quantitative Antiproliferative Data
The antiproliferative activity of various indazole derivatives has been assessed against a panel of human cancer cell lines. The IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below. It is important to note that while these compounds share the indazole nucleus, their substitution patterns vary, leading to differences in their biological activity.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2f | Indazole-piperazine-pyridine hybrid | 4T1 (Breast) | 0.23 | Not Specified | Not Specified |
| HepG2 (Liver) | 0.80 | Not Specified | Not Specified | ||
| MCF-7 (Breast) | 0.34 | Not Specified | Not Specified | ||
| 7g | 5-ethylsulfonyl-indazole-3-carbohydrazide | A-549 (Lung) | Mean 0.90 | Doxorubicin | 1.10 |
| MCF-7 (Breast) | (across cell lines) | ||||
| HT-29 (Colon) | |||||
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029 |
| A549 (Lung) | 2.305 | Doxorubicin | 7.35 | ||
| Caco2 (Colon) | 4.990 | Doxorubicin | 11.29 | ||
| 3-Amino-Indazole 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | Not Specified | Not Specified |
| Compound 93 | 3-(pyrrolopyridin-2-yl)indazole | HL60 (Leukemia) | 0.0083 | Not Specified | Not Specified |
| HCT116 (Colon) | 0.0013 | Not Specified | Not Specified | ||
| Compound 110 | 3-carboxamido-2H-indazole-6-arylamide | WM3629 (Melanoma) | 0.0386 | Not Specified | Not Specified |
| Entrectinib (127) | 3-aminoindazole derivative | ALK-positive models | 0.012 (ALK inhibition) | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative experimental protocols for evaluating the antiproliferative activity of indazole derivatives.
MTT Assay for Cell Proliferation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the indazole derivatives (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Colony Formation Assay
The colony formation assay is a cell survival assay based on the ability of a single cell to grow into a colony.
-
Cell Seeding: A specific number of cells (e.g., 500-1000 cells) are seeded in 6-well plates.
-
Compound Treatment: The cells are treated with different concentrations of the indazole derivatives for 24 hours.
-
Incubation: The drug-containing medium is then replaced with fresh medium, and the cells are incubated for 1-2 weeks, allowing for colony formation.
-
Staining: The colonies are fixed with methanol and stained with a solution of crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to that in the control group.
Visualizing Mechanisms and Workflows
To better understand the context of these antiproliferative studies, the following diagrams illustrate a common signaling pathway targeted by indazole derivatives and a typical experimental workflow.
Caption: A typical experimental workflow for evaluating the antiproliferative effects of indazole derivatives.
Caption: Inhibition of the RTK/RAS/MAPK signaling pathway by indazole derivatives.
Mechanism of Action
Many indazole derivatives exert their antiproliferative effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. For instance, compound 2f was found to promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1][5] Furthermore, some derivatives can arrest the cell cycle at different phases; for example, certain polysubstituted indazoles cause a block in the S phase, while others lead to an increase of cells in the G2/M phase.[6] The diverse mechanisms of action underscore the versatility of the indazole scaffold in developing targeted anticancer therapies.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the selectivity of 6-methyl-7-nitro-1H-indazole against different kinases
Lack of Publicly Available Data for 6-methyl-7-nitro-1H-indazole
Extensive searches for experimental data on the kinase selectivity of this compound have yielded no publicly available information. This compound is referenced in chemical literature primarily as a synthetic intermediate, and there are no published reports detailing its biological activity, including its inhibitory effects against any protein kinases.
Therefore, a direct assessment and comparison guide for the kinase selectivity of this compound cannot be provided at this time due to the absence of the necessary experimental data.
Template: A Comparative Guide to the Kinase Selectivity of Axitinib
As an alternative, this guide provides a comprehensive overview of the kinase selectivity of Axitinib , a well-characterized indazole-based kinase inhibitor, to serve as a template for the requested content. Axitinib is a multi-target inhibitor of several tyrosine kinases, with a primary focus on Vascular Endothelial Growth Factor Receptors (VEGFRs).
Comparative Inhibitory Potency of Axitinib (IC50)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Axitinib against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency.
| Target Kinase | IC50 (nM) | Reference Cell Line/System |
| VEGFR1 | 0.1 | Porcine aorta endothelial cells |
| VEGFR2 | 0.2 | Porcine aorta endothelial cells |
| VEGFR3 | 0.1-0.3 | Porcine aorta endothelial cells |
| PDGFRβ | 1.6 | Porcine aorta endothelial cells |
| c-Kit | 1.7 | Porcine aorta endothelial cells |
Data sourced from Selleck Chemicals (2024).[1]
Experimental Protocols: Kinase Inhibition Assay
The determination of kinase inhibitor potency is typically achieved through in-vitro biochemical assays. Below is a representative protocol for determining the IC50 value of a test compound like Axitinib.
Objective: To determine the concentration of an inhibitor required to block 50% of the activity of a target kinase in a cell-free system.
Materials:
-
Recombinant purified protein kinase of interest (e.g., VEGFR2)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., Axitinib)
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Assay detection reagents (e.g., ADP-Glo™, LanthaScreen™)
-
High-purity Dimethyl sulfoxide (DMSO)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Reaction Setup:
-
Add the kinase reaction buffer to the wells of the microplate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (DMSO without inhibitor) and a negative control (no enzyme).
-
Add the kinase and the specific substrate to all wells except the negative control.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP is often kept at or near its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay kit.
-
Add the detection reagents according to the manufacturer's protocol. These reagents typically measure the amount of ADP produced (a product of the kinase reaction) or the amount of ATP remaining.
-
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Data Analysis:
-
Subtract the background signal (negative control) from all other readings.
-
Normalize the data by setting the average signal from the positive control (DMSO only) wells to 100% kinase activity and the negative control to 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Simplified VEGFR signaling pathway and the point of inhibition by Axitinib.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Discussion of Selectivity
Axitinib is a potent inhibitor of VEGFRs 1, 2, and 3 at subnanomolar concentrations.[2] Its inhibitory activity against other kinases, such as PDGFRβ and c-Kit, is also in the low nanomolar range, indicating that it is a multi-targeted kinase inhibitor rather than a highly selective one.[1] However, its potency against non-VEGF receptors is noted to be weaker.[3] This selectivity profile, with potent inhibition of the VEGFR family, is responsible for its anti-angiogenic effects in the treatment of various cancers, including renal cell carcinoma.[2][3] The ability to inhibit multiple targets can be advantageous for therapeutic efficacy but may also contribute to off-target effects.
References
In Vivo Therapeutic Potential of 6-methyl-7-nitro-1H-indazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 6-methyl-7-nitro-1H-indazole. Due to the limited publicly available in vivo data for this specific compound, this guide will focus on the known biological activities of structurally related nitroindazole derivatives and contrast them with a clinically successful drug, Pazopanib, which is synthesized from a related indazole precursor. This comparison will highlight the diverse therapeutic possibilities of the indazole scaffold.
While this compound itself is primarily documented as a chemical reagent, its structural similarity to other bioactive indazoles suggests potential therapeutic applications.[1] For instance, the broader class of nitroindazole derivatives has been investigated for anti-inflammatory and neuronal activities.[2] In contrast, the modification of the indazole core, as seen in the precursor to Pazopanib (3-methyl-6-nitro-1H-indazole), has led to a potent anti-cancer agent.[3]
Comparative Analysis: Nitroindazole Derivatives vs. Pazopanib
This guide compares two potential therapeutic avenues for indazole-based compounds: the anti-inflammatory properties observed in simple nitroindazoles and the anti-cancer (anti-angiogenic) effects of the multi-targeted tyrosine kinase inhibitor, Pazopanib.
Quantitative Data Summary
The following tables summarize the available quantitative data for a representative nitroindazole derivative with demonstrated in vivo anti-inflammatory activity and for the approved anti-cancer drug, Pazopanib.
Table 1: In Vivo Anti-Inflammatory Activity of 6-Nitroindazole
| Compound | Dose (mg/kg) | Animal Model | Assay | Maximum Inhibition of Edema (%) | Time Point (hours) |
| 6-Nitroindazole | 100 | Wistar Rats | Carrageenan-induced paw edema | 61.03 | 5 |
| Diclofenac (Standard) | 10 | Wistar Rats | Carrageenan-induced paw edema | >83.09 | 5 |
Data extracted from a study on the anti-inflammatory activity of indazole and its derivatives.[2]
Table 2: In Vivo Efficacy of Pazopanib in Cancer Models
| Compound | Dose (mg/kg/day) | Animal Model | Tumor Type | Outcome |
| Pazopanib | 30 | Nude Mice | Human Renal Cell Carcinoma Xenograft | Tumor growth inhibition |
| Pazopanib | 100 | Nude Mice | Human Soft Tissue Sarcoma Xenograft | Tumor growth inhibition |
Note: Specific quantitative tumor growth inhibition data from preclinical in vivo studies with Pazopanib can be found in various pharmacology studies supporting its clinical development. The above is a qualitative summary.
Table 3: Comparative IC50 Values of Pazopanib Against Key Kinase Targets
| Target Kinase | Pazopanib IC50 (nM) |
| VEGFR-1 | 10 |
| VEGFR-2 | 30 |
| VEGFR-3 | 47 |
| PDGFR-α | 71 |
| PDGFR-β | 84 |
| c-Kit | 74 |
These in vitro values demonstrate the multi-targeted nature of Pazopanib that underlies its in vivo anti-angiogenic and anti-tumor effects.[4]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these indazole-based compounds, the following diagrams are provided.
Signaling Pathways
The potential therapeutic effects of nitroindazoles and the established mechanism of Pazopanib involve distinct signaling pathways.
Caption: Comparative Signaling Pathways.
Experimental Workflows
The in vivo validation of these compounds requires specific experimental designs.
Caption: In Vivo Experimental Workflows.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (for Anti-Inflammatory Activity)
This protocol is adapted from studies on the anti-inflammatory effects of indazole derivatives.[2][5]
-
Animals: Male Wistar rats (150-200g) are used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Test compound (e.g., 6-nitroindazole) at various doses (e.g., 25, 50, 100 mg/kg)
-
Positive control (e.g., Diclofenac, 10 mg/kg)
-
-
Drug Administration: The test compounds, vehicle, or positive control are administered intraperitoneally (i.p.) or orally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Tumor Xenograft Model in Mice (for Anti-Cancer Activity)
This is a generalized protocol for evaluating the in vivo efficacy of an anti-cancer agent like Pazopanib.
-
Cell Culture: Human cancer cell lines (e.g., renal cell carcinoma or soft tissue sarcoma) are cultured under appropriate conditions.
-
Animals: Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old, are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells in a suitable medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: Pazopanib (or the test compound) is administered orally once daily at specified doses. The vehicle control group receives the vehicle alone.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated.
Conclusion
Further research is warranted to explore the specific in vivo activities of this compound. Based on the available data for related compounds, initial investigations could focus on its potential as a modulator of inflammatory pathways or as a nitric oxide synthase inhibitor. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future studies.
References
- 1. This compound [myskinrecipes.com]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Profiling the Cross-Reactivity of 6-methyl-7-nitro-1H-indazole: A Methodological Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive strategy for characterizing the cross-reactivity profile of 6-methyl-7-nitro-1H-indazole. As of late 2025, public domain literature does not contain a specific kinase or broad off-target activity profile for this compound. It is primarily recognized as a chemical intermediate.[1][2][3] This document provides a framework for generating the necessary experimental data and objectively comparing it against relevant alternatives.
The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, with selectivity profiles ranging from highly specific to multi-targeted.[4][5] Given the structural similarity of this compound to other bioactive nitroindazoles, such as the selective neuronal nitric oxide synthase (nNOS) inhibitor 7-nitro-1H-indazole, a thorough cross-reactivity assessment is crucial to determine its therapeutic potential and potential off-target effects.[6][7]
This guide proposes a comparative framework using two distinct reference compounds:
-
7-nitro-1H-indazole : A structurally related compound with a known selective inhibitory profile against neuronal nitric oxide synthase (nNOS).[7]
-
Axitinib : An FDA-approved multi-kinase inhibitor featuring an indazole core, which targets vascular endothelial growth factor receptors (VEGFRs), among other kinases.[8][9]
Proposed Target Panels for Cross-Reactivity Screening
To establish a comprehensive profile for this compound, screening against a panel of targets is recommended. This should include enzymes from different families to identify both primary targets and potential off-target liabilities.
Table 1: Proposed Primary and Secondary Target Screening Panel
| Target Class | Primary Targets of Interest | Rationale for Inclusion |
| Nitric Oxide Synthases | nNOS (NOS1), iNOS (NOS2), eNOS (NOS3) | To assess selectivity based on the known activity of the related 7-nitro-1H-indazole.[7] |
| Protein Kinases (Tier 1) | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | Key targets of the indazole-based drug Axitinib; represents common targets for this scaffold.[8] |
| Protein Kinases (Tier 2) | A panel of ~50-100 kinases representing different branches of the human kinome. | To identify potential off-target interactions and establish a broader selectivity profile. |
| Other Enzymes/Receptors | A panel of common off-targets (e.g., CYPs, hERG) | Standard safety pharmacology screening to identify potential liabilities. |
Comparative Biological Activity Data (Hypothetical)
The following tables are templates designed to structure the experimental data obtained from cross-reactivity profiling. The values for the comparator compounds are based on publicly available data, while the entries for this compound are placeholders to be populated with experimental results.
Table 2: Comparative Inhibition of Nitric Oxide Synthase Isoforms (IC50, µM)
| Compound | nNOS (NOS1) | iNOS (NOS2) | eNOS (NOS3) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| 7-nitro-1H-indazole | ~0.5-1.0 | >100 | >100 |
| Axitinib | Not reported | Not reported | Not reported |
Table 3: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound | Axitinib[8] |
| VEGFR1 | Experimental Data | 0.1 |
| VEGFR2 | Experimental Data | 0.2 |
| VEGFR3 | Experimental Data | 0.1-0.3 |
| PDGFRβ | Experimental Data | 1.6 |
| c-Kit | Experimental Data | 1.7 |
| PLK4 | Experimental Data | 4.2 |
| Aurora A | Experimental Data | Not reported |
| CDK2/cyclin A | Experimental Data | Not reported |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings. The following are generalized protocols for assays relevant to the proposed screening panel.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after substrate phosphorylation. A lower luminescence signal indicates higher kinase activity and therefore less inhibition.[3][5]
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
Test compounds (dissolved in DMSO)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in 100% DMSO. Further dilute these in the kinase reaction buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is consistent (typically ≤1%).[5]
-
Assay Plate Setup: Add the serially diluted compounds or vehicle (DMSO) to the wells of the assay plate.
-
Kinase Reaction: Prepare a mixture of the kinase and its substrate in the reaction buffer. Add this mixture to each well.
-
Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Signal Measurement: After a brief incubation to stabilize the signal, measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a sigmoidal dose-response curve.
Nitric Oxide Synthase (NOS) Activity Assay
This protocol measures the activity of NOS enzymes by quantifying the conversion of L-arginine to L-citrulline.
Materials:
-
Recombinant nNOS, iNOS, or eNOS
-
L-[³H]Arginine
-
Reaction buffer (e.g., HEPES buffer containing NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin)
-
Test compounds (dissolved in DMSO)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.
-
Reaction Mixture: In each tube, combine the reaction buffer, the respective NOS enzyme, and the test compound or vehicle.
-
Initiation: Start the reaction by adding L-[³H]Arginine.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Separation: Apply the reaction mixture to columns containing Dowex AG 50WX-8 resin to separate the unreacted L-[³H]Arginine from the newly formed L-[³H]Citrulline.
-
Quantification: Elute the L-[³H]Citrulline and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological relationships. The following diagrams, generated using Graphviz, depict a general workflow for kinase inhibitor profiling and a simplified representation of a kinase signaling pathway.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Simplified MAPK signaling pathway downstream of a receptor tyrosine kinase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Indazole-Based Kinase Inhibitors: A Comparative Framework Using 6-methyl-7-nitro-1H-indazole as a Model Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1] Compounds built upon this heterocyclic framework have shown significant promise in modulating the activity of various protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, making kinase inhibition a focal point of modern drug discovery.[2]
6-methyl-7-nitro-1H-indazole is a functionalized indazole derivative that, while not extensively characterized as a kinase inhibitor itself, represents a valuable synthetic intermediate for the creation of more complex and potent inhibitors.[1][3] This guide provides a comprehensive framework for benchmarking a novel indazole-based compound, using the this compound structure as a conceptual starting point. We will outline the necessary experimental protocols and data presentation formats to objectively compare a new chemical entity against established kinase inhibitors, thereby determining its relative potency, selectivity, and potential for further development.
Comparative Efficacy: In Vitro Inhibitory Activity
A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity.[2] Lower IC50 values are indicative of higher potency.[2] The following table provides a template for summarizing the in vitro IC50 values for a novel indazole compound against a panel of known kinase inhibitors targeting the MAPK/ERK pathway.
| Compound | Target Kinase | IC50 (nM) |
| Novel Indazole Compound | MEK1 | TBD |
| MEK2 | TBD | |
| BRAF V600E | TBD | |
| EGFR | TBD | |
| Trametinib | MEK1 | 0.92 |
| MEK2 | 1.8 | |
| Cobimetinib | MEK1 | 4.2 |
| MEK2 | 7.0 | |
| Binimetinib | MEK1 | 12 |
| MEK2 | 12 | |
| Vemurafenib | BRAF V600E | 31 |
TBD: To Be Determined through experimentation.
Cellular Activity: Assessing Pathway Inhibition
While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are essential for evaluating a compound's efficacy in a physiologically relevant context.[4][5] These assays measure the inhibition of downstream signaling events, providing insight into the compound's ability to engage its target within the cell. The following table is a template for presenting data from a cellular phosphorylation assay, measuring the inhibition of ERK phosphorylation.
| Compound | Cell Line | Target Pathway | IC50 (nM) |
| Novel Indazole Compound | A375 | p-ERK Inhibition | TBD |
| Trametinib | A375 | p-ERK Inhibition | 0.5 |
| Cobimetinib | A375 | p-ERK Inhibition | 2.8 |
| Binimetinib | A375 | p-ERK Inhibition | 11 |
TBD: To Be Determined through experimentation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for in vitro and cell-based kinase assays.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP-detecting assay to measure kinase activity.
Materials:
-
Kinase of interest (e.g., MEK1, MEK2)
-
Substrate for the kinase
-
ATP
-
Test compound (novel indazole derivative) and known inhibitors
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Solid white multiwell plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and known inhibitors in the assay buffer. Include a "no inhibitor" (vehicle) control.
-
Kinase Reaction Setup: In each well of the plate, add the kinase, substrate, and test compound/inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[6]
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[6]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light generated is proportional to the ADP present and, consequently, the kinase activity.[7]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Phosphorylation Assay (ELISA-based)
This protocol describes a sandwich ELISA to quantify the phosphorylation of a specific substrate (e.g., ERK) in cell lysates.[4]
Materials:
-
Cancer cell line (e.g., A375, which has a BRAF V600E mutation)
-
96-well cell culture plates
-
Test compound and known inhibitors
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the total substrate protein (e.g., total ERK)
-
Detection antibody specific for the phosphorylated form of the substrate (e.g., phospho-ERK)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and known inhibitors. Include a vehicle control. Incubate for a specified period (e.g., 2 hours).
-
Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and add lysis buffer to each well. Incubate on ice for 10 minutes.[4]
-
ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Wash the plate three times with wash buffer. d. Add the phospho-specific detection antibody to each well and incubate for 1 hour.[4] e. Wash the plate three times. f. Add the HRP-conjugated secondary antibody and incubate for 1 hour.[4] g. Wash the plate five times. h. Add TMB substrate solution and incubate in the dark for 15-30 minutes. i. Add stop solution to terminate the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Normalize the phospho-protein signal to a total protein control. Calculate the percent inhibition of phosphorylation for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: The MAPK/ERK signaling pathway with points of inhibition.
Caption: Experimental workflow for benchmarking a novel kinase inhibitor.
Conclusion
The benchmarking process outlined in this guide provides a robust framework for the preclinical evaluation of novel indazole-based kinase inhibitors. By systematically comparing a new compound's in vitro potency and cellular activity against established benchmarks, researchers can make informed decisions about its potential as a therapeutic candidate. This structured approach, combining quantitative data analysis with detailed experimental protocols, is fundamental to advancing promising compounds through the drug discovery pipeline.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-methyl-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal
The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides detailed, step-by-step procedures for the safe disposal of 6-methyl-7-nitro-1H-indazole, a compound that, based on structurally similar nitro-aromatic compounds, should be handled as hazardous waste. Adherence to these protocols, in conjunction with your institution's specific environmental health and safety (EHS) guidelines, is critical.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. | Protects eyes from splashes and airborne particles. |
| Face Shield | To be worn over safety goggles for maximum protection. | Provides a secondary layer of protection for the face from splashes. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Gloves must be inspected prior to use and changed immediately if contaminated. | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | Flame-resistant with a full front closure. | Protects skin and personal clothing from contamination. |
| Full-Length Pants & Closed-Toe Shoes | Ensures no exposed skin on the lower body and feet. | ||
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator may be required if generating dust or aerosols.[3] | Prevents inhalation of the compound, which may cause respiratory irritation. |
II. Experimental Protocol for Waste Segregation and Disposal
Proper segregation is the most critical step in the disposal process to prevent dangerous reactions and to facilitate correct disposal by waste management professionals.[4] On-site treatment, such as neutralization or drain disposal, is not a suitable option for this chemical.[4]
Step 1: Designate and Label Waste Containers
-
Solid Waste: Use a clearly labeled, dedicated waste container for "Halogenated/Nitrated Organic Solids." The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[4]
-
Liquid Waste: For unused solutions or reaction mixtures, use a designated, sealed, and clearly labeled hazardous waste container for "Halogenated/Nitrated Organic Liquid Waste."
Step 2: Collect and Segregate Waste
-
Solid Waste: Collect waste this compound in its solid form. All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in the same dedicated hazardous waste container.[5]
-
Do Not Mix: It is imperative not to mix this compound with other waste streams, especially:
Step 3: Container Management
-
Keep the waste container securely closed at all times, except when adding waste.[4]
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]
Step 4: Arrange for Professional Disposal
-
The compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]
-
Ensure the hazardous waste label on the container is complete and accurate before collection.[4]
III. Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Control Contact: Wear the appropriate PPE as detailed in Table 1 before attempting to clean the spill.[1]
-
Prevent Contamination: Prevent the spillage from entering drains or water courses by any means available.[1] If contamination of drains or waterways occurs, advise emergency services immediately.[1]
-
Clean-up Procedure:
-
For Dry Spills: Use dry clean-up procedures to avoid generating dust.[1] Gently sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[1][3] NOTE: If using a vacuum cleaner, it must be fitted with a HEPA filter and be explosion-proof.[1]
-
Decontaminate Area: After the bulk of the material has been collected, wash the area down with large amounts of water, and prevent runoff from entering drains.[1]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling 6-methyl-7-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety protocols, operational procedures, and disposal plans for handling 6-methyl-7-nitro-1H-indazole. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of available data for structurally similar nitroaromatic and indazole compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards.[1][3][4] | Protects eyes from splashes and airborne particles. |
| Face Protection | Face Shield | Recommended to be worn over safety goggles, especially when there is a significant risk of splashing.[3] | Provides a secondary layer of protection for the face. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable choices.[3][5] Inspect gloves before each use and change immediately upon contamination.[3][5] | Prevents skin contact with the chemical. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood.[1][3][5] | Minimizes inhalation of the solid compound. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
Experimental Protocol for Safe Handling:
-
Preparation and Engineering Controls:
-
All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1][3]
-
Assemble all necessary glassware, reagents, and equipment within the fume hood before starting work.
-
-
Weighing and Transfer:
-
During the Experiment:
-
Storage:
Disposal Plan
Improper disposal of this compound and its associated waste can pose a risk to human health and the environment. Therefore, it must be managed as regulated chemical waste.[2]
Disposal Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: Collect any surplus or expired this compound and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste container.[8] The container should be robust, chemically resistant, and have a secure lid.
-
Liquid Waste: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[8]
-
Empty Containers: Empty containers must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[8]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[8]
-
Provide the disposal company with all available safety information for the compound.
-
Visual Workflow for Safe Handling and Disposal
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
